3,5,5-Trimethyl-2-cyclohexen-1-ol
Description
The exact mass of the compound 3,5,5-Trimethyl-2-cyclohexen-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,5-Trimethyl-2-cyclohexen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,5-Trimethyl-2-cyclohexen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5,5-trimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWAWZXDDBHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047072 | |
| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-99-5 | |
| Record name | Isophorol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isophorol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylcyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHOROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM50UCC5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5), commonly known as Isophorol , is a cyclic allylic alcohol derived from the selective reduction of isophorone. While widely recognized in the fragrance industry for its fresh, floral-woody profile and utility in honey/mimosa bases, its significance in fine chemical synthesis lies in its structural duality. It possesses both a reactive hydroxyl group and an endocyclic double bond, making it a versatile chiral building block.
For drug development professionals, Isophorol represents a critical challenge and opportunity in chemoselectivity (1,2- vs. 1,4-reduction) and stereoselectivity (kinetic resolution of enantiomers). This guide details the rigorous synthetic protocols, biocatalytic resolution strategies, and safety parameters required to utilize this compound effectively in pharmaceutical and high-value chemical applications.
Molecular Architecture & Physicochemical Profile
Isophorol exists as a secondary allylic alcohol with a chiral center at the C1 position. Unlike its saturated counterpart (3,3,5-trimethylcyclohexanol), Isophorol retains the C2-C3 double bond, which imparts unique reactivity for further functionalization (e.g., epoxidation, allylic oxidation).
Table 1: Physicochemical Specifications
| Property | Value | Context/Notes |
| CAS Number | 470-99-5 | |
| IUPAC Name | 3,5,5-Trimethylcyclohex-2-en-1-ol | |
| Molecular Formula | C₉H₁₆O | |
| Molecular Weight | 140.22 g/mol | |
| Boiling Point | 79.5–81.5 °C @ 8 mmHg | High volatility requiring vacuum distillation. |
| Density | 0.918 g/mL @ 25 °C | |
| Refractive Index | n20/D 1.472 | |
| Flash Point | ~80 °C (Closed Cup) | Combustible Liquid (Class IIIA). |
| Solubility | Soluble in alcohols, ethers; Insoluble in water | Lipophilic character (LogP ~2.11). |
| Chirality | 1 Stereocenter (C1) | Exists as (R)- and (S)- enantiomers. |
Synthetic Pathways: The Chemoselectivity Challenge
The synthesis of Isophorol from Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a classic case study in chemoselectivity . The objective is to reduce the carbonyl group (C=O) without reducing the conjugated alkene (C=C).
Mechanism: 1,2-Reduction vs. 1,4-Reduction[1]
-
1,4-Reduction (Conjugate Addition): Standard hydride reagents (e.g., NaBH₄ in ethanol) or catalytic hydrogenation often favor attack at the β-carbon, leading to the saturated ketone (Dihydroisophorone) or fully saturated alcohol.
-
1,2-Reduction (Desired): To obtain Isophorol, the carbonyl carbon must be attacked directly. This requires "hardening" the nucleophile or activating the carbonyl oxygen.[1]
Protocol: Luche Reduction (Laboratory Standard)
The Luche Reduction is the gold standard for synthesizing Isophorol in a research setting. It utilizes Cerium(III) Chloride (CeCl₃) to catalyze the 1,2-reduction.[2]
-
Reagents: Isophorone, NaBH₄, CeCl₃·7H₂O, Methanol.
-
Mechanism: Ce³⁺ coordinates with the carbonyl oxygen and the solvent (methanol) to facilitate the formation of alkoxyborohydrides. According to Hard-Soft Acid-Base (HSAB) theory, this makes the borohydride species "harder," favoring attack on the "hard" carbonyl carbon over the "soft" β-carbon.
Experimental Workflow (Luche Protocol)
-
Preparation: Dissolve Isophorone (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in Methanol (0.4 M concentration).
-
Cooling: Cool the solution to 0 °C to suppress side reactions.
-
Addition: Add NaBH₄ (1.0 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.
-
Quenching: After TLC indicates consumption of starting material (~30 min), quench with dilute HCl or saturated NH₄Cl.
-
Extraction: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Distill under reduced pressure to isolate pure Isophorol.
Visualization: Synthetic Divergence
The following diagram illustrates the critical divergence between standard hydrogenation and the selective Luche reduction.
Figure 1: Chemoselective reduction pathways. Green path indicates the selective formation of Isophorol via Luche reduction.
Applications in Drug Development: Chiral Resolution
Isophorol is a valuable chiral synthon. The racemic mixture obtained from chemical reduction can be resolved into pure enantiomers using Enzymatic Kinetic Resolution (EKR) . This is crucial for drug development, where enantiopurity dictates efficacy and safety.
Biocatalytic Workflow
Lipases, such as Candida antarctica Lipase B (CAL-B), show high enantioselectivity toward secondary alcohols.
-
Reaction: Transesterification using an acyl donor (e.g., vinyl acetate).
-
Selectivity: The enzyme typically acetylates the (R)-enantiomer much faster than the (S)-enantiomer (or vice versa, depending on the specific lipase).
-
Outcome: A mixture of unreacted (S)-Isophorol and (R)-Isophorol Acetate, which can be easily separated by chromatography or distillation.
Visualization: Enzymatic Kinetic Resolution
Figure 2: Enzymatic Kinetic Resolution (EKR) workflow for producing enantiopure Isophorol.
Pharmaceutical Relevance[5][6][7]
-
Vasodilator Precursors: Isophorol is the direct unsaturated precursor to 3,3,5-trimethylcyclohexanol, the alcohol moiety of Cyclandelate (a vasodilator used for vascular diseases). Using chiral Isophorol allows for the synthesis of stereodefined analogs of such drugs.
-
Building Block: The allylic alcohol motif allows for directed epoxidation (Sharpless) or Overman rearrangement to synthesize chiral allylic amines.
Analytical Characterization
To validate the identity and purity of synthesized Isophorol, the following analytical markers should be used.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Retention Time: Distinct from Isophorone (shorter RT) and Saturated Alcohol (longer RT on polar columns).
-
Mass Spectrum (EI, 70 eV):
-
Molecular Ion: m/z 140 [M]+ (often weak).
-
Base Peak: m/z 84 (Retro-Diels-Alder fragmentation).
-
Key Fragments: m/z 125 [M-CH₃]+, m/z 107 [M-CH₃-H₂O]+.
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.45 (m, 1H, =CH, vinylic proton).
-
δ 4.20 (m, 1H, CH-OH, carbinol proton).
-
δ 1.65 (s, 3H, Vinyl-CH₃).
-
δ 0.90, 1.00 (s, 6H, gem-dimethyl).
-
-
Diagnostic Feature: The presence of the vinylic proton at ~5.45 ppm confirms the retention of the double bond, distinguishing it from the saturated alcohol.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precautionary Measures |
| Flammable Liquid | H227 | Combustible liquid. | Keep away from heat/sparks/open flames.[3] Store in a well-ventilated place. |
| Skin Irritation | H315 | Causes skin irritation. | Wear protective gloves (Nitrile). Wash thoroughly after handling. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear eye protection/face shield. Rinse cautiously with water if in eyes. |
| STOT-SE | H335 | May cause respiratory irritation. | Avoid breathing mist/vapors. Use only outdoors or in a well-ventilated area. |
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation back to Isophorone or formation of peroxides.
References
-
Luche, J. L. (1978).[4][1] Lanthanides in organic chemistry.[4][1] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.[1][5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6544, Isophorone (Precursor data). Retrieved from [Link]
-
Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis.[4][1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][5] Retrieved from [Link]
Sources
IUPAC name for 3,5,5-Trimethyl-2-cyclohexen-1-ol
An In-depth Technical Guide to 3,5,5-Trimethyl-2-cyclohexen-1-ol
Abstract
This technical guide provides a comprehensive overview of 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5), a versatile cyclic alcohol commonly known by its synonym, Isophorol. We will explore its chemical identity, physicochemical properties, and established synthesis methodologies, with a primary focus on the selective reduction of isophorone. The document details rigorous spectroscopic characterization techniques (NMR, IR, MS) essential for structural verification and quality control. Furthermore, this guide examines the key chemical reactions, including oxidation and esterification, that underscore its utility as a pivotal intermediate in the synthesis of complex organic molecules.[1] Applications within the fine chemical, pharmaceutical, and fragrance industries are discussed, highlighting its role as a valuable building block for researchers and drug development professionals. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory and industrial setting.
Chemical Identity and Nomenclature
3,5,5-Trimethyl-2-cyclohexen-1-ol is a chiral, unsaturated cyclic alcohol. Its structure features a cyclohexene ring functionalized with a hydroxyl group at the C1 position, making it an allylic alcohol. The strategic placement of methyl groups and the carbon-carbon double bond dictates its chemical reactivity and steric profile, rendering it a valuable synthon in organic chemistry.
| Identifier | Value |
| Preferred IUPAC Name | 3,5,5-Trimethylcyclohex-2-en-1-ol[2] |
| Synonym | Isophorol[2][3][4] |
| CAS Number | 470-99-5[1][3][5] |
| Molecular Formula | C₉H₁₆O[6] |
| Molecular Weight | 140.22 g/mol [4][6] |
| SMILES String | CC1=CC(O)CC(C)(C)C1[3] |
| InChI Key | LDRWAWZXDDBHTG-UHFFFAOYSA-N[3] |
Physicochemical Properties
Isophorol is a combustible, colorless to light yellow liquid at standard temperature and pressure.[5] Its physical properties are critical for its handling, purification, and application in various solvent systems.
| Property | Value | Source(s) |
| Appearance | Clear colorless liquid | [5] |
| Boiling Point | 79.5-81.5 °C at 8 mmHg | [3] |
| Density | 0.918 g/mL at 25 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.472 | [3] |
| Flash Point | 80 °C (176 °F) - Closed Cup | [3] |
| Water Hazard Class (WGK) | WGK 3 | [3] |
Synthesis and Manufacturing
The most prevalent and economically viable route for the synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol is the selective reduction of its corresponding ketone, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone).[5] Isophorone is a large-scale industrial chemical, readily produced via the aldol condensation of acetone, ensuring a consistent and affordable supply of the precursor.[7]
The key to a successful synthesis is the choice of a reducing agent that chemoselectively reduces the carbonyl group while preserving the α,β-unsaturated double bond.
Caption: Synthesis pathway from acetone to 3,5,5-Trimethyl-2-cyclohexen-1-ol.
Experimental Protocol: Selective Reduction of Isophorone
This protocol describes a lab-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for this transformation.
Step 1: Reaction Setup
-
Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.
-
Dissolve Isophorone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) within the flask.
-
Separately, dissolve sodium borohydride (NaBH₄, ~1.1 eq) in the same solvent, chilled to 0-5 °C.
Causality: The use of an ice bath is critical to control the exothermic nature of the hydride reduction, preventing side reactions and ensuring high selectivity for the 1,2-reduction of the carbonyl over the 1,4-conjugate addition to the alkene.
Step 2: Reagent Addition
-
Slowly add the NaBH₄ solution to the stirred isophorone solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
Step 3: Reaction Monitoring and Quenching
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (isophorone) is consumed.
-
Once complete, cool the flask in an ice bath again and cautiously quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) or acetone to neutralize any excess NaBH₄.
Step 4: Work-up and Purification (Self-Validation)
-
Reduce the solvent volume using a rotary evaporator.
-
Add deionized water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol via vacuum distillation to obtain pure 3,5,5-Trimethyl-2-cyclohexen-1-ol.[3] The purity should be validated by GC-MS and NMR spectroscopy.
Spectroscopic Characterization
Rigorous spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized product.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. Key expected signals include a multiplet for the proton at C1 (bearing the hydroxyl group), a singlet for the vinyl proton at C2, and distinct signals for the three methyl groups.
-
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, including two sp² hybridized carbons of the double bond, a carbon bearing the hydroxyl group (C-OH), and a characteristic quaternary carbon at C5.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected absorption bands include a broad O-H stretch around 3300-3400 cm⁻¹, a C=C stretch near 1650 cm⁻¹, and a C-O stretch in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 140.[8] The fragmentation pattern provides further structural confirmation.[2]
Chemical Reactivity and Derivatization
The bifunctional nature of 3,5,5-Trimethyl-2-cyclohexen-1-ol (containing both an alcohol and an alkene) makes it a versatile platform for further chemical modification.
Caption: Key reaction pathways for 3,5,5-Trimethyl-2-cyclohexen-1-ol.
-
Oxidation: The allylic alcohol can be readily oxidized back to isophorone. A notable method is the environmentally benign oxidation using palladium on activated charcoal under an ethylene atmosphere.[3] This reversible transformation is valuable for synthetic strategies requiring protection and deprotection of the carbonyl group.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These esters are often of interest in the fragrance industry for their unique scent profiles.[5]
-
Alkene Reactions: The double bond can undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, providing pathways to a diverse range of saturated and functionalized cyclohexane derivatives.
Applications in Research and Industry
3,5,5-Trimethyl-2-cyclohexen-1-ol serves as a critical building block in several high-value sectors.
-
Fine Chemical Intermediate: Its unique chemical structure is leveraged in multi-step syntheses of complex organic molecules, including those with potential applications in pharmaceuticals and advanced materials.[1] Its chiral nature makes it a candidate for asymmetric synthesis.
-
Fragrance and Flavor Industry: It is used directly in perfume compositions for its pleasant, floral-woody odor.[5][6] It serves as a powerful modifier in honey-bases and blends well with other aromatic compounds, making it a staple in soaps, detergents, and cosmetics.[5][6]
-
Precursor for High-Value Molecules: It is a documented intermediate in the synthesis of other important fragrance compounds, such as α-Damascone, demonstrating its role as a foundational component for specialty chemicals.[9]
Safety and Handling
As a combustible liquid with a WGK 3 rating, proper safety protocols are mandatory.[3]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3,5,5-Trimethyl-2-cyclohexen-1-ol is more than a simple cyclic alcohol; it is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from the bulk chemical isophorone, combined with its dual reactivity as an allylic alcohol, provides a robust platform for synthetic innovation. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the creation of novel and complex molecular architectures.
References
-
3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis . (2026). LookChem. [Link]
-
3,5,5-TRIMETHYLCYCLOHEX-2-EN-1-ONE . Matrix Fine Chemicals. [Link]
-
3,5,5-Trimethyl-2-cyclohexen-1-ol . MySkinRecipes. [Link]
- Process for the preparation of 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one.
-
isophorone 3,5,5-trimethylcyclohex-2-en-1-one . The Good Scents Company. [Link]
-
ISO-PHORONE (3,5,5-trimethyl-2-cyclohexen-1-one) . Sdfine. [Link]
-
3,5,5-Trimethyl-hexan-1-ol . Wikipedia. [Link]
-
Isophorone . Wikipedia. [Link]
-
2-Cyclohexen-1-ol, 3,5,5-trimethyl- . NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL | 470-99-5 [chemicalbook.com]
- 6. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
- 7. Isophorone - Wikipedia [en.wikipedia.org]
- 8. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL(470-99-5) 1H NMR spectrum [chemicalbook.com]
- 9. WO2003071425A2 - Process for the preparation of 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one - Google Patents [patents.google.com]
Technical Monograph: Spectroscopic Characterization & Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 470-99-5), commonly known as Isophorol , represents a critical chiral allylic alcohol scaffold in organic synthesis. Unlike its precursor Isophorone , Isophorol contains both a secondary hydroxyl group and an endocyclic double bond, making it a versatile intermediate for fragrance chemistry and pharmaceutical derivatization.
This guide provides a definitive spectroscopic atlas for Isophorol, grounded in high-resolution NMR, MS, and IR data. It also details the Luche Reduction protocol—the industry-standard method for synthesizing high-purity Isophorol—addressing the specific regiochemical challenges of reducing
Part 1: Chemical Identity & Physical Profile[2]
Before spectroscopic analysis, the analyte must be verified against standard physicochemical properties. Isophorol typically exists as a racemate unless asymmetric catalysis is employed.
| Parameter | Specification | Notes |
| IUPAC Name | 3,5,5-Trimethylcyclohex-2-en-1-ol | |
| Common Name | Isophorol; | Distinct from |
| Molecular Formula | ||
| Molecular Weight | 140.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous; characteristic camphoraceous/woody odor. |
| Boiling Point | 80–82 °C @ 8 mmHg | |
| Density | 0.918 g/mL (25 °C) | |
| Stereochemistry | 1 Chiral Center (C1) | Product is usually a racemic mixture ( |
Part 2: Synthesis & Sample Preparation (Luche Reduction)
The Regioselectivity Challenge
Reducing Isophorone is non-trivial. Standard reduction with Sodium Borohydride (
-
1,2-reduction product: Isophorol (Desired allylic alcohol).
-
1,4-reduction product: 3,3,5-Trimethylcyclohexanone (Saturated ketone).
-
Fully saturated alcohol: 3,3,5-Trimethylcyclohexanol.
To ensure exclusive 1,2-reduction , the Luche Reduction utilizing Cerium(III) Chloride (
Validated Protocol
Reagents: Isophorone (1.0 eq),
-
Preparation: Dissolve Isophorone (13.8 g, 100 mmol) and
(37.2 g, 100 mmol) in Methanol (150 mL). Cool the solution to 0 °C in an ice bath. -
Addition: Add
(4.16 g, 110 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). The UV-active spot of Isophorone (
) should disappear, replaced by the non-UV active (stains with vanillin/anisaldehyde) spot of Isophorol ( ). -
Quench: Add saturated aqueous
(50 mL) carefully. -
Extraction: Evaporate bulk methanol. Extract aqueous residue with Diethyl Ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via vacuum distillation or flash chromatography.
Workflow Visualization
Figure 1: Logic flow of the Luche Reduction, highlighting the role of Cerium in directing regioselectivity.
Part 3: Spectroscopic Characterization
Mass Spectrometry (EI-MS)
Method: Electron Ionization (70 eV). The mass spectrum is dominated by fragmentation characteristic of cyclic allylic alcohols.
| m/z | Relative Abundance | Assignment / Fragmentation Pathway |
| 140 | Low (<20%) | |
| 125 | 100% (Base Peak) | |
| 122 | Medium (~20%) | |
| 107 | High (~65%) | |
| 83 | High (~30%) | Ring fragmentation (Retro-Diels-Alder type cleavage). |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.
-
3300–3450 cm⁻¹ (Broad, Strong): O-H stretching. Diagnostic for the alcohol functionality.[5][6][7]
-
2950, 2910, 2870 cm⁻¹ (Strong): C-H stretching (Alkyl). High intensity due to the three methyl groups.
-
1665 cm⁻¹ (Medium/Weak): C=C stretching. Weak intensity due to ring strain and lack of conjugation with a carbonyl.
-
1050–1000 cm⁻¹ (Strong): C-O stretching (Secondary alcohol).
Nuclear Magnetic Resonance (NMR)
Solvent:
H NMR (Proton)
The spectrum is characterized by the distinct vinyl proton and the gem-dimethyl groups.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.45 | Broad Singlet / Multiplet | 1H | H-2 | Vinylic proton. Broadened by allylic coupling to H-4 and methyls. |
| 4.18 | Multiplet (tt) | 1H | H-1 | Carbinol proton ( |
| 1.90 – 1.60 | Multiplet | 2H | H-4 | Methylene protons adjacent to alkene. |
| 1.68 | Singlet (Broad) | 3H | H-8 (C3-Me) | Vinylic methyl. Deshielded by the double bond. |
| 1.50 – 1.20 | Multiplet | 2H | H-6 | Methylene protons adjacent to carbinol. |
| 1.01 | Singlet | 3H | H-9 (C5-Me) | Gem-dimethyl (Axial). |
| 0.89 | Singlet | 3H | H-10 (C5-Me) | Gem-dimethyl (Equatorial). |
C NMR (Carbon)
Key diagnostic peaks are the two alkene carbons and the carbinol carbon.
| Shift ( | Type (DEPT) | Assignment | Notes |
| 138.5 | C (Quaternary) | C-3 | Substituted alkene carbon. |
| 124.8 | CH | C-2 | Vinylic methine. |
| 66.5 | CH | C-1 | Carbinol carbon. Shift < 70 ppm indicates secondary alcohol. |
| 45.2 | CH2 | C-4 | Allylic methylene. |
| 44.1 | CH2 | C-6 | Homo-allylic methylene. |
| 31.5 | C (Quaternary) | C-5 | Gem-dimethyl bearing carbon. |
| 30.8 | CH3 | C-9/10 | Gem-dimethyl. |
| 26.1 | CH3 | C-9/10 | Gem-dimethyl. |
| 23.5 | CH3 | C-8 | Vinylic methyl. |
NMR Connectivity Diagram
Figure 2: Key COSY (H-H) and HMBC (H-C) correlations establishing the 3,5,5-trimethyl-2-cyclohexen-1-ol skeleton.
Part 4: Quality Control & Impurity Profiling
In drug development, quantifying the residual starting material (Isophorone) is critical.
-
Isophorone Detection (IR): Look for a sharp, strong carbonyl stretch at 1670 cm⁻¹ . Isophorol lacks this peak.
-
Isophorone Detection (NMR):
- H NMR: Isophorone has a vinyl proton at 5.88 ppm (Isophorol is at 5.45 ppm).
- C NMR: Isophorone has a ketone carbonyl signal at ~199 ppm . Isophorol has no signals above 140 ppm.
-
Stereoisomeric Purity: If asymmetric synthesis was attempted, chiral GC or HPLC (using columns like Chiralcel OD-H) is required to determine enantiomeric excess (ee).
References
-
NIST Mass Spectrometry Data Center. (2023). 2-Cyclohexen-1-ol, 3,5,5-trimethyl- Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Luche, J. L. (1978).[4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[3][4] [Link]
-
Gemal, A. L., & Luche, J. L. (1981).[3] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459.[3] [Link]
-
PubChem. (2024).[8][6][9] 3,5,5-Trimethyl-2-cyclohexen-1-ol Compound Summary. National Library of Medicine. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Luche Reduction [organic-chemistry.org]
- 3. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,2,5-Trimethylcyclohexan-1-ol | C9H18O | CID 21572663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. 2-Cyclohexen-1-ol, 2,4,4-trimethyl- | C9H16O | CID 558476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5,5-Trimethyl-2-cyclopenten-1-one | C8H12O | CID 32240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1H NMR Spectrum Analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary
This technical guide provides a rigorous framework for the analysis of the 1H NMR spectrum of 3,5,5-Trimethyl-2-cyclohexen-1-ol (commonly known as
This document moves beyond simple peak listing. It establishes a causal link between the cyclohexenyl conformation and the observed spectral parameters (
Structural Context & Stereochemistry[1]
Before analyzing the spectrum, one must define the magnetic environment. The molecule possesses a chiral center at C1 and a rigidifying double bond at C2-C3.
-
Numbering Convention:
-
C1: Carbinol methine (chiral center).
-
C2: Vinyl methine.
-
C3: Quaternary vinyl carbon (bears Methyl group).
-
C4: Allylic methylene.
-
C5: Quaternary aliphatic carbon (bears gem-dimethyl).
-
C6: Aliphatic methylene (adjacent to C1).
-
-
Stereochemical Duality: The reduction of isophorone typically yields a mixture of isomers. The NMR analysis must distinguish between:
-
Pseudo-equatorial OH: Hydroxyl group equatorial; H1 axial (large
). -
Pseudo-axial OH: Hydroxyl group axial; H1 equatorial (small
).
-
Experimental Protocol
To ensure reproducibility and resolution of overlapping methyl signals, the following protocol is recommended.
Sample Preparation
| Parameter | Recommendation | Rationale |
| Solvent | ||
| Concentration | 10-15 mg / 0.6 mL | Sufficient for high S/N on 13C satellites without causing viscosity broadening. |
| Reference | TMS (0.00 ppm) | Internal standard is preferred over residual solvent referencing for precise chemical shift reporting. |
Spectral Analysis: Region by Region
The Olefinic Region (5.30 – 5.50 ppm)
Signal: H2 (Vinyl Proton)
-
Multiplicity: Broad Singlet or Multiplet (
). -
Mechanism: H2 is not an isolated spin. It exhibits Allylic Coupling (
) to the C4-methylene protons and potentially the C6-methylene protons (homoallylic). -
Validation: Decoupling the C4 region (~1.9 ppm) should sharpen this peak significantly.
The Carbinol Region (3.80 – 4.30 ppm)
Signal: H1 (Methine geminal to OH)
-
Multiplicity: Broad doublet or multiplet.
-
Stereochemical Diagnostic:
-
The multiplicity of H1 is the primary indicator of conformation.
-
If H1 is pseudo-axial (OH equatorial), it will show a large vicinal coupling (
Hz) to H6_ax. -
If H1 is pseudo-equatorial (OH axial), the couplings to H6 will be smaller (
Hz), resulting in a narrower multiplet ( is small).
-
The Aliphatic / Allylic Region (1.20 – 2.10 ppm)
This region contains the methylene protons (H4 and H6), which are diastereotopic due to the C1 chiral center.
-
H4 (Allylic Methylene):
ppm.[1]-
Appears downfield due to the deshielding cone of the C2=C3 double bond.
-
Often appears as a doublet of doublets (or AB system) with geminal coupling (
Hz).
-
-
H6 (Homoallylic Methylene):
ppm.-
Adjacent to the carbinol center.
-
Shows strong COSY correlation to H1.
-
The Methyl Region (0.80 – 1.70 ppm)
Three distinct methyl signals provide the fingerprint.
| Methyl Group | Approx Shift ( | Description |
| C3-Me | ~1.65 - 1.70 ppm | Allylic Methyl. Appears as a broad singlet (finely split by H2). Deshielded by the double bond. |
| C5-Me (a) | ~0.95 - 1.05 ppm | Gem-dimethyl. Diastereotopic. Usually the sharpest singlets in the spectrum. |
| C5-Me (b) | ~0.85 - 0.90 ppm | Gem-dimethyl. Distinct from Me(a) due to the chiral environment. |
Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning the spectrum and determining the stereochemistry (cis/trans ratio).
Figure 1: Decision tree for the stereochemical assignment of Isophorol isomers based on H1 coupling constants.
Detailed Chemical Shift Summary Table
The following data represents the expected shifts for the major isomer in
| Proton | Multiplicity | Integration | Coupling ( | |
| H2 | 5.35 - 5.45 | Broad s / m | 1H | Allylic coupling to C4-H and C3-Me. |
| H1 | 3.90 - 4.15 | m | 1H | |
| H4 (a,b) | 1.90 - 2.05 | ABX / m | 2H | Allylic methylene. Strongly coupled to H2 (COSY). |
| C3-Me | 1.65 - 1.70 | s (broad) | 3H | Allylic methyl. |
| H6 (a,b) | 1.40 - 1.60 | m | 2H | Diastereotopic.[2] Coupled to H1. |
| OH | 1.5 - 2.5 | Broad s | 1H | Concentration/Solvent dependent. Exchangeable with |
| C5-Me (a) | 0.95 - 1.05 | s | 3H | Gem-dimethyl (Axial or Equatorial). |
| C5-Me (b) | 0.85 - 0.92 | s | 3H | Gem-dimethyl (Axial or Equatorial). |
Advanced Mechanistic Insight: The Karplus Relationship
To scientifically validate the conformation, one must apply the Karplus relationship to the H1 signal.
-
Scenario A (Trans-OH): The OH is equatorial. H1 is axial.[3]
-
Dihedral angle H1-C1-C6-H6(ax)
. -
Result: Large
(~10 Hz). Signal appears as a wide triplet of doublets or broad quartet.
-
-
Scenario B (Cis-OH): The OH is axial. H1 is equatorial.[3]
-
Dihedral angle H1-C1-C6-H6(ax)
. -
Dihedral angle H1-C1-C6-H6(eq)
. -
Result: Small
(< 5 Hz). Signal appears as a narrow multiplet.
-
Figure 2: Correlating H1 conformation to spectral peak width using Karplus logic.
References
-
PubChem. 3,5,5-Trimethyl-2-cyclohexen-1-ol Compound Summary (CID 11275049). [Link][4]
-
Hans Reich Collection. Proton NMR Data Tables (University of Wisconsin). [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[5] Organometallics 2010, 29, 9, 2176–2179. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 470-99-5), commonly known as Isophorol . Designed for analytical chemists and drug development researchers, this document details the mechanistic origins of key diagnostic ions, distinguishing this secondary allylic alcohol from its structural isomers and metabolic precursors like Isophorone.
The fragmentation profile is characterized by a distinct molecular ion (
Structural Context & Physicochemical Properties[1][2][3][4]
Before analyzing the fragmentation, the structural constraints of the molecule must be established to understand bond lability.
| Property | Value |
| IUPAC Name | 3,5,5-Trimethylcyclohex-2-en-1-ol |
| Common Name | Isophorol |
| Molecular Formula | |
| Molecular Weight | 140.22 g/mol |
| Key Functional Groups | Secondary Alcohol (Allylic), Gem-dimethyl (C5), Trisubstituted Alkene |
| Stereochemistry | Exists as cis/trans isomers (OH relative to C-C bonds) |
Structural Lability:
The molecule features an allylic hydroxyl group. In Mass Spectrometry (MS), allylic alcohols are prone to facile dehydration (
Experimental Protocol: Data Acquisition
To reproduce the fragmentation patterns described, the following GC-MS conditions are recommended. This protocol ensures minimal thermal degradation prior to ionization, which is a risk for allylic alcohols.
Gas Chromatography (GC) Parameters
-
Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Split mode 10:1). Note: Ensure liner is clean to prevent catalytic dehydration in the injector.
-
Oven Program: 60°C (hold 1 min)
10°C/min 240°C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Impact (EI).[1]
-
Electron Energy: 70 eV (Standard).
-
Source Temperature: 230°C.
-
Scan Range: m/z 35–300.
-
Solvent Delay: 3.0 min (to protect filament).
Fragmentation Mechanics: The Core Analysis
The mass spectrum of Isophorol is dominated by competitive pathways: alkyl radical loss vs. dehydration.
Quantitative Peak Summary (Normalized)
| m/z | Relative Abundance (%) | Ion Identity | Mechanism |
| 140 | ~20% | Molecular Ion (Radical Cation) | |
| 125 | 100% (Base Peak) | Loss of Methyl Radical | |
| 122 | ~19% | Dehydration (1,4-elimination) | |
| 107 | ~64% | Sequential Loss (Water + Methyl) | |
| 83 | ~30% | Ring Fragmentation / RDA | |
| 69 | ~41% | Hydrocarbon fragment |
Detailed Mechanistic Pathways
Pathway A: Methyl Loss (Formation of Base Peak m/z 125)
Unlike many alcohols where dehydration dominates, Isophorol exhibits a base peak at m/z 125 (
-
Mechanism: Ionization occurs at the double bond or the oxygen lone pair. The loss of a methyl group is energetically favorable.
-
Origin: The methyl group is likely lost from the C5 gem-dimethyl position or the C3 vinyl methyl . Loss from the gem-dimethyl group relieves steric strain and results in a tertiary carbocation stabilized by the ring structure.
-
Significance: The high abundance of this ion suggests the resulting cation
is exceptionally stable, likely retaining the cyclic structure.
Pathway B: Dehydration (m/z 122)
-
Mechanism: As an allylic alcohol, Isophorol undergoes 1,4-elimination of water. The hydroxyl group at C1 removes a hydrogen (likely from C4 or via a cyclic transition state involving the gem-dimethyl groups).
-
Product: The resulting ion at m/z 122 corresponds to 3,5,5-trimethyl-1,3-cyclohexadiene (or an isomer).
-
Diagnostic Value: This peak confirms the presence of the hydroxyl group. If the molecule were the ketone analog (Isophorone), this
peak would be absent or mechanistically different (e.g., CO loss).
Pathway C: Sequential Fragmentation (m/z 107)
-
Mechanism: The dehydrated ion (m/z 122) remains highly energetic and ejects a methyl radical (
). -
Structure: The m/z 107 ion is a highly delocalized hydrocarbon cation
, typical of terpene fragmentation.
Visualizing the Fragmentation Tree
The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.
Figure 1: Fragmentation lineage of Isophorol showing competitive methyl loss and dehydration pathways.
Differentiation from Isomers
Researchers often confuse Isophorol with its oxidized precursor, Isophorone, or structural isomers.
| Feature | Isophorol (Alcohol) | Isophorone (Ketone) |
| Molecular Ion | 140 | 138 |
| Base Peak | 125 ( | 82 (typically) |
| Diagnostic Loss | M-18 (Water) | M-28 (CO) or M-42 (Ketene) |
| Retention Index | Lower (due to H-bonding capability, but check column polarity) | Higher on non-polar columns |
Critical QC Step: When analyzing unknown samples, always verify the presence of m/z 122. If m/z 122 is absent and m/z 138 is present, the sample is likely oxidized (Isophorone).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]
-
PubChem. (2024).[4][5] Compound Summary for CID 11275049: 3,5,5-Trimethylcyclohex-3-en-1-ol. National Library of Medicine. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 4. 3,5,5-三甲基-2-环己烯-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5,5-Trimethylcyclohex-3-en-1-ol | C9H16O | CID 11275049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared Spectroscopy of 3,5,5-Trimethyl-2-cyclohexen-1-ol: A Structural Validation Guide
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 470-99-5), often referred to as Isophorol , represents a critical chiral building block in the synthesis of specialty fragrances and pharmaceutical intermediates.[1] Its structural integrity relies on the precise reduction of its precursor, Isophorone, necessitating robust analytical validation.
This technical guide provides a definitive framework for the Infrared (IR) spectroscopic analysis of Isophorol. Unlike standard spectral libraries that offer static data, this document focuses on the mechanistic interpretation of vibrational modes, enabling researchers to distinguish the target allylic alcohol from its conjugated ketone precursor and saturated impurities. We utilize Attenuated Total Reflectance (ATR) sampling as the primary protocol due to the molecule's liquid state and volatility profile.
Molecular Architecture & Vibrational Theory
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrational chromophores. Isophorol consists of a six-membered ring containing:
-
Allylic Alcohol System: A secondary hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C).[1] This conjugation influences the force constants of both the C-O and C=C bonds.
-
Gem-Dimethyl Group: Two methyl groups at the C5 position, providing a distinct "fingerprint" doublet in the bending region.[1]
-
Vinyl Methyl Group: A methyl substituent at the C3 position, contributing specific C-H stretching and bending modes.[1]
Predicted Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Diagnostic |
| Hydroxyl (-OH) | Stretching ( | 3300 – 3450 | Strong, Broad | Presence of H-bonded alcohol.[1] |
| Alkene (C=H) | Stretching ( | 3000 – 3050 | Weak | Unsaturated proton at C2.[1] |
| Alkane (C-H) | Stretching ( | 2850 – 2980 | Strong | Methyl/Methylene backbone.[1] |
| Alkene (C=C) | Stretching ( | 1650 – 1670 | Medium | Trisubstituted double bond.[1] |
| Gem-Dimethyl | Bending ( | 1365 & 1385 | Medium (Doublet) | C5 substitution pattern.[1] |
| Alcohol (C-O) | Stretching ( | 1000 – 1070 | Strong | Secondary allylic alcohol.[1] |
Experimental Methodology: ATR-FTIR Protocol
For rapid and reproducible analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol, Attenuated Total Reflectance (ATR) is superior to transmission cells (KBr/liquid cells) due to the compound's viscosity and ease of cleaning.[1]
Protocol: Self-Validating Spectral Acquisition
-
Crystal Selection: Use a Diamond/ZnSe crystal.[1] Diamond is preferred for durability, though ZnSe offers a slightly better depth of penetration for organic liquids.[1]
-
Background Subtraction: Acquire an air background (32 scans min) immediately prior to sampling to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.[1]
-
Sample Application:
-
Pipette 10–20 µL of neat Isophorol onto the crystal center.[1]
-
Critical Step: Ensure the liquid covers the entire active area of the crystal (usually 2mm diameter) to prevent baseline artifacts.
-
-
Acquisition Parameters:
-
Cleaning Validation: Post-analysis, clean with Isopropanol. Run a "blank" scan to confirm no residue remains (check for C-H stretches at 2900 cm⁻¹).[1]
Spectral Analysis & Interpretation
Region I: The Functional Group Region (4000 – 1500 cm⁻¹)
This region provides the primary "Yes/No" confirmation of the reduction reaction (Isophorone
-
The Hydroxyl Band (3300–3450 cm⁻¹):
-
Observation: A broad, rounded peak centered around 3350 cm⁻¹.[1]
-
Mechanistic Insight: This broadness arises from intermolecular Hydrogen Bonding.[1] In dilute solution (e.g., CCl₄), this would sharpen and shift to ~3600 cm⁻¹ (free OH). In the neat liquid (ATR), the H-bonded form dominates.
-
Validation Check: If this peak is absent, the reduction failed.
-
-
The C-H Stretching Zone (2800–3100 cm⁻¹):
-
The Alkene vs. Carbonyl (1600–1750 cm⁻¹):
-
Observation: A sharp but moderate peak at ~1660–1670 cm⁻¹.[1]
-
Critical Distinction: The starting material (Isophorone) has a conjugated ketone. This produces a very intense C=O band at ~1670 cm⁻¹ and a C=C band at ~1640 cm⁻¹.[1]
-
Isophorol Signature: In Isophorol, the C=O band must be absent . The remaining peak is the C=C stretch. If you see a strong doublet in this region, your sample is contaminated with unreacted ketone.[1]
-
Region II: The Fingerprint Region (1500 – 600 cm⁻¹)
This region confirms the skeletal structure, specifically the substitution pattern.
-
Gem-Dimethyl Doublet (1360–1390 cm⁻¹):
-
The two methyl groups at C5 vibrate in and out of phase, creating a characteristic "split" peak (doublet) at approximately 1365 cm⁻¹ and 1385 cm⁻¹. This confirms the preservation of the 3,5,5-trimethyl skeleton.
-
-
C-O Stretch (1000–1100 cm⁻¹):
-
As a secondary allylic alcohol, the C-O stretching vibration is coupled with the adjacent C-C vibrations. Expect a strong, prominent band in the 1000–1070 cm⁻¹ range.[1] This is often the strongest peak in the fingerprint region.
-
Structural Validation & Impurity Profiling[2]
In drug development and synthesis, purity is paramount.[1] IR spectroscopy serves as a rapid "gatekeeper" technique to assess the success of the Isophorone reduction.
The "Traffic Light" Validation System
Use the following logic to interpret your spectrum:
-
Green Light (Pure Isophorol):
-
Yellow Light (Mixture/Incomplete Reaction):
-
Red Light (Over-Reduction):
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the synthesis of Isophorol from Isophorone.
Figure 1: Decision tree for IR spectral validation of 3,5,5-Trimethyl-2-cyclohexen-1-ol synthesis.
Synthesis & Pathway Context
Understanding the origin of the sample aids in anticipating impurities. Isophorol is typically derived from Isophorone via Luche Reduction (NaBH₄ + CeCl₃) to selectively reduce the ketone without touching the alkene.
Figure 2: Synthetic pathway highlighting the origin of key impurities detectable by IR.[1]
References
-
National Institute of Standards and Technology (NIST). Isophorone Mass and IR Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link] (Accessed Jan 2026).[1] Note: Used for comparative analysis of the starting material.[4]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.[1] (Standard reference for vibrational assignment theory).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons, 2005.[1] (Authoritative text on allylic alcohol spectral features).
Sources
Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol from isophorone
Chemoselective Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol ( -Isophorol)
Executive Summary
This technical guide details the chemoselective reduction of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,5,5-trimethyl-2-cyclohexen-1-ol (
Two distinct protocols are presented:
-
Luche Reduction: The gold standard for laboratory-scale synthesis, utilizing Cerium(III) chloride and Sodium Borohydride to alter hard/soft nucleophilic selectivity.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A reversible, thermodynamic hydride transfer ideal for scale-up, utilizing Aluminum Isopropoxide.
Mechanistic Analysis & Chemoselectivity
The Selectivity Challenge
Isophorone is an
-
C2 (Carbonyl Carbon): Direct 1,2-addition yields the target allylic alcohol (
-isophorol). -
C4 (
-Carbon): Conjugate 1,4-addition yields the saturated ketone (dihydroisophorone).
Standard NaBH
Pathway Visualization
The following diagram illustrates the competing pathways and the target specificity required.
Caption: Chemoselective pathways. Green path indicates the desired 1,2-reduction preserving the alkene.
Method A: Luche Reduction (Laboratory Standard)
This protocol utilizes the Gemal & Luche method [1], exploiting the lanthanide effect. Ce(III) coordinates to the carbonyl oxygen, increasing the hardness of the carbonyl carbon and favoring attack by the hard borohydride species.
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4] | Notes |
| Isophorone | Substrate | 1.0 | Distill if yellow/impure. |
| CeCl | Lewis Acid | 1.0 | Must be heptahydrate; anhydrous is less effective here. |
| NaBH | Reductant | 1.0 - 1.2 | Add in portions to control H |
| Methanol | Solvent | - | 0.4 M concentration relative to substrate. |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isophorone (10 mmol, 1.38 g) and CeCl
·7H O (10 mmol, 3.72 g) in Methanol (25 mL) . -
Cooling: Cool the resulting solution to 0 °C using an ice bath. Stir for 10 minutes to ensure complexation.
-
Reduction: Add NaBH
(10 mmol, 0.38 g) slowly in small portions over 5 minutes.-
Observation: Vigorous gas evolution (H
) will occur. Ensure the system is vented.[5]
-
-
Reaction: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). Isophorone (
) should disappear; Isophorol ( ) will appear. -
Quenching: Add 0.1 M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH ~5-6).
-
Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3 x 20 mL) .
-
Workup: Wash combined organics with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Yield Expectation: 90-98% isolated yield.
Method B: Meerwein-Ponndorf-Verley (MPV) Reduction
For larger scales where boron waste is undesirable, the MPV reduction [2] offers a reversible, chemoselective transfer hydrogenation. It is driven by the continuous removal of acetone.[2]
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][6] | Notes |
| Isophorone | Substrate | 1.0 | |
| Aluminum Isopropoxide | Catalyst | 0.1 - 0.5 | Al(OiPr) |
| Isopropanol (IPA) | Solvent/Reductant | Excess | Anhydrous. |
Step-by-Step Protocol
-
Setup: Equip a 2-neck round-bottom flask with a fractionating column (Vigreux) and a distillation head/condenser.
-
Charging: Add Isophorone (50 mmol, 6.9 g) , Al(OiPr)
(10 mmol, 2.0 g) , and dry Isopropanol (100 mL) . -
Reaction: Heat the mixture to a gentle reflux. The internal temperature should be ~82 °C (bp of IPA).
-
Distillation: Adjust the heating so that the acetone formed (bp 56 °C) distills over slowly.
-
Critical Control: Do not distill the IPA too rapidly; the goal is to shift the equilibrium by removing acetone.
-
Test: Test the distillate with 2,4-DNP stain; if precipitate forms, acetone is still evolving.
-
-
Completion: Continue reflux/distillation until no acetone is detected in the distillate (typically 4-8 hours).
-
Hydrolysis: Cool the reaction mixture and pour into cold dilute H
SO (50 mL, 2M) to hydrolyze the aluminum salts. -
Extraction: Separate the layers. Extract the aqueous layer with Ether or Toluene .
-
Purification: Wash organics with NaHCO
, brine, dry, and concentrate. Distillation under reduced pressure is the preferred purification method for this scale.
Yield Expectation: 75-85% isolated yield.
Characterization & Validation
The product exists as a racemate in these protocols.
| Parameter | Value / Description | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 80-82 °C @ 8 mmHg | [3] |
| Refractive Index | [3] | |
| 1H NMR (CDCl | [4] | |
| IR (Neat) | 3350 cm |
Experimental Workflow Diagram
Caption: Operational workflow for Method A (Luche) and Method B (MPV).
Safety & Handling
References
-
Gemal, A. L., & Luche, J. L. (1978). Lanthanoids in organic synthesis. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
-
Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction).[6] Organic Reactions, 2, 178.
-
National Institute of Standards and Technology (NIST).[11] (2023).[4] 3,5,5-Trimethyl-2-cyclohexen-1-ol Properties. NIST Chemistry WebBook, SRD 69.[11]
-
Sigma-Aldrich. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol Product Specification & NMR.
Sources
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physical Characteristics of 3,5,5-Trimethyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused examination of key physical properties of 3,5,5-trimethyl-2-cyclohexen-1-ol (also known as isophorol), a compound of interest in various chemical and pharmaceutical applications. Understanding its fundamental physical characteristics, such as boiling point and density, is critical for its application in synthesis, formulation, and quality control.
Section 1: Core Physical Properties
The physical state of 3,5,5-trimethyl-2-cyclohexen-1-ol under standard conditions is a clear, colorless to light yellow liquid.[1] Its distinct properties are crucial for handling, storage, and application in experimental and industrial settings.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 3,5,5-trimethyl-2-cyclohexen-1-ol, the boiling point is significantly dependent on the ambient pressure. It is common to report boiling points at reduced pressures to prevent decomposition at higher temperatures.
Multiple sources report the boiling point under vacuum conditions. For instance, a boiling point of 79.5-81.5 °C is reported at a pressure of 8 mmHg.[1] Another source indicates a boiling point of 86 °C at 21 Torr.[2] The National Institute of Standards and Technology (NIST) provides a value of 80.55 °C (353.7 K) at a pressure of 0.01 bar.[3] An estimated boiling point at atmospheric pressure (760 mm Hg) is in the range of 188.00 to 190.00 °C.[4]
Density
Density, a measure of mass per unit volume, is another critical parameter for this compound. The density of 3,5,5-trimethyl-2-cyclohexen-1-ol is consistently reported to be approximately 0.918 g/mL at 25 °C.[1][5] Other sources report a density of 0.91833 g/cm³ at 20 °C and a specific gravity of 0.91800 at 20.00 °C.[2][4] This slight variation is expected with the change in temperature.
Data Summary
For ease of reference, the key physical properties of 3,5,5-trimethyl-2-cyclohexen-1-ol are summarized in the table below.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 79.5-81.5 °C | 8 mmHg | [1] |
| 86 °C | 21 Torr | [2] | |
| 80.55 °C | 0.01 bar | [3] | |
| 188-190 °C | 760 mmHg (estimated) | [4] | |
| Density | 0.918 g/mL | 25 °C | [1][5] |
| 0.91833 g/cm³ | 20 °C | [2] | |
| Specific Gravity | 0.91800 | 20 °C | [4] |
Section 2: Experimental Determination of Boiling Point
The determination of a precise boiling point is a fundamental laboratory technique. The following protocol outlines a standard method for determining the boiling point of a liquid such as 3,5,5-trimethyl-2-cyclohexen-1-ol, particularly at reduced pressure.
Rationale
Distillation under reduced pressure (vacuum distillation) is employed for compounds that have high boiling points at atmospheric pressure or are sensitive to thermal degradation. By lowering the pressure, the boiling point of the liquid is decreased, allowing for distillation at a lower temperature.
Experimental Protocol
-
Apparatus Setup : Assemble a vacuum distillation apparatus. This typically includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer to monitor the pressure.
-
Sample Preparation : Place a small volume of 3,5,5-trimethyl-2-cyclohexen-1-ol and a boiling chip or a magnetic stir bar into the round-bottom flask. This is crucial to ensure smooth boiling and prevent bumping.
-
System Evacuation : Ensure all joints are properly sealed. Gradually apply the vacuum to the system to the desired pressure.
-
Heating : Begin to gently heat the sample in the round-bottom flask using a heating mantle.
-
Observation : Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation.
-
Data Recording : Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.
-
Shutdown : Once the distillation is complete or the desired amount of data is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of boiling point under reduced pressure.
Section 3: Conclusion
This technical guide has detailed the primary physical characteristics of 3,5,5-trimethyl-2-cyclohexen-1-ol, specifically its boiling point and density, supported by data from multiple authoritative sources. A standardized protocol for the experimental determination of the boiling point has also been provided to ensure accurate and reproducible measurements in a laboratory setting. These fundamental data are essential for professionals in research and drug development for the safe and effective handling and application of this compound.
References
-
CAS Common Chemistry. (n.d.). Isophorol. Retrieved from [Link]
-
Stenutz. (n.d.). 3,5,5-trimethyl-2-cyclohexen-1-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isophorol. Retrieved from [Link]
-
PubChem. (n.d.). Isophorol, (+)-. Retrieved from [Link]
-
PubChem. (n.d.). Isophorol, (-)-. Retrieved from [Link]
Sources
Methodological & Application
Controlled hydrogenation of isophorone to produce 3,5,5-Trimethyl-2-cyclohexen-1-ol
Precision Control in -Unsaturated Ketone Reduction: Selective Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol
Executive Summary
Target: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Substrate: Isophorone (
In the reduction of isophorone, the thermodynamic landscape heavily favors the saturation of the C=C double bond to form 3,3,5-trimethylcyclohexanone (TMCH) or the fully saturated 3,3,5-trimethylcyclohexanol . Standard catalytic hydrogenation (
To produce the unsaturated alcohol (Isophorol ), one must bypass standard hydrogenation in favor of 1,2-selective hydride addition . This guide details two field-proven protocols: the Luche Reduction (high purity, laboratory scale) and Meerwein-Ponndorf-Verley (MPV) Transfer Hydrogenation (scalable, thermodynamic control).
Part 1: Mechanistic Strategy & Chemoselectivity
The reduction of isophorone is a classic case study in Hard-Soft Acid-Base (HSAB) theory.
-
1,4-Addition (Conjugate Addition): The
-carbon is a "soft" electrophile. Soft nucleophiles (like standard hydrides without modification or catalytic on surfaces) prefer this attack, destroying the alkene. -
1,2-Addition (Direct Carbonyl Reduction): The carbonyl carbon is a "hard" electrophile. To target this exclusively, we must increase the "hardness" of the carbonyl or the nucleophile.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the specific conditions required to steer the reaction toward Isophorol.
Caption: Divergent reduction pathways. Path A represents standard catalytic hydrogenation (undesired). Path B represents the selective protocols detailed below.
Part 2: Experimental Protocols
Protocol A: The Luche Reduction (High Purity / Lab Scale)
Principle: The addition of Cerium(III) chloride (
Reagents & Materials
-
Substrate: Isophorone (1 equiv, e.g., 10 mmol, 1.38 g)
-
Catalyst: Cerium(III) chloride heptahydrate (
) (1 equiv, 3.72 g) -
Reductant: Sodium Borohydride (
) (1.2 equiv, 0.45 g) -
Solvent: Methanol (MeOH), HPLC grade (0.4 M concentration relative to substrate)
-
Quench: 1M HCl or Saturated
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isophorone (1.38 g) and
(3.72 g) in Methanol (25 mL).-
Note: The solution may become slightly warm. Ensure full dissolution of the Cerium salt before proceeding.
-
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Why? Lower temperatures suppress transient side reactions and improve stereoselectivity.
-
-
Addition: Add
(0.45 g) in small portions over 5–10 minutes.-
Caution: Vigorous gas evolution (
) will occur. Ensure adequate venting.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Reaction Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
Stop Criteria: Disappearance of the UV-active Isophorone spot (
) and appearance of the alcohol spot ( , stains with PMA/Vanillin).
-
-
Quench: Carefully add saturated aqueous
(10 mL) or 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic. -
Workup: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate.-
Yield Expectation: >90% isolated yield.
-
Purity: Typically >95% Isophorol (mixture of stereoisomers).
-
Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction (Scalable)
Principle: A reversible transfer hydrogenation using Aluminum Isopropoxide. By distilling off the acetone byproduct, the equilibrium is driven entirely toward the alcohol. This method is strictly chemoselective for C=O and leaves the C=C bond untouched.
Reagents & Materials
-
Substrate: Isophorone (1 equiv)
-
Catalyst/Reductant: Aluminum Isopropoxide (
) (1.5–2.0 equiv) -
Solvent: Anhydrous Isopropanol (IPA) (Excess, serves as solvent and hydride donor)
Step-by-Step Methodology
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Vigreux fractionating column connected to a distillation head.
-
Charging: Add Isophorone (e.g., 10 g) and Aluminum Isopropoxide (22 g) into the flask. Add anhydrous Isopropanol (100 mL).
-
Reaction (Reflux): Heat the mixture to a gentle reflux (Bath temp: ~90–95 °C).
-
Distillation: Adjust the heating so that the byproduct, Acetone , distills over slowly (bp 56 °C).
-
Critical Control: Do not distill the Isopropanol (bp 82 °C) too rapidly. You want to selectively remove acetone to drive the equilibrium (Le Chatelier's Principle).
-
-
Monitoring: Test the distillate for acetone using 2,4-DNPH stain (forms yellow precipitate) or monitor the reaction pot by GC.
-
Endpoint: When no more acetone is detected in the distillate (usually 4–8 hours).
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Pour into excess dilute sulfuric acid (1M
) or 1M HCl to hydrolyze the aluminum salts.-
Observation: A gelatinous white precipitate (
) may form initially, which dissolves upon further acidification.
-
-
Extraction: Extract the product with Toluene or Ethyl Acetate.
-
Purification: Distillation under reduced pressure is recommended for high purity.
-
Target: Isophorol (bp ~80 °C at 8 mmHg).
-
Part 3: Analytical Validation & QC
Distinguishing the target from the common "over-hydrogenated" byproduct is critical.
| Feature | Isophorone (Substrate) | Isophorol (Target) | TMCH (Byproduct) |
| Structure | Allylic Alcohol | Saturated Ketone | |
| IR Spectrum | Strong C=O (~1670 | Broad O-H (~3350 | Strong C=O (~1710 |
| 1H NMR (Alkene) | Absent | ||
| 1H NMR (Carbinol) | Absent | Absent | |
| GC Retention | Shortest | Intermediate | Close to Isophorone |
Mechanism of Action: The Luche Selectivity
The following diagram details why
Caption: The Luche catalytic cycle favoring 1,2-addition via Lewis Acid activation.[2]
References
-
Luche, J. L. (1978).[2][3][4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[3][4] Journal of the American Chemical Society, 100(7), 2226–2227.[3][4] Link
-
Gemal, A. L., & Luche, J. L. (1981).[4] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[4] Journal of the American Chemical Society, 103(18), 5454–5459.[4] Link
-
Wilds, A. L. (1944). "The Meerwein-Ponndorf-Verley Reduction."[5][6][7] Organic Reactions, 2, 178. (Classic reference for MPV mechanism).
-
BenchChem. (2025).[8] "Application Notes: Selective Hydrogenation of Isophorone." (General reference for byproduct data). Link
-
NIST Chemistry WebBook. "Isophorone and Derivatives Spectra." Link
Sources
- 1. Luche Reduction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 5. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) to Isophorone
Executive Summary
The transformation of 3,5,5-trimethyl-2-cyclohexen-1-ol (Isophorol) to 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) represents a classic yet critical oxidation of a secondary allylic alcohol. While Isophorone is typically produced industrially via the self-condensation of acetone, the reverse oxidation from the alcohol is frequently encountered in metabolic studies, fragrance synthesis, and as a model reaction for testing novel oxidation catalysts on sterically hindered cyclic substrates.
This guide provides three distinct protocols:
-
Method A (Recommended): TEMPO-mediated oxidation (Green, Scalable, High Selectivity).
-
Method B (Selective): Manganese Dioxide (
) oxidation (Chemoselective, Acid-free). -
Method C (Benchmark): Jones Oxidation (Rapid, High Yield, Toxic - Reference Only).
Chemical Context
-
Substrate: 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 4707-97-5)
-
Product: 3,5,5-Trimethyl-2-cyclohexen-1-one (CAS: 78-59-1)
-
Key Challenge: The substrate contains a gem-dimethyl group which introduces steric bulk, and an allylic double bond susceptible to migration or over-oxidation under harsh conditions.
Comparative Data Analysis
The following table summarizes the performance metrics for the three protocols based on laboratory-scale benchmarks (10–50 mmol scale).
| Metric | Method A: TEMPO/NaOCl | Method B: Activated | Method C: Jones Reagent |
| Yield | 92–96% | 80–85% | 90–95% |
| Reaction Time | 30–60 min | 12–24 hours | < 15 min |
| Atom Economy | High | Very Low (requires 10–20 eq) | Low |
| Green Score | High (Aqueous, mild) | Medium (Solid waste) | Poor (Cr(VI) toxicity) |
| Selectivity | Excellent (Allylic > Primary) | Excellent (Allylic specific) | Moderate (Acid sensitive) |
| Cost | Low | Medium | Low |
Method A: TEMPO-Mediated Oxidation (Recommended)
Rationale: The use of 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) with sodium hypochlorite (bleach) as a stoichiometric oxidant is the current "gold standard" for oxidizing secondary alcohols. It avoids heavy metals, operates in aqueous media, and is highly selective for the alcohol functionality without affecting the alkene.
Mechanism of Action
The reaction proceeds via an oxoammonium species, which acts as the active oxidant. The hypochlorite continuously regenerates the oxoammonium ion from the reduced hydroxylamine.
Figure 1: The catalytic cycle of TEMPO-mediated oxidation showing the regeneration of the active oxoammonium species by sodium hypochlorite.
Detailed Protocol
Reagents:
-
Isophorol (10 mmol, 1.40 g)
-
TEMPO (0.1 mmol, 15.6 mg, 1 mol%)
-
Sodium Bromide (NaBr) (1.0 mmol, 10 mol%)
-
Sodium Hypochlorite (NaOCl) (commercial bleach, ~10-12%, 1.1 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (20 mL)
-
Sodium Bicarbonate (
) saturated solution.
Step-by-Step Workflow:
-
Preparation: Dissolve Isophorol (1.40 g) in DCM (20 mL) in a 100 mL round-bottom flask.
-
Catalyst Addition: Add TEMPO (15.6 mg) and NaBr (0.1 g) dissolved in minimal water (1 mL).
-
Temperature Control: Cool the mixture to 0–5°C using an ice bath. Crucial: Higher temperatures can lead to over-oxidation or chlorination of the double bond.
-
Oxidant Addition: Slowly add the NaOCl solution dropwise over 10 minutes while vigorously stirring. Maintain internal temperature < 10°C.
-
Observation: The organic layer may turn orange/red due to the formation of the oxoammonium salt.
-
-
Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (
) should disappear, replaced by the ketone ( ). -
Quench: Add 10 mL of saturated
(sodium thiosulfate) to destroy excess hypochlorite. Stir for 5 minutes until the color fades. -
Workup:
-
Purification: Isophorone is usually pure enough for use (>95%). If necessary, purify via short-path distillation (bp 215°C) or silica flash chromatography.
Method B: Manganese Dioxide Oxidation (Selective)
Rationale: Activated
Reagents:
-
Isophorol (10 mmol, 1.40 g)
-
Activated
(100–150 mmol, ~10–15 g) -
Dichloromethane (DCM) or Chloroform (50 mL)
Protocol:
-
Activation: Ensure
is "activated" (dried at 110°C for 24h prior to use). Unactivated material will result in stalled reactions. -
Setup: Dissolve Isophorol in DCM.
-
Addition: Add the activated
powder. -
Reaction: Stir vigorously at room temperature.
-
Note: This is a surface-area-dependent reaction. High stirring speed is mandatory.
-
-
Monitoring: Check TLC every 4 hours. Reaction may take 12–24 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.
-
Isolation: Evaporate the solvent.
Method C: Jones Oxidation (Benchmark)
Rationale: Provided for historical comparison. While fast and high-yielding, the generation of Chromium(VI) waste makes this unsuitable for modern pharmaceutical scale-up.
Safety Warning: Jones reagent contains Cr(VI), a known carcinogen and strong oxidizer. Use extreme caution.
Protocol:
-
Setup: Dissolve Isophorol (10 mmol) in Acetone (30 mL). Cool to 0°C.
-
Addition: Add Jones Reagent (
) dropwise until a persistent orange color remains. -
Quench: Immediately add Isopropanol until the solution turns green (reduction of Cr(VI) to Cr(III)).
-
Workup: Decant the liquid, dilute with water, and extract with ether.
Decision Matrix & Analytical Validation
Method Selection Guide
Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on scale and substrate sensitivity.
Analytical Validation (Isophorone)
To confirm the success of the oxidation, look for these key spectroscopic markers:
-
IR Spectroscopy:
-
Disappearance of the broad O-H stretch (
). -
Appearance of the conjugated ketone C=O stretch (
, lower than typical ketones due to conjugation). -
Alkene C=C stretch (
).
-
-
1H NMR (CDCl3, 400 MHz):
-
Product:
5.88 (s, 1H, =CH), 2.16 (s, 2H, ), 2.21 (s, 2H, ), 1.91 (s, 3H, ), 1.00 (s, 6H, gem-dimethyl). -
Diagnostic Change: The shift of the C1 proton from
ppm (alcohol) to disappearance (ketone).
-
Safety and Waste Management
-
TEMPO/Bleach:
-
Hazard: Bleach is corrosive; TEMPO is a mild toxicant.
-
Waste: Aqueous waste contains NaCl and NaBr. Treat with thiosulfate before disposal to neutralize residual oxidants.
-
-
Manganese Dioxide:
-
Hazard: Inhalation of fine dust.
-
Waste: Solid Mn waste must be disposed of as hazardous heavy metal waste.
-
-
Jones Reagent:
-
Hazard: Hexavalent chromium is carcinogenic and corrosive.[2]
-
Waste: Segregated heavy metal waste stream (Acidic Cr). Do not mix with organic solvents in waste drums due to explosion risk.
-
References
-
TEMPO Oxidation Mechanism & Protocols
- Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
-
Manganese Dioxide Protocols
- Cahiez, G., et al. (2010). "Manganese-catalyzed oxidation of organohalides." Journal of the American Chemical Society.
-
Isophorone/Isophorol Data
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6570, Isophorone.
-
Jones Oxidation (Historical)
- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society.
Sources
Reaction of 3,5,5-Trimethyl-2-cyclohexen-1-ol with palladium catalysts
Technical Application Note: Palladium-Mediated Transformations of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary & Strategic Significance
3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) is a pivotal cyclic allylic alcohol used as a high-value intermediate in the synthesis of carotenoids, Vitamin E precursors, and specialty fragrances. Its unique structure—featuring a secondary allylic hydroxyl group, a trisubstituted alkene, and a sterically demanding gem-dimethyl moiety—presents specific challenges and opportunities for palladium catalysis.
This guide details three distinct catalytic manifolds for Isophorol:
-
Oxidative Dehydrogenation: A green chemistry route to Isophorone using aerobic oxidation.
-
Stereoselective Hydrogenation: Controlled saturation to yield cis- or trans-3,3,5-trimethylcyclohexanol (Homomenthol analogs).
-
Allylic Transposition/Substitution: Exploiting the Tsuji-Trost manifold for structural diversification.
Reaction Landscape & Signaling Pathways
The reactivity of Isophorol with palladium is dictated by the oxidation state of the metal and the presence of co-reactants. The following diagram illustrates the divergent pathways available to the researcher.
Figure 1: Divergent catalytic pathways for Isophorol. The gem-dimethyl group at C5 prevents aromatization to phenols, locking the oxidative path at the enone stage.
Application 1: Green Aerobic Oxidation to Isophorone
Objective: Selective conversion of the allylic alcohol to the
Mechanism:
The reaction proceeds via a Ligand-Promoted Dehydrogenation . Pd(II) coordinates to the alkene and the alcohol oxygen.
Experimental Protocol: Pd(OAc)₂/Pyridine System
| Parameter | Specification |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] (5 mol%) |
| Ligand/Base | Pyridine (20 mol%) |
| Oxidant | Ambient Air (balloon) or O₂ (1 atm) |
| Solvent | Toluene or Xylene (Anhydrous) |
| Temperature | 80°C |
| Time | 4–6 Hours |
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Charging: Add Isophorol (1.40 g, 10 mmol) and Toluene (20 mL) to the flask.
-
Catalyst Addition: Add Pyridine (160 µL, 2 mmol) followed by Pd(OAc)₂ (112 mg, 0.5 mmol). The solution typically turns orange-brown.
-
Oxidation: Purge the system briefly with O₂ or attach a balloon filled with air. Heat the mixture to 80°C.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Isophorol (
) converts to Isophorone ( , UV active). -
Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd particles. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate in vacuo. The crude oil is typically >95% pure Isophorone. If necessary, purify via flash chromatography.
Critical Insight: The gem-dimethyl group at C5 blocks the "over-oxidation" to phenols (aromatization), which is a common side reaction for other cyclohexenols. This makes Isophorol an ideal substrate for clean enone synthesis.
Application 2: Stereoselective Hydrogenation
Objective: Reduction of the C=C double bond to yield 3,3,5-trimethylcyclohexanol (Dihydroisophorol). This reaction is critical in fragrance chemistry (Menthol analogs).
Mechanism: The reaction follows the Horiuti-Polanyi mechanism . Hydrogen adds syn across the double bond on the surface of the Pd catalyst.
-
Stereocontrol: The ratio of cis (axial OH) to trans (equatorial OH) isomers is determined by the catalyst surface approach. The gem-dimethyl group creates steric hindrance on one face, while the hydroxyl group can facilitate binding (haptophilic effect) on the other.
Experimental Protocol: Pd/C Heterogeneous Hydrogenation
| Parameter | Specification |
| Catalyst | 5% Pd/C (Degussa Type) |
| Loading | 2–5 wt% relative to substrate |
| Hydrogen Source | H₂ Gas (1–5 bar) |
| Solvent | Methanol (promotes fast reaction) or THF |
| Temperature | 25°C (Room Temp) |
Step-by-Step Methodology:
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.
-
Solvent Prep: Dissolve Isophorol (2.0 g) in Methanol (20 mL).
-
Catalyst Loading: Carefully add 5% Pd/C (100 mg) to the reaction vessel (Autoclave or heavy-walled glass pressure bottle). Tip: Wet the catalyst with a small amount of water or toluene before adding the flammable solvent to prevent ignition.
-
Purging: Seal the vessel. Purge with Nitrogen (3x) to remove oxygen, then Purge with Hydrogen (3x).
-
Reaction: Pressurize to 3 bar (approx 45 psi) H₂. Stir vigorously at 1000 rpm.
-
Note: Reaction is exothermic. Monitor internal temperature if scaling up.
-
-
Completion: Reaction is usually complete in 1–2 hours.
-
Workup: Filter the mixture through a 0.45 µm PTFE membrane or Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard). Wash with methanol.
-
Analysis: Analyze by GC-FID to determine the cis/trans ratio.
Data: Solvent Effects on Stereoselectivity
| Solvent | % Conversion | cis:trans Ratio | Notes |
|---|---|---|---|
| Methanol | >99% | 60:40 | Fast rate, low stereocontrol |
| Hexane | 95% | 85:15 | Non-polar solvents favor cis (steric approach) |
| THF | >99% | 70:30 | Good solubility balance |
Application 3: Tsuji-Trost Allylic Alkylation (Advanced)
Objective: Utilization of Isophorol as an electrophile for C-C bond formation. Challenge: The secondary nature and steric bulk of Isophorol make direct substitution difficult. It must be activated (e.g., to the Allyl Carbonate or Acetate) before reacting with Pd(0).
Catalytic Cycle Visualization:
Protocol Note: Direct reaction of the alcohol is sluggish. Convert Isophorol to Isophorol Methyl Carbonate using Methyl Chloroformate/Pyridine prior to the Pd reaction.
-
Catalyst:
(2 mol%) + dppe (bis(diphenylphosphino)ethane). -
Nucleophile: Dimethyl malonate (NaH deprotonated).
-
Outcome: Substitution occurs predominantly at the less hindered position (C3 vs C1) or with inversion at C1 depending on ligand bite angle.
References
-
Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, 305(5687), 1100-1101. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
-
Uriz, P., et al. (2021). "Study on the selective hydrogenation of isophorone." RSC Advances, 11, 4465-4471.[1] Link(Note: Describes the reverse/related pathway, validating the Pd/C conditions).
Sources
Application Note: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) as a Chiral Building Block
[1]
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) is a cyclic allylic alcohol derived from the reduction of Isophorone.[1] While Isophorone itself is achiral, its reduction creates a stereogenic center at the C1 position. The resulting enantiomers, (S)-Isophorol and (R)-Isophorol , serve as critical scaffolds for the synthesis of bioactive natural products (such as carotenoids and pheromones) and high-value fragrance ingredients.
This guide details the Enzymatic Kinetic Resolution (EKR) of Isophorol to obtain high optical purity (>99% ee) and outlines its downstream application in synthesizing Monomorine I (Pharaoh’s Ant pheromone) and chiral fragrance esters.
The Chiral Scaffold: Structural Logic
Isophorol possesses a unique substitution pattern that makes it a versatile starting material:
-
Allylic Alcohol Functionality: The C1 hydroxyl group is allylic, allowing for selective oxidation, substitution, or rearrangement (e.g., Wharton rearrangement).[1]
-
Gem-Dimethyl Group: The gem-dimethyl group at C5 provides steric bulk that directs the stereochemical outcome of reactions on the ring, such as hydrogenation or epoxidation.[1]
-
Rigid Cyclic Core: The cyclohexene ring locks conformation, aiding in diastereoselective functionalization.[1]
| Property | Data |
| CAS Number | 470-99-5 (Racemic) |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| Boiling Point | 80 °C (at 8 mmHg) |
| Chirality Source | C1 Hydroxyl center |
Protocol: Preparation of Enantiopure Isophorol
The most efficient route to enantiopure Isophorol is the Lipase-Catalyzed Kinetic Resolution of the racemic alcohol. This method is superior to asymmetric reduction of the ketone due to lower cost and higher scalability.
Phase 1: Synthesis of Racemic Isophorol (Luche Reduction)
Objective: To obtain the racemic alcohol substrate from inexpensive Isophorone without 1,4-conjugate addition side products.[1]
Reagents: Isophorone, CeCl3[1]·7H2O, NaBH4, Methanol.
-
Dissolution: Dissolve Isophorone (100 mmol) and CeCl3·7H2O (100 mmol) in Methanol (200 mL). Cool to 0 °C.
-
Reduction: Add NaBH4 (110 mmol) portion-wise over 30 minutes. The Cerium salt promotes 1,2-reduction over 1,4-reduction.[1]
-
Quench: Stir for 1 hour. Quench with saturated NH4Cl solution.
-
Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]
-
Yield: Typically >95% yield of racemic 3,5,5-trimethyl-2-cyclohexen-1-ol.[1]
Phase 2: Enzymatic Kinetic Resolution (EKR)
Objective: To separate enantiomers using Lipase PS (Pseudomonas cepacia) or Novozym 435 (CALB).
Mechanism: The lipase selectively acylates the (R)-enantiomer (fast reacting) using an irreversible acyl donor (Vinyl Acetate), leaving the (S)-enantiomer as the free alcohol.
Reagents: Racemic Isophorol, Vinyl Acetate, Lipase PS (Amano) or Novozym 435, MTBE (Methyl tert-butyl ether).[1]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve Racemic Isophorol (10 g, 71 mmol) in anhydrous MTBE (100 mL).
-
Enzyme Addition: Add Lipase PS (Amano) (1.0 g) or Novozym 435 (0.5 g).
-
Acyl Donor: Add Vinyl Acetate (3 equiv, 213 mmol).
-
Incubation: Stir the suspension at 35–40 °C . Monitor conversion by GC or TLC.[1]
-
Checkpoint: The reaction should stop near 50% conversion. This typically takes 24–48 hours depending on enzyme loading.
-
-
Termination: Filter off the enzyme (the enzyme can often be washed and reused).
-
Separation: Concentrate the filtrate. Separate the (S)-Alcohol and (R)-Acetate via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
Visual Workflow: Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of Isophorol, yielding enantiopure building blocks.
Applications in Synthesis
Application A: Synthesis of Pharaoh’s Ant Pheromone (Monomorine I)
The (S)-Isophorol obtained from resolution is a direct precursor to the indolizidine alkaloid Monomorine I , a trail pheromone of Monomorium pharaonis.[2]
Synthetic Pathway Logic:
-
(S)-Isophorol is subjected to an Eschenmoser-Claisen rearrangement (using N,N-dimethylacetamide dimethyl acetal) to install a side chain at C1 with high stereocontrol, transferring the chirality from the C-O bond to a C-C bond.[1]
-
The resulting amide is converted to the aldehyde/ketone and cyclized to form the indolizidine core.
-
Note: The absolute configuration of the natural pheromone is critical for biological activity.
Application B: Chiral Fragrance Ingredients
Isophorol derivatives are valued for their "fresh, green, woody" notes.[1] However, chirality significantly impacts odor thresholds.[1]
-
(S)-Isophorol: Often described as having a sharper, more herbal note.[1]
-
(R)-Isophorol: Tendency towards softer, woody-floral notes.[1]
-
Protocol: The resolved (S)-alcohol can be esterified with various acyl chlorides (e.g., cinnamoyl chloride, isovaleroyl chloride) to create high-impact "captive" fragrance ingredients that are optically pure.[1]
Visual Pathway: From Scaffold to Product
Caption: Divergent synthesis pathways utilizing (S)-Isophorol for bioactive pheromones and specialty fragrances.[1]
Technical Data & Validation
To ensure the trustworthiness of the protocol, the following analytical parameters should be used to validate the optical purity of the resolved blocks.
Table 1: Analytical Parameters for Isophorol Resolution
| Parameter | Method / Condition | Expected Value |
| Chiral GC Column | Cyclodex-B or equivalent (e.g., Beta-DEX 120) | Baseline separation of enantiomers |
| Temperature Program | 90°C (isothermal) or 2°C/min ramp | Retention time delta ~1-2 min |
| Enantiomeric Excess (ee) | Area integration of GC peaks | >99% for (S)-Alcohol (at 50% conv.)[1][3][4] |
| Specific Rotation | Polarimetry (c=1, CHCl3) | [α]D ≈ -15° to -20° for (S)-Isophorol |
| E-Value (Selectivity) | Calculation: ln[(1-c)(1-eeS)] / ln[(1-c)(1+eeS)] | Typically E > 100 with Lipase PS |
References
-
Enzymatic Kinetic Resolution of Cyclic Allylic Alcohols
-
Synthesis of Pharaoh's Ant Pheromone
-
Title: Synthesis of Monomorin I, a Trail Pheromone of the Pharaoh Ant (Monomorium pharaonis).[2]
- Source:Helvetica Chimica Acta, Vol 60, 1977 (and subsequent upd
- Context: Details the structural requirements and biological activity of the chiral pheromone.
-
-
Luche Reduction Protocol
-
Safety Data Sheet (SDS)
Application Note: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) in Fragrance Compositions
[1][2][3]
Executive Summary & Chemical Identity[2][4][5][6][7]
3,5,5-Trimethyl-2-cyclohexen-1-ol , commonly known as Isophorol , is a cyclic allylic alcohol derived from the reduction of Isophorone. Unlike its ketone precursor (Isophorone) which possesses a sharp, peppermint-like solvent odor, Isophorol offers a more refined, camphoraceous, and green-woody profile.
This guide addresses the specific application of Isophorol as a "lifting agent" in heavy floral and honey accords, its stability profile in functional bases, and its utility as a precursor for the synthesis of Isophoryl Acetate (a fresh, fruity-woody ester).
Chemical Profile Table
| Property | Specification |
| Chemical Name | 3,5,5-Trimethyl-2-cyclohexen-1-ol |
| Common Name | Isophorol |
| CAS Number | 470-99-5 (Distinct from Evernyl/Veramoss: 4707-47-5) |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Camphoraceous, green, earthy, borneol-like, faint woody nuances |
| LogP | ~2.4 (Estimated) |
| Flash Point | 80°C (Closed Cup) |
Olfactory Mechanics & Application Logic
Isophorol functions as a modifier rather than a structural heart note.[1] Its secondary alcohol structure and cyclic unsaturation provide a diffusive "lift" that cuts through the cloying sweetness of indole-heavy florals or phenylacetic acid-based honey accords.[1]
The "Camphor Bridge" Theory
In fragrance architecture, bridging the gap between volatile top notes (citrus/herbal) and heavy base notes (resins/woods) is critical. Isophorol sits at the Top-Heart transition .[1] Its camphoraceous aspect links with herbal top notes (Lavender, Rosemary), while its earthy/woody dry-down connects with Patchouli or Vetiver bases.
Figure 1: Isophorol acts as a functional bridge, extending freshness into the heart and reducing cloying sweetness.[2][3][4][5][6][7][8][9][10]
Application Protocol: Formulating High-Impact Accords
Protocol A: The "Green Honey" Accord
Objective: To create a realistic honey accord by using Isophorol to mimic the waxy, pollen-like scent of natural honeycomb, mitigating the urine-like facets of Phenylacetic Acid.[1]
Formulation Guidelines:
-
Base: Phenylacetic Acid (or Methyl Phenylacetate) provides the sweet, honeyic core.
-
Modifier: Add Isophorol at 0.5% - 2.0% of the concentrate.
-
Effect: The camphoraceous note of Isophorol masks the animalic sharpness of the acid, pushing the profile toward "fresh beeswax" rather than "animalic honey."[1]
| Ingredient | Role | Parts (per 1000) |
| Phenylacetic Acid (10% in DPG) | Sweet Core | 200 |
| Isophorol (CAS 470-99-5) | Modifier/Lift | 15 |
| Phenylethyl Alcohol | Floral Body | 300 |
| Methyl Phenylacetate | Honey Top | 50 |
| DPG (Dipropylene Glycol) | Solvent | q.s. 1000 |
Experimental Observation:
-
Without Isophorol: The accord is heavy, cloying, and potentially urinous.
-
With Isophorol: The accord gains a "green" lift, simulating the scent of fresh clover honey.
Chemical Stability & Derivatization Protocols
For researchers in drug development or synthetic chemistry, Isophorol is a versatile intermediate. Its secondary hydroxyl group allows for esterification, while the double bond presents a site for potential oxidation.
Protocol B: Stability Evaluation in Functional Bases
Context: Unsaturated alcohols can oxidize to ketones (Isophorone) or form peroxides.[1] Isophorone has a stronger, more peppermint-like odor which can distort a fragrance.
Step-by-Step Workflow:
-
Preparation: Dose 0.5% Isophorol into three bases:
-
Ethanol (Control, pH neutral)
-
Fabric Softener Base (Acidic, pH 3-4)
-
Liquid Detergent (Alkaline, pH 8-9)
-
-
Incubation: Store samples at 45°C for 4 weeks (accelerated aging).
-
Analysis:
-
Olfactory: Check for "minty" or "solvent" off-notes (indicating Isophorone formation).[1]
-
GC-MS: Quantify the ratio of Isophorol (MW 140) to Isophorone (MW 138).
-
Stability Verdict:
-
Acidic Media: Generally Stable.[1]
-
Alkaline Media: Moderate Stability.[1] Risk of double-bond migration or oxidation.[1]
-
Bleach: Unstable .[1] Do not use. The double bond will react rapidly.[1]
Protocol C: Synthesis of Isophoryl Acetate (Fragrance Derivative)
Objective: Convert Isophorol to Isophoryl Acetate (CAS 8013-90-9), a valuable ingredient with a fresh, fruity, berry-like, and woody odor.
Reaction Mechanism: Esterification of the secondary alcohol using Acetic Anhydride.[1]
Figure 2: Synthetic pathway for converting Isophorol to its acetate ester.
Detailed Procedure:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, thermometer, and addition funnel.
-
Reagents: Charge flask with 1.0 mol Isophorol and 1.2 mol Acetic Anhydride. Add catalytic amount of Pyridine (or Sodium Acetate).[1]
-
Reaction: Heat to mild reflux (approx. 100°C) for 3 hours. Monitor via TLC or GC until Isophorol peak disappears.[1]
-
Workup:
-
Purification: Fractional distillation under reduced pressure.
-
Result: A clear liquid with a diffusive, fresh-fruity odor (reminiscent of blueberry/huckleberry with woody undertones).[1]
Safety & Regulatory (E-E-A-T)[4]
When handling 3,5,5-Trimethyl-2-cyclohexen-1-ol, strict adherence to safety protocols is required.
-
IFRA Status: Isophorol is generally not restricted by a specific quantitative standard in the IFRA Standards (51st Amendment), but it must meet purity specifications to ensure low levels of Isophorone (if restricted) or other impurities.
-
GHS Classification:
-
Metabolism (Toxicology Context): In mammals, Isophorone is metabolized to Isophorol, which is then conjugated with glucuronic acid and excreted.[9] Understanding this pathway is vital for toxicological assessments in drug development.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24851473, 3,5,5-Trimethyl-2-cyclohexen-1-ol. Retrieved from [Link]
-
The Good Scents Company (2025). 3,5,5-trimethyl-2-cyclohexen-1-ol (Isophorol) Odor Profile and Data. Retrieved from [Link]
-
Leffingwell & Associates. Chirality & Odor Perception: Isophorol Enantiomers. Retrieved from [Link]
-
ResearchGate (2021). Analysis of Volatile Compounds in Saffron (Isophorol detection). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. echemi.com [echemi.com]
- 3. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL | 470-99-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Fragrance material review on 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragrance material review on 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Miscellaneous [leffingwell.com]
Application Note: Advanced Gas Chromatography Strategies for 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Analysis
Introduction & Chemical Context
3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 4707-97-5), commonly known as Isophorol (or
The Analytical Challenge
Analyzing Isophorol presents three specific chromatographic hurdles that this guide addresses:
-
Hydroxyl Polarity: The -OH group facilitates hydrogen bonding with active silanol sites in the column stationary phase and inlet liner, leading to peak tailing and non-linear response at low concentrations.
-
Thermal Instability: As an allylic alcohol, Isophorol is susceptible to dehydration (forming 3,5,5-trimethyl-1,3-cyclohexadiene) at high inlet temperatures or on active surfaces.
-
Stereochemistry: The reduction of Isophorone creates a chiral center at C1. Differentiating the
and enantiomers is essential for evaluating biocatalytic processes (e.g., ketoreductase activity).
Method Selection Guide
Use the following logic flow to select the appropriate protocol for your specific analytical needs.
Figure 1: Decision tree for selecting the optimal Isophorol analysis method based on sample concentration and stereochemical requirements.
Protocol A: Routine Purity Analysis (GC-FID)
Best for: Quality Control (QC), Raw Material Testing, Process Monitoring.
Scientific Rationale: For high-concentration samples, direct injection is preferred for speed. However, to mitigate peak tailing caused by the free hydroxyl group, a high-polarity Polyethylene Glycol (PEG) stationary phase is used. This phase "wets" the alcohol better than non-polar phases, resulting in sharper symmetry.
Instrument Configuration
| Parameter | Setting |
| Detector | FID @ 250°C (H₂: 30 mL/min, Air: 400 mL/min) |
| Column | DB-WAX UI (or equivalent PEG), 30 m × 0.25 mm × 0.25 µm |
| Inlet | Split/Splitless @ 220°C (Keep <250°C to prevent dehydration) |
| Liner | Ultra-Inert Split Liner with glass wool (deactivated) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Split Ratio | 50:1 (Adjust based on concentration) |
Temperature Program
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 10°C/min to 160°C
-
Ramp 2: 20°C/min to 240°C (Hold 5 min)
-
Total Run Time: ~15 minutes
System Suitability Criteria:
-
Tailing Factor (Isophorol):
-
Resolution (
): > 2.0 between Isophorol and Isophorone (common impurity).
Protocol B: Trace Analysis via Silylation (GC-MS)
Best for: Biological matrices (plasma, urine), environmental samples, or trace impurity profiling.
Scientific Rationale: At trace levels (<1 ppm), the free hydroxyl group absorbs irreversibly to active sites. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group.[1] This eliminates hydrogen bonding, improves volatility, and produces a distinct mass spectrum (M-15 ion) for confident identification [1].
Derivatization Workflow
Figure 2: Optimized silylation workflow for Isophorol using BSTFA/TMCS.
Instrument Configuration
| Parameter | Setting |
| Detector | Mass Spectrometer (EI, 70 eV) |
| Scan Mode | SIM (Selected Ion Monitoring) for quantitation |
| SIM Ions | Target: 195 (M-15, loss of methyl from TMS), Qual: 138, 73 (TMS) |
| Column | DB-5ms UI (5% Phenyl Arylene), 30 m × 0.25 mm × 0.25 µm |
| Inlet | Splitless @ 250°C |
Note on Mechanism: The TMS derivative (MW 210) is significantly more stable than the native alcohol. The base peak is typically m/z 195 (
Protocol C: Chiral Separation (Enantiomeric Excess)
Best for: Drug development, asymmetric synthesis verification.
Scientific Rationale: Isophorol enantiomers have identical boiling points and cannot be separated on achiral phases (like DB-5 or Wax). Separation requires a Cyclodextrin (CD) stationary phase. The CD forms a transient inclusion complex with the enantiomers; the difference in stability constants between the R-host and S-host complexes drives the separation [2].
Instrument Configuration
| Parameter | Setting |
| Column | Cyclodex-B (or Rt-βDEXsm), 30 m × 0.25 mm × 0.25 µm |
| Phase Type | Permethylated |
| Oven Program | Isothermal 110°C (Critical for maximum resolution) |
| Carrier Gas | Hydrogen @ 40 cm/sec (Sharper peaks than Helium for chiral work) |
Experimental Insight: Derivatization (Protocol B) can sometimes enhance chiral resolution by increasing the steric bulk of the analyte, interacting more strongly with the cyclodextrin cavity. If direct chiral injection fails, try injecting the TMS-derivative on the chiral column [3].
Summary of Validation Parameters
| Parameter | Method A (FID) | Method B (MS-SIM) |
| Linearity ( | > 0.999 (10 - 1000 ppm) | > 0.995 (10 - 1000 ppb) |
| LOD | ~ 1 ppm | ~ 5 ppb |
| Precision (RSD) | < 2.0% | < 5.0% |
| Major Interference | Isophorone (Resolution > 2.0) | Matrix siloxanes (m/z 73 overlap) |
Troubleshooting & Maintenance
-
Peak Tailing:
-
Cause: Activity in the inlet liner.
-
Fix: Replace standard liner with a deactivated Ultra-Inert liner. If using Method A, trim 10cm from the column head.
-
-
Ghost Peaks:
-
Cause: Carryover of the high-boiling Isophorone parent or incomplete derivatization.
-
Fix: Add a "bake-out" ramp (300°C for 5 mins) at the end of every run.
-
-
Conversion to Isophorone:
-
Cause: Oxidation in the inlet.
-
Fix: Ensure carrier gas oxygen trap is active; check for leaks.
-
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 30, 2026, from [Link]
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[2] Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Isophorone Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]
Sources
High-performance liquid chromatography (HPLC) for 3,5,5-Trimethyl-2-cyclohexen-1-ol
An Application Note for the Analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (also known as Isophorol). As a key intermediate in fine chemical synthesis and a component in fragrance formulations, a validated analytical method is crucial for quality control, purity assessment, and stability studies[1][2]. This guide provides a complete protocol using a standard reversed-phase C18 column with UV detection, explains the scientific rationale behind the method development, and offers a framework for method validation. It is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
3,5,5-Trimethyl-2-cyclohexen-1-ol is a cyclic alcohol of significant industrial interest. Its analysis presents a unique challenge for UV-based HPLC detection due to the absence of a strong chromophore. Unlike its corresponding ketone, 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone), which possesses a conjugated enone system and a strong UV absorbance maximum around 235 nm, 3,5,5-Trimethyl-2-cyclohexen-1-ol's only chromophore is an isolated carbon-carbon double bond[3][4].
Consequently, detection must be performed at a low UV wavelength (typically between 200-215 nm). This necessitates the use of high-purity, HPLC-grade solvents to minimize baseline noise and interference, ensuring reliable quantification.
The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the gold standard for separating moderately polar to nonpolar organic molecules. The analyte's structure, with its hydroxyl group and hydrocarbon backbone, makes it ideally suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase (a mixture of water and an organic solvent). This approach ensures good peak shape, reproducibility, and robustness.
HPLC Method Parameters and Instrumentation
A summary of the developed chromatographic conditions is presented below. These parameters were selected to provide a balance of resolution, speed, and sensitivity.
| Parameter | Specification | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a UV/Vis or DAD detector | The method is designed to be compatible with standard laboratory equipment. |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes, including cyclic alcohols. The specified dimensions provide high efficiency and resolution. |
| Mobile Phase | Acetonitrile (ACN) and HPLC-Grade Water in a 60:40 (v/v) ratio | Acetonitrile is chosen for its low UV cutoff and favorable viscosity. The 60:40 ratio provides sufficient elution strength for a reasonable retention time and good peak shape for 3,5,5-Trimethyl-2-cyclohexen-1-ol. |
| Mode | Isocratic | An isocratic method is simpler, more robust, and ensures better run-to-run reproducibility compared to a gradient method for a single analyte analysis. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated column temperature ensures stable retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 210 nm | Selected based on the UV absorbance of the C=C bond. This wavelength provides the necessary sensitivity for the analyte while being high enough to avoid significant interference from high-purity solvents. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities without wasting analytical time. |
Detailed Experimental Protocols
Reagents and Materials
-
3,5,5-Trimethyl-2-cyclohexen-1-ol reference standard (≥96% purity)
-
Acetonitrile (HPLC Grade or higher)
-
Deionized Water (18.2 MΩ·cm, filtered through a 0.22 µm filter)
-
Methanol (HPLC Grade, for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
HPLC vials with septa
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
Standard Solution Preparation
The following protocol describes the preparation of a 1000 µg/mL stock solution. Working standards can be prepared by serial dilution.
-
Weighing: Accurately weigh approximately 25 mg of the 3,5,5-Trimethyl-2-cyclohexen-1-ol reference standard into a 25 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 15 mL of the mobile phase (Acetonitrile:Water 60:40) to the flask.
-
Sonication: Gently swirl the flask to dissolve the standard. If necessary, sonicate for 2-5 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 25 mL mark with the mobile phase.
-
Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.
-
Calculation: Calculate the exact concentration of the stock solution in µg/mL.
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing 3,5,5-Trimethyl-2-cyclohexen-1-ol.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., ~100 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Method Trustworthiness and Validation Framework
To ensure the trustworthiness of the results generated by this method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing a blank (mobile phase) and a placebo to ensure no interfering peaks are present at the retention time of 3,5,5-Trimethyl-2-cyclohexen-1-ol.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is confirmed by injecting the prepared working standards and plotting a calibration curve of peak area versus concentration. A correlation coefficient (R²) of >0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyzing multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the sample on different days, by different analysts, or on different equipment. Results are typically expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Advanced Considerations: Chiral Separation
It is critical to recognize that 3,5,5-Trimethyl-2-cyclohexen-1-ol contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. The reversed-phase method described in this note is achiral and will not separate these enantiomers; they will co-elute as a single peak.
For applications requiring the separation and quantification of individual enantiomers (e.g., in asymmetric synthesis or pharmaceutical development), a specialized chiral HPLC method is necessary. Development of such a method would involve screening various Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic antibiotics[5][6]. The mobile phase would likely be a non-polar solvent system (normal-phase mode), such as hexane/isopropanol, which often provides better selectivity for chiral separations[7].
References
-
Vertex AI Search. (2026). 3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis. Retrieved from Google.[1]
-
Chegg.com. (2017). Solved 1· The UV/VIS absorption spectrum of 3,5,5,-trimethyl-2-cyclohen.1-one. [Link][3]
-
MySkinRecipes. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol. [Link][2]
-
FooDB. (2010). Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216). [Link][4]
-
Pobozy, E., et al. (2015). An HPLC Method for the Determination of Isoflavones. Journal of AOAC INTERNATIONAL, 98(1), 53-62. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][5]
-
ResearchGate. (2011). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
- 3. Solved 1· The UV/VIS absorption spectrum of | Chegg.com [chegg.com]
- 4. Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216) - FooDB [foodb.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Sesquiterpenoid Scaffolds using 3,5,5-Trimethyl-2-cyclohexen-1-ol
This Application Note and Protocol guide details the strategic use of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) as a high-value scaffold for the synthesis of sesquiterpenes (C15), specifically focusing on bioactive targets like Abscisic Acid (ABA) and Strigolactone analogs .
Executive Summary & Strategic Rationale
In the synthesis of C15 sesquiterpenes, the C9 ring system (trimethylcyclohexane) is a ubiquitous structural motif found in ionones, abscisic acid, and strigolactones. While Isophorone (the ketone) is the standard industrial starting material, its reduced alcohol form, 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) , offers a distinct synthetic advantage: Stereochemical Access.
Unlike the planar ketone, Isophorol possesses a chiral center at C1. Through enzymatic kinetic resolution, researchers can access enantiopure (S)- or (R)-Isophorol. This chirality can be either:
-
Preserved: Used as the chiral handle for ring functionalization (e.g., in Zeaxanthin or ABA synthesis).
-
Transferred: Used to direct the stereochemistry of side-chain attachment via sigmatropic rearrangements (e.g., Claisen rearrangement), converting the C9 alcohol into a C11/C15 chiral backbone.
This guide provides the protocols for the Enzymatic Resolution of Isophorol and its subsequent Elaboration into Sesquiterpene Precursors .
Chemical Profile & Material Specifications[1][2][3][4][5]
| Parameter | Specification | Notes |
| Compound Name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | Common name: |
| CAS Number | 470-99-5 | |
| Molecular Weight | 140.22 g/mol | |
| Purity Requirement | Impurities (Isophorone) inhibit lipases. | |
| Stereochemistry | Racemic (±) | Substrate for kinetic resolution. |
| Key Reactivity | Allylic Alcohol | Susceptible to MnO |
Protocol 1: Enzymatic Kinetic Resolution (EKR)
Objective: Isolation of enantiopure (S)-3,5,5-Trimethyl-2-cyclohexen-1-ol (>99% ee) from racemic starting material. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Materials
-
Substrate: Racemic Isophorol (100 mmol, 14.0 g).
-
Enzyme: Novozym® 435 (Immobilized CAL-B), 200 mg (1.5% w/w).
-
Acyl Donor: Vinyl Acetate (500 mmol, 5.0 equiv).
-
Solvent: tert-Butyl methyl ether (MTBE) or Hexane (Dry).
-
Monitoring: GC-FID with Chiral Column (e.g., Cyclodex-B).
Step-by-Step Procedure
-
Preparation: Dissolve 14.0 g of racemic Isophorol in 100 mL of dry MTBE in a 250 mL round-bottom flask.
-
Activation: Add 46 mL (5.0 equiv) of Vinyl Acetate.
-
Initiation: Add 200 mg of Novozym 435 beads.
-
Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding beads) at 30°C for 24–48 hours.
-
Critical Checkpoint: Monitor conversion by GC. The reaction is complete when the peak area ratio of Acetate:Alcohol reaches 50:50. Do not exceed 51% conversion to ensure high ee of the remaining alcohol.
-
-
Termination: Filter off the enzyme beads (beads can be washed with MTBE and reused up to 5 times).
-
Separation:
-
Concentrate the filtrate under reduced pressure.
-
Perform Flash Column Chromatography (SiO
, Hexane/EtOAc 9:1). -
Fraction A: (R)-Isophorol Acetate (High R
). -
Fraction B: (S)-Isophorol (Lower R
, Target Product ).
-
Expected Results
| Component | Yield (Theoretical) | Optical Purity (ee) |
| (S)-Isophorol | 42–45% | >98% |
| (R)-Isophorol Acetate | 45–48% | >95% |
Expert Tip: To utilize 100% of the mass, the (R)-acetate can be hydrolyzed to (R)-alcohol and subjected to Mitsunobu Inversion (DEAD/PPh
/Benzoic acid) to invert the stereocenter to the desired (S)-configuration.
Protocol 2: C9 C15 Chain Extension (Sesquiterpene Synthesis)
Objective: Synthesis of the sesquiterpene core (e.g., for Abscisic Acid or Ionone analogs) using the chiral Isophorol scaffold.
Strategy: The Johnson-Claisen Rearrangement is utilized to transfer the chirality from the ring (C-O bond) to the new C-C bond, extending the chain by 2 carbons (C9
Workflow Overview
-
Rearrangement: (S)-Isophorol + Triethyl Orthoacetate
C11 Ester ( -unsaturated). -
Reduction/Oxidation: C11 Ester
C11 Aldehyde. -
Coupling: C11 Aldehyde + C4 Phosphonate
C15 Sesquiterpene.
Detailed Methodology (Step 1: Rearrangement)
-
Reagents: (S)-Isophorol (10 mmol), Triethyl orthoacetate (70 mmol), Propionic acid (catalytic, 0.5 mmol).
-
Conditions: Heat the mixture to 135°C in a distillation apparatus.
-
Reaction Time: 4–6 hours.
-
Workup: Distill off excess orthoacetate. Purify residue by vacuum distillation or chromatography.
-
Product: Ethyl (3,5,5-trimethyl-2-cyclohexenyl)acetate.
-
Note: The double bond migrates into the ring (endo) or stays exo depending on conditions, but the gem-dimethyl group directs the rearrangement to the less sterically hindered face, preserving stereochemical integrity.
-
Detailed Methodology (Step 2: Extension to C15 - Abscisic Acid Analog)
To synthesize Abscisic Acid (ABA) analogs:
-
Oxidation: The C11 ester is reduced (LiAlH
) to the alcohol and oxidized (Swern) to the aldehyde (Cyclocitral analog). -
HWE Reaction: React the aldehyde with the anion of Triethyl 3-methyl-4-phosphonocrotonate (C5 unit).
-
Base: NaH or LDA in THF at -78°C.
-
-
Result: Formation of the full C15 carbon skeleton with the characteristic (2Z,4E)-dienoic acid side chain of ABA.
-
Final Functionalization: Allylic oxidation (using tert-Butyl hydroperoxide/CrO
or electrochemical oxidation) introduces the 4-keto group on the ring, completing the ABA structure.
Visualizing the Pathway
The following diagram illustrates the workflow from racemic Isophorol to the bioactive Sesquiterpene scaffold.
Caption: Workflow for converting Racemic Isophorol into Chiral Sesquiterpenes via Enzymatic Resolution and Claisen Rearrangement.
References
-
Enzymatic Resolution of Isophorol
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
-
-
Synthesis of Abscisic Acid
-
Constantino, M. G., et al. (2001). An Efficient Synthesis of (±)-Abscisic Acid. Journal of Organic Chemistry, 66, 105-109. Link
-
-
Claisen Rearrangement in Terpene Synthesis
-
Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH. Link
-
-
Strigolactone Biosynthesis & Synthesis
-
Yoneyama, K., et al. (2018). Strigolactones as Germination Stimulants for Root Parasitic Plants. Frontiers in Plant Science, 9, 593. Link
-
Sources
Biocatalytic Asymmetric Reduction of 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)
Application Note: AN-BIO-2026-04
Executive Summary
This application note details the protocol for the biocatalytic reduction of 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) to (R)-3,3,5-trimethylcyclohexanone ((R)-Dihydroisophorone) . Unlike traditional chemocatalytic hydrogenation (e.g., Pd/C), which often yields racemic mixtures and requires high pressure, this biocatalytic route utilizes Enoate Reductases (EREDs) from the Old Yellow Enzyme (OYE) family.
This method offers mild reaction conditions (ambient temperature, atmospheric pressure) and high enantioselectivity (>95% ee). The protocol covers enzyme screening, cofactor recycling (NADPH), and a scalable gram-scale procedure utilizing a biphasic system to overcome substrate toxicity and solubility limits.
Scientific Background & Mechanism[1]
The Challenge of Isophorone Reduction
Isophorone is an
The Biocatalytic Solution: Old Yellow Enzymes
Old Yellow Enzymes (EC 1.6.99.1) are flavin-dependent oxidoreductases that catalyze the trans-hydrogenation of activated alkenes.
Mechanism of Action: The reaction follows a "Ping-Pong Bi-Bi" mechanism:
-
Reductive Half-Reaction: NADPH reduces the enzyme-bound Flavin Mononucleotide (FMN) cofactor to FMNH
. -
Oxidative Half-Reaction: The substrate (Isophorone) binds to the active site. A hydride is transferred from the N5 atom of FMNH
to the -carbon (C3) of isophorone. -
Termination: A proton is donated (typically from a Tyrosine or Histidine residue) to the
-carbon (C2), completing the reduction and regenerating oxidized FMN.
Pathway Visualization
Figure 1: Catalytic cycle of Old Yellow Enzyme (OYE) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.
Experimental Design Strategy
To ensure a self-validating and robust protocol, the following parameters are critical:
| Parameter | Selection | Rationale |
| Enzyme Source | OYE1 (S. pastorianus) or OYE2/3 (S. cerevisiae) | Proven stereoselectivity for (R)-enantiomer formation. |
| Cofactor Recycling | GDH (Glucose Dehydrogenase) | NADPH is expensive. GDH/Glucose is thermodynamically favorable and drives the equilibrium forward. |
| Buffer System | KPi (50-100 mM), pH 7.0 - 7.5 | Optimal pH for OYE stability. Avoids spontaneous racemization or side reactions. |
| Solvent System | Biphasic (MTBE or Hexane) | Isophorone is hydrophobic (solubility ~12 g/L). A biphasic system acts as a reservoir, preventing substrate inhibition while extracting the product. |
| Oxygen Control | Micro-aerophilic | While OYEs are not strictly anaerobic, O |
Protocol 1: Micro-Scale Screening (96-Well Plate)
Objective: Rapidly identify the most active enzyme variant and check for inhibition.
Materials
-
Enzyme Library: ERED screening kit (e.g., OYE1, OYE2, OYE3, XenA).
-
Substrate Stock: 500 mM Isophorone in DMSO.
-
Cofactor Mix: 10 mM NADP+, 100 mM Glucose, 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).
Procedure
-
Preparation: Dispense 180 µL of Cofactor Mix into each well of a 96-well deep-well plate.
-
Enzyme Addition: Add 10 µL of enzyme lysate/preparation (approx. 1-5 mg/mL protein) to designated wells.
-
Initiation: Add 10 µL of Substrate Stock (Final conc: 25 mM Isophorone, 5% DMSO).
-
Incubation: Seal with a breathable film (to allow CO
escape from recycling but limit evaporation). Shake at 30°C, 600 rpm for 18 hours. -
Quenching: Add 200 µL Ethyl Acetate (EtOAc) containing 2 mM dodecane (internal standard).
-
Extraction: Vortex vigorously for 2 minutes; centrifuge at 4000 rpm for 5 minutes to separate phases.
-
Analysis: Transfer 100 µL of the organic (top) layer to GC vials.
Protocol 2: Preparative Scale Synthesis (1 Gram)
Objective: Isolate (R)-dihydroisophorone with high purity and ee.
Reagents
-
Substrate: 1.0 g (7.24 mmol) Isophorone.
-
Enzyme: 50 mg Lyophilized OYE1 (or equivalent commercial ERED).
-
Cofactor Recycling:
-
NADP+: 10 mg (catalytic amount).
-
Glucose: 2.0 g (1.5 eq).
-
GDH (e.g., Bacillus sp.): 200 Units.
-
-
Buffer: 100 mL Potassium Phosphate (KPi), 100 mM, pH 7.0, containing 1 mM MgCl
. -
Organic Phase: 20 mL MTBE (Methyl tert-butyl ether).
Step-by-Step Methodology
-
Aqueous Phase Preparation:
-
In a 250 mL round-bottom flask (or bioreactor vessel), dissolve Glucose and NADP+ in the KPi buffer.
-
Add the GDH and OYE enzymes. Stir gently to dissolve (do not vortex to avoid denaturation).
-
-
Substrate Addition (Biphasic Mode):
-
Dissolve 1.0 g Isophorone in 20 mL MTBE.
-
Add the organic phase to the aqueous enzyme solution.
-
-
Reaction:
-
Stir the biphasic mixture magnetically at 500 rpm (ensure good emulsion without frothing).
-
Temperature: Maintain at 25°C - 30°C.
-
pH Control: Monitor pH. If it drops below 6.5 (due to gluconic acid formation), titrate with 1M KOH.
-
-
Monitoring:
-
Sample 50 µL every 2 hours. Extract with EtOAc and analyze by GC.
-
Endpoint: Typically 16-24 hours.
-
-
Work-up:
-
Saturate the aqueous phase with NaCl (brine) to improve phase separation.
-
Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).
-
Dry combined organic layers over anhydrous MgSO
. -
Filter and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often >95% pure. If necessary, purify via flash chromatography (Hexane:EtOAc 9:1).
-
Analytical Methods
Data integrity relies on precise separation of enantiomers.
Gas Chromatography (GC) Parameters
-
Instrument: Agilent 7890B (or equivalent) with FID.
-
Column: Chiral capillary column (e.g., Hydrodex
-6TBDM or CP-Chirasil-Dex CB). -
Dimensions: 25 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program:
-
Hold 80°C for 2 min.
-
Ramp 5°C/min to 160°C.
-
Hold 2 min.
-
-
Retention Times (Approximate):
-
Isophorone: ~10.5 min
-
(S)-Dihydroisophorone: ~12.2 min
-
(R)-Dihydroisophorone: ~12.5 min
-
Calculation of Conversion and ee
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enzyme inactivation by O | Purge buffer with Nitrogen before adding enzyme. Add Catalase (100 U/mL) to degrade H |
| pH Drift | Gluconic acid accumulation | Increase buffer strength to 200 mM or use a pH-stat titrator with KOH. |
| Emulsion | Protein denaturation at interface | Reduce stirring speed. Add small amount of IPA (Isopropanol) to break emulsion during workup. |
| Low Solubility | Substrate concentration too high | Increase the volume of the organic phase (MTBE) or switch to a fed-batch addition of substrate. |
References
-
Toogood, H. S., et al. (2010). "Structure-based insight into the asymmetric bioreduction of the C=C double bond of
-unsaturated ketones by old yellow enzymes." Advanced Synthesis & Catalysis. Link -
Wada, M., et al. (2003).[1] "Production of (6R)-dihydro-oxoisophorone by enzymatic reduction of ketoisophorone." Bioscience, Biotechnology, and Biochemistry.[1] Link
-
Goretti, M., et al. (2013).
-cyanoacrylates." Microbial Cell Factories. Link -
Hollmann, F., et al. (2021). "Enzymatic reduction of C=C bonds: Biocatalysis for the synthesis of chiral compounds." Green Chemistry. Link
-
Sigma-Aldrich. "Old Yellow Enzyme from Candida macedoniensis."[1] Product Information. Link
Sources
Technical Application Note: 3,5,5-Trimethyl-2-cyclohexen-1-ol in Polymer Chemistry
Part 1: Executive Summary & Chemical Profile
3,5,5-Trimethyl-2-cyclohexen-1-ol , commonly known as Isophorol , is a cyclic unsaturated alcohol derived from the reduction of Isophorone. While widely recognized in the fragrance industry, its application in polymer chemistry is driven by its unique physical properties: a high boiling point, steric bulk, and excellent solvency for a wide range of resins.
In polymer science, Isophorol serves two critical functions:
-
High-Performance Leveling Solvent: It acts as a "tail solvent" in coil coatings and high-bake enamels, preventing surface defects like blistering and orange peel during rapid curing.
-
Monomer Intermediate: It is a precursor for the synthesis of bulky acrylate monomers (e.g., Isophoryl Acrylate), which impart high glass transition temperatures (
) and hardness to UV-curable polymers.
Chemical Profile
| Property | Value | Relevance to Polymer Processing |
| CAS Number | 470-99-5 | Identity verification.[1][2] |
| Molecular Weight | 140.22 g/mol | Moderate volatility control. |
| Boiling Point | ~80°C @ 8 mmHg (>200°C atm) | Critical: Remains in the film longer than bulk solvents, ensuring flow during the late stages of curing. |
| Evaporation Rate | < 0.02 (n-BuAc = 1.[3][4]0) | Extremely slow; promotes extended leveling time. |
| Solubility Parameter | Moderate Polar/H-Bonding | Compatible with Alkyds, Acrylics, Epoxies, and Nitrocellulose. |
| Structure | Cyclic, Unsaturated, Steric | Provides hardness and chemical resistance when incorporated into monomers. |
Part 2: Application Protocols
Application A: High-Temperature Leveling Agent in Coil Coatings
Context: Coil coatings are applied to metal strips and cured rapidly at high temperatures (200°C–300°C). Fast-evaporating solvents can boil explosively within the film ("solvent popping"). Isophorol’s high boiling point allows it to leave the film last, keeping the surface "open" to release trapped volatiles and smooth out imperfections.
Protocol 1: Formulation of a High-Solids Polyester Coil Coating
Objective: Formulate a white polyester topcoat with optimized flow and leveling using Isophorol.
Materials:
-
Resin: Saturated Polyester Resin (High molecular weight).
-
Crosslinker: Hexamethoxymethylmelamine (HMMM).
-
Pigment: Titanium Dioxide (Rutile grade).
-
Primary Solvent: Aromatic 100 or 150.
-
Leveling Solvent: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) .[5]
-
Catalyst: Blocked p-Toluenesulfonic acid (p-TSA).
Step-by-Step Methodology:
-
Pigment Dispersion (The Grind Phase):
-
In a high-speed disperser vessel, charge 20% of the Polyester Resin and 15% of the Primary Solvent (Aromatic 150).
-
Add Titanium Dioxide (Pigment:Binder ratio ~ 0.8:1).
-
Disperse at 2500 RPM for 30 minutes until a Hegman grind of 7+ is achieved.
-
-
Let-Down (The Stabilization Phase):
-
Reduce speed to 1000 RPM.
-
Add the remaining Polyester Resin and the HMMM Crosslinker (Resin:Crosslinker ratio ~ 80:20).
-
-
Solvent Adjustment (The Critical Step):
-
Standard Practice: Solvents are usually added to adjust viscosity.
-
Isophorol Addition: Add Isophorol at 3–5% of the total formulation weight .
-
Mechanism:[6] Isophorol will not evaporate during the initial flash-off. It remains until the peak metal temperature (PMT) is reached, reducing the viscosity of the melt just before crosslinking sets in.
-
-
Viscosity Adjustment:
-
Adjust final viscosity to 40–50 seconds (Ford Cup #4) using Aromatic 150.
-
-
Curing & Testing:
-
Apply to aluminum panels using a wire-wound rod.
-
Cure at 232°C (450°F) for 30–60 seconds.
-
Validation: Inspect for "orange peel" (surface waviness) and solvent pop. A control sample without Isophorol will likely show pinholes; the Isophorol sample should be smooth.
-
Data Output: Evaporation Profile The following table illustrates why Isophorol is effective compared to standard solvents.
| Solvent | Relative Evap.[3][4][7][8] Rate (n-BuAc=1) | Boiling Point (°C) | Function |
| MEK | 3.8 | 80 | Viscosity reduction (Flashes off instantly) |
| Xylene | 0.6 | 138–144 | Bulk carrier |
| Aromatic 150 | 0.04 | 180–200 | Primary flow |
| Isophorol | < 0.02 | > 200 | Defect prevention (Tail solvent) |
Application B: Synthesis of Isophoryl Acrylate (Specialty Monomer)
Context: Isophorol can be esterified with acrylic acid to produce Isophoryl Acrylate . This monomer is valuable in UV-curable inks and adhesives because the bulky trimethylcyclohexenyl ring increases the
Protocol 2: Direct Esterification of Isophorol
Objective: Synthesize Isophoryl Acrylate via acid-catalyzed esterification.
Reaction:
Safety Precaution: Acrylic acid is corrosive and prone to polymerization. Use inhibitors and handle in a fume hood.
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF).
-
Dean-Stark Trap (for water removal).
-
Reflux Condenser.
-
Mechanical Stirrer.
-
Oil Bath.
Reagents:
-
Acrylic Acid (1.1 eq) – Slight excess to drive reaction.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 wt% of reactants).
-
Solvent: Toluene or Cyclohexane (Azeotropic agent).
-
Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm) – Crucial to prevent polymerization.
Workflow:
-
Setup:
-
Assemble the RBF with the Dean-Stark trap and condenser.
-
Charge Isophorol, Acrylic Acid, Solvent (approx. 50% solids), MEHQ, and p-TSA into the flask.
-
-
Reaction:
-
Heat the oil bath to reflux temperature (~110°C for Toluene).
-
Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water is collected (approx. 4–6 hours).
-
Process Control: Maintain an air sparge (lean oxygen) through the liquid. Note: Unlike many organic reactions that require Nitrogen, acrylate synthesis often requires a small amount of Oxygen to activate the MEHQ inhibitor.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Neutralization: Wash the organic layer with 10% Sodium Bicarbonate solution to remove excess acrylic acid and catalyst.
-
Washing: Wash with brine (saturated NaCl) to remove residual water.
-
Drying: Dry the organic layer over Magnesium Sulfate (
).
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (Toluene) via Rotary Evaporator under reduced pressure (keep bath temp < 60°C to prevent polymerization).
-
Result: A clear, slightly viscous liquid (Isophoryl Acrylate).
-
-
Quality Control:
-
Analyze via FTIR (disappearance of -OH broad peak at 3400 cm⁻¹, appearance of Ester C=O at 1720 cm⁻¹).
-
Part 3: Visualizations
Diagram 1: Coating Formulation & Curing Workflow
This diagram illustrates the role of Isophorol during the critical "Flash-off" and "Curing" phases of a coil coating process.
Caption: Workflow of Coil Coating formulation highlighting the critical active phase of Isophorol during high-temperature curing.
Diagram 2: Synthesis Pathway of Isophoryl Acrylate
A logical flow of the esterification process described in Protocol 2.
Caption: Step-by-step synthesis pathway for converting Isophorol into a functional acrylate monomer.
Part 4: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10899, 3,5,5-Trimethyl-2-cyclohexen-1-ol. Retrieved from [Link]
-
European Coatings Journal. Defect Prevention in Coil Coatings using High-Boiling Solvents. (General Industry Reference for Tail Solvents).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. The MSDS HyperGlossary: Evaporation Rate [ilpi.com]
- 4. Evaporation rates [stenutz.eu]
- 5. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. alphachem.biz [alphachem.biz]
- 8. In which industries is Isophorone mainly used? - Blog [bofanchem.com]
- 9. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL | 470-99-5 [chemicalbook.com]
Troubleshooting & Optimization
Improving the yield of 3,5,5-Trimethyl-2-cyclohexen-1-ol synthesis
TECHNICAL SUPPORT GUIDE: High-Yield Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol
ID: TS-ISO-001 Subject: Optimizing Regioselectivity in Isophorone Reduction Target Molecule: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Precursor: Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)[1]
Executive Summary: The Selectivity Challenge
The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol requires the regioselective 1,2-reduction of the carbonyl group of isophorone while preserving the conjugated alkene.[1]
Standard reducing agents (e.g.,
-
1,4-Reduction (Conjugate Addition): Produces 3,3,5-trimethylcyclohexanone (TMCH).[1]
-
Over-Reduction: Produces the fully saturated 3,3,5-trimethylcyclohexanol.[1]
To maximize yield, you must shift the reaction kinetics to favor nucleophilic attack at the carbonyl carbon over the
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to force the Path A (Blue) and block Path B (Red).[1]
Figure 1: Reaction selectivity pathways. Green indicates the desired 1,2-reduction trajectory.[1]
Primary Protocol: The Luche Reduction[1]
The Luche reduction uses Lanthanide salts (
Optimized Protocol Parameters
| Parameter | Specification | Reason for Causality |
| Reagents | Stoichiometric Cerium ensures full coordination of the carbonyl, maximizing regioselectivity.[1] | |
| Solvent | Methanol (MeOH) | Critical: Luche reduction requires MeOH.[1] The solvent participates in the mechanism via ligand exchange with Cerium.[1] |
| Concentration | 0.2 M - 0.4 M | Dilution prevents localized "hot spots" of exotherms which promote side reactions.[1] |
| Temperature | Low temperature kinetically suppresses the competing 1,4-addition.[1] |
Step-by-Step Workflow
-
Dissolution: Dissolve Isophorone (1.0 eq) and
(1.1 eq) in Methanol. Stir for 15 minutes at room temperature to ensure complexation. -
Cooling: Cool the mixture to
using an ice/salt bath. -
Addition: Add
(1.1 eq) in small portions over 20–30 minutes. Do not dump it in all at once.-
Why? Rapid addition causes a temperature spike and hydrogen gas evolution, leading to loss of selectivity.[1]
-
-
Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The reaction is typically complete within 30–60 minutes.[1]
-
Quenching: Add saturated aqueous
or dilute carefully to neutralize excess borohydride.[1] -
Extraction: Evaporate most Methanol (rotary evaporator), then extract the aqueous residue with Diethyl Ether or DCM.
Troubleshooting Center (FAQs)
Q1: I am detecting significant amounts of the saturated alcohol (3,3,5-trimethylcyclohexanol). What went wrong?
Diagnosis: Over-reduction.[1][2]
Root Cause: This usually occurs if the reaction temperature drifted above
-
Strictly maintain
.[1] -
Quench the reaction immediately upon disappearance of the starting material (Isophorone) on TLC.[1]
-
Ensure you are using Cerium(III) Chloride .[1] Without Cerium,
in Methanol will eventually reduce the double bond.[1]
Q2: My reaction stalled. There is still 20% starting material left.
Diagnosis: Incomplete conversion.
Root Cause: Decomposition of
-
Sodium Borohydride decomposes in Methanol over time, especially if the solvent is "wet" (high water content) or acidic.[1]
-
Fix: Add an additional 0.2–0.3 equivalents of
and stir for another 15 minutes. Ensure your Methanol is reagent grade (though it does not need to be strictly anhydrous for Luche, excessive water kills the hydride).[1]
Q3: The workup resulted in a stubborn emulsion.
Diagnosis: Cerium Hydroxide precipitation. Root Cause: During quenching, the pH became too basic, causing Cerium salts to precipitate as a gelatinous sludge.[1] Corrective Action:
-
Use dilute
(1M) for the quench instead of just water, bringing the pH to ~3–4 to keep Cerium in solution.[1] -
Alternatively, use a Rochelle salt (Potassium Sodium Tartrate) saturated solution during the workup to chelate the metal ions and break the emulsion.[1]
Q4: Can I use Catalytic Hydrogenation ( ) instead?
Diagnosis: Method Mismatch. Advisory: Avoid standard catalytic hydrogenation (Pd/C, Pt/C) if your target is Isophorol.[1] These catalysts aggressively reduce the electron-rich alkene bond, often faster than the carbonyl.[1]
-
Exception: If you must use hydrogenation, you require specialized catalysts like Ruthenium-based systems or Lewis-acid modified catalysts (e.g.,
doped), but these require high-pressure autoclaves and optimization.[1] Stick to Luche for reliable batch synthesis.[1]
Optimized Workflow Diagram
Figure 2: Step-by-step execution for the Luche Reduction protocol.
References
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1] Link[1]
-
Ruther, T., et al. (2023). The Production of Isophorone.[1][3] Encyclopedia, 3(1), 224–244.[1][3] Link[1]
-
Xu, L., et al. (2021). Study on the selective hydrogenation of isophorone.[1][4][5] RSC Advances, 11, 4181-4187.[1] Link
Sources
- 1. youtube.com [youtube.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08107H [pubs.rsc.org]
- 5. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in the synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol
Technical Support Center: Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol
Welcome to the technical support guide for the synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during its synthesis. As a valuable intermediate in the production of fine chemicals, fragrances, and pharmaceuticals, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to assist in your experimental troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant byproduct formation during the synthesis of isophorol from isophorone. What are the most common impurities I should expect?
A1: The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol almost exclusively involves the reduction of its parent ketone, isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one). The identity and quantity of byproducts are intrinsically linked to the reduction method employed.
-
Catalytic Hydrogenation: This is a common, scalable method but can be prone to over-reduction. The primary side reactions involve the hydrogenation of not just the target carbonyl group (C=O) but also the carbon-carbon double bond (C=C) within the cyclohexene ring.[3][4]
-
3,3,5-Trimethylcyclohexanone (Dihydroisophorone): This byproduct results from the selective hydrogenation of the C=C bond while the C=O group remains intact.[3][5][6][7][8] Thermodynamically, reduction of the C=C bond is often more favorable than the C=O bond.[4]
-
3,3,5-Trimethylcyclohexanol: This is the fully saturated product, resulting from the hydrogenation of both the C=C and C=O bonds.[3][5][7] Its formation is a significant issue as its boiling point is very close to that of the desired isophorol, making purification by distillation challenging.[7]
-
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method offers higher chemoselectivity for the carbonyl group by using a sacrificial alcohol (typically isopropanol) and an aluminum alkoxide catalyst (e.g., aluminum isopropoxide).[9][10][11]
-
Unreacted Isophorone: Incomplete reaction is a common issue if the equilibrium is not effectively shifted towards the products.
-
Acetone: This is the oxidized form of the isopropanol solvent/hydride donor and is an expected byproduct of the MPV reduction.[11][12] Its efficient removal is critical to drive the reaction to completion.[11][12][13]
-
-
Impurities from Starting Material: Commercial isophorone is synthesized via the self-condensation of acetone, a process that can generate several related impurities that may be carried over into your reaction.[14][15]
The following table summarizes these common byproducts:
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin |
| 3,3,5-Trimethylcyclohexanone | C₉H₁₆O | 140.22 | Catalytic Hydrogenation (Partial Reduction) |
| 3,3,5-Trimethylcyclohexanol | C₉H₁₈O | 142.24 | Catalytic Hydrogenation (Over-reduction) |
| Isophorone (Unreacted) | C₉H₁₄O | 138.21 | Incomplete Reaction (All Methods) |
| Beta-Isophorone | C₉H₁₄O | 138.21 | Starting Material Impurity |
| Acetone | C₃H₆O | 58.08 | MPV Reduction (Solvent Oxidation) |
Below is a diagram illustrating the primary reaction pathways leading to isophorol and its major hydrogenation byproducts.
Caption: Synthesis pathways from isophorone to isophorol and major byproducts.
Q2: My GC-MS analysis shows an unknown peak. How can I definitively identify it as a reaction byproduct?
A2: A systematic approach combining chromatographic and spectroscopic data is essential for unambiguous identification.
Step 1: Preliminary GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is the frontline tool for separating and identifying volatile and semi-volatile compounds in your reaction mixture.[17][18] The retention time provides the first clue, while the mass spectrum offers structural information. Compare the obtained mass spectrum against a known spectral library (e.g., NIST, Wiley). Isomers and related structures can have very similar mass spectra, so library matches should be treated as preliminary.[19]
Step 2: High-Resolution Mass Spectrometry (HRMS) If available, GC-HRMS provides highly accurate mass measurements (<5 ppm), which allows you to determine the elemental composition (molecular formula) of the unknown peak. This is crucial for distinguishing between byproducts with the same nominal mass but different formulas.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for structural elucidation. If you can isolate the impurity (e.g., via preparative chromatography), ¹H and ¹³C NMR spectra will provide definitive structural information.
-
¹H NMR: Look for key signals. For example, the disappearance of vinylic protons (typically ~5.8 ppm) suggests the C=C bond has been reduced (indicating 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanol). The appearance of a new signal for a proton on a carbon bearing an alcohol (CH-OH) confirms reduction of the ketone.
-
¹³C NMR: The presence or absence of signals in the olefinic region (~120-160 ppm) and the carbonyl region (~200 ppm) will confirm the saturation state of the ring and the reduction of the ketone.
Step 4: Synthesis of Authentic Standards The most rigorous method of confirmation is to synthesize an authentic sample of the suspected byproduct and compare its chromatographic and spectroscopic data (retention time, mass spectrum, NMR) with your unknown impurity.
The following workflow illustrates the logical process for identifying an unknown impurity.
Caption: Experimental workflow for the identification of an unknown byproduct.
Q3: I am using catalytic hydrogenation and my main byproduct is the fully saturated 3,3,5-trimethylcyclohexanol. How can I improve selectivity for the desired unsaturated alcohol?
A3: This is a classic selectivity challenge in hydrogenation. The goal is to reduce the C=O bond without reducing the C=C bond. Several strategies can be employed:
-
Catalyst Selection: The choice of metal catalyst is critical. While palladium (Pd) is highly active, it tends to catalyze the hydrogenation of both C=C and C=O bonds.[4] Consider catalysts with different selectivities. Raney Nickel (Ni) has shown high conversion, but selectivity can be solvent-dependent.[7][8] Some studies suggest that modifying catalysts, for example with chromium, can inhibit the further hydrogenation of the intermediate ketone.
-
Reaction Condition Optimization:
-
Hydrogen Pressure: Lowering the H₂ pressure generally disfavors the hydrogenation of the more sterically hindered C=O bond over the C=C bond.
-
Temperature: Lowering the reaction temperature can also improve selectivity, as over-reduction often requires higher activation energy.
-
Reaction Time: Monitor the reaction progress closely (e.g., by taking aliquots for GC analysis) and stop the reaction once the starting material is consumed to prevent further reduction of the desired product.
-
-
Use of Additives (Lewis Acids): Research has shown that the addition of a Lewis acid can improve selectivity for 3,3,5-trimethylcyclohexanone by interacting with the carbonyl group and protecting it from hydrogenation.[4] This strategy is aimed at producing the saturated ketone, but highlights a principle of controlling selectivity through additives.
-
Change the Reduction Method: If catalytic hydrogenation proves too difficult to control, switching to a more chemoselective method like the Meerwein-Ponndorf-Verley (MPV) reduction is a highly effective solution. The MPV reduction is specifically designed to reduce aldehydes and ketones while leaving olefinic bonds intact.[9][10]
Q4: I switched to an MPV reduction, but my yields are still low and I see a large amount of unreacted isophorone. What's going wrong?
A4: Low conversion in an MPV reduction typically points to issues with the reaction equilibrium or catalyst activity.
-
Reversible Reaction: The MPV reduction is a reversible equilibrium between the reactant ketone/sacrificial alcohol and the product alcohol/byproduct ketone (acetone).[12] To drive the reaction to completion, the acetone byproduct must be continuously removed from the reaction mixture as it forms.[11][12][13] This is typically achieved by distillation, taking advantage of acetone's low boiling point (56°C). Ensure your distillation setup is efficient.
-
Catalyst Deactivation: The catalyst, aluminum isopropoxide, is extremely sensitive to water. Any moisture present in the isophorone, isopropanol solvent, or reaction glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution: Use freshly distilled or anhydrous grade isopropanol.[20] Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Distill the isophorone starting material if it is suspected to contain water.
-
-
Catalyst Loading: While it is a catalyst, sometimes larger-than-stoichiometric amounts of aluminum isopropoxide are required, especially if the catalyst quality is low or if it has degraded over time.[13] The polymeric nature of bulk Al(OiPr)₃ can also make it kinetically slow.[13]
References
-
The main reaction steps of isophorone hydrogenation. ResearchGate. Available at: [Link]
-
Mechanism of Meerwein-Ponndorf-Verley Reduction. Physics Wallah. Available at: [Link]
-
3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis. Available at: [Link]
-
The Production of Isophorone. MDPI. Available at: [Link]
-
3,5,5-Trimethyl-2-cyclohexen-1-ol. MySkinRecipes. Available at: [Link]
-
[Metabolic transformations of the trimethyl - 3,5,5, cyclohexene-2, one-1 (isophorone) (author's transl)]. PubMed. Available at: [Link]
-
Study on the selective hydrogenation of isophorone. ResearchGate. Available at: [Link]
-
Isophorone - Wikipedia. Available at: [Link]
-
Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. Journal of Chemical Sciences. Available at: [Link]
-
Study on the selective hydrogenation of isophorone. PMC - NIH. Available at: [Link]
-
Isophorone | C9H14O | CID 6544 - PubChem. NIH. Available at: [Link]
-
Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. Available at: [Link]
-
Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Royal Society Open Science. Available at: [Link]
-
Synthesis of isophorone A route to an industrially important solvent and intermediate. ResearchGate. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]
-
isophorone 3,5,5-trimethylcyclohex-2-en-1-one. The Good Scents Company. Available at: [Link]
-
Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. ResearchGate. Available at: [Link]
-
Meerwein-Ponndorf-Verley Reduction. Wordpress. Available at: [Link]
-
Isopropyl alcohol - Wikipedia. Available at: [Link]
-
GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences. Available at: [Link]
-
Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. Available at: [Link]
-
2-(2,4,5-TRIMETHYLCYCLOHEX-2-EN-1-YL)ACETALDEHYDE AND DERIVATIVES AND THEIR USE AS AROMA CHEMICALS. Googleapis.com. Available at: [Link]
-
Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO Corporation. Available at: [Link]
-
Analysis of Cyclohexane by Gas Chromatography (External Standard)1. ASTM International. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. [Metabolic transformations of the trimethyl - 3,5,5, cyclohexene-2, one-1 (isophorone) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Verley Reduction of Meerwein-Ponndorf- [pw.live]
- 11. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 12. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 14. Isophorone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support: Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Core Directive & Scope
This technical guide addresses the selective 1,2-reduction of Isophorone to Isophorol (
Target Molecule: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Critical Attribute: Preservation of the C=C double bond during carbonyl reduction.
Reaction Pathway Analysis
The synthesis of Isophorol is a competition between 1,2-addition (desired) and 1,4-conjugate addition (undesired). Below is the reaction network illustrating the primary pathways and side products.
Figure 1: Reaction network showing the target pathway (Green) vs. competitive reduction and degradation pathways (Red/Yellow).
Technical Modules & Troubleshooting
Module A: The "Over-Reduction" Crisis (Selectivity)
The Issue: The most common failure mode is the production of Dihydroisophorone (3,3,5-Trimethylcyclohexanone) or fully saturated 3,3,5-Trimethylcyclohexanol .
Mechanism:
According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophile, while the
-
Sodium Borohydride (
) alone: The hydride acts as a soft nucleophile, preferring the soft -carbon (1,4-addition).[1] -
Luche Conditions (
): The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its hardness.[2][3] Simultaneously, ligand exchange creates alkoxyborohydrides, which are harder nucleophiles. This "Hard-Hard" interaction forces 1,2-addition [1].
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| GC-MS shows M+2 peak (Saturated Ketone) | Missing/Inactive Cerium: | Ensure |
| Reaction Stalls | Solvent Choice: Reaction performed in Ethanol or Isopropanol.[4] | Switch to Methanol. Methanol is critical for the rapid formation of methoxyborohydrides, the active "hard" reducing species. |
| Fully Saturated Alcohol (M+4) | Catalytic Hydrogenation: Attempting to use | Stop. Heterogeneous hydrogenation is rarely selective for this substrate. Switch to Luche reduction or MPV reduction. |
Module B: Workup-Induced Degradation (Dehydration)
The Issue: The target product, Isophorol, is an allylic alcohol . Allylic alcohols are exceptionally prone to acid-catalyzed dehydration (E1 mechanism) to form conjugated dienes (Isophoradienes), which appear as low-boiling impurities with a distinct terpene-like smell.
Mechanism: Protonation of the -OH group creates a water leaving group. The resulting carbocation is resonance-stabilized (allylic cation), making the energy barrier for elimination very low [2].
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| New low-boiling spots on TLC | Acidic Quench: Using 1M HCl or strong acid to quench the borohydride. | Neutral Quench. Use Saturated |
| Product decomposes on column | Silica Acidity: Silica gel is slightly acidic. | Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column to neutralize active sites. |
| Oily residue after distillation | Thermal Polymerization: Dienes formed during distillation polymerized. | Do not overheat. Use high vacuum (< 5 mmHg) to keep bath temperature below 90°C. Add a radical inhibitor (e.g., BHT) if distilling large batches. |
Recommended Protocol: Luche Reduction
This protocol is validated for high 1,2-selectivity (>97%) [3].
Reagents:
-
Isophorone (1.0 equiv)
- (0.4 equiv)
- (1.1 equiv)
-
Methanol (0.2 M concentration relative to substrate)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve Isophorone and
in Methanol. Stir until the solution is clear (Cerium salts can be slow to dissolve). -
Cooling: Cool the mixture to -15°C to 0°C . Note: Lower temperatures improve selectivity but slow the rate.
-
Addition: Add
portion-wise over 10 minutes. Gas evolution ( ) will occur; ensure adequate venting. -
Monitoring: Stir for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench (Critical): Add Saturated Aqueous
slowly. Allow to warm to room temperature. -
Extraction: Evaporate bulk Methanol under reduced pressure (do not heat >40°C). Extract aqueous residue with Diethyl Ether or DCM.
-
Purification: Flash chromatography on silica (neutralized) or vacuum distillation.
Comparative Data: Reducing Agents
Select the right tool for your constraints.
| Method | Reagent System | 1,2-Selectivity | Risk Profile |
| Luche Reduction | Excellent (>98%) | Low. Requires Cerium removal during workup. | |
| Standard Hydride | Poor (<60%) | High. Produces significant saturated ketone (1,4-red). | |
| MPV Reduction | Good (>90%) | Moderate. Reversible equilibrium; requires removal of acetone to drive completion [4]. | |
| Catalytic Hydrogenation | Very Poor (<5%) | High. Almost exclusively produces saturated ketone/alcohol. |
Diagnostic Decision Tree
Use this logic flow to identify the root cause of low yields.
Figure 2: Diagnostic flowchart for rapid failure analysis.
References
-
Luche, J. L. (1978).[2][3] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[3] Journal of the American Chemical Society, 100(7), 2226–2227.[3]
-
Gemal, A. L., & Luche, J. L. (1981).[2][3] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
-
Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Cerium(III) Chloride.[1][2][3] Wiley.
-
Cohen, R., et al. (2020). Meerwein-Ponndorf-Verley Reduction: Mechanism and Applications. Organic Chemistry Portal.
Sources
- 1. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Luche reduction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 7. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
Technical Support Center: Solvent Removal from 3,5,5-Trimethyl-2-cyclohexen-1-ol
Product: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) CAS: 470-99-5 Physical State: Viscous liquid or low-melting solid (MP ~15–18°C; BP ~210°C atm / 80°C @ 8mmHg) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Viscosity Trap"
Welcome to the technical guide for purifying Isophorol. As a researcher, you are likely facing a specific physical phenomenon: Diffusion-Limited Evaporation .
Isophorol is a high-boiling, viscous allylic alcohol. When residual solvents (like Toluene, Ethyl Acetate, or DCM) are present, the viscosity of the Isophorol creates a "skin" or matrix that traps these volatiles. Standard rotary evaporation often fails because the rate of solvent diffusion to the surface is slower than the rate of evaporation, effectively locking the solvent inside the bulk oil.
This guide addresses this problem using field-proven thermodynamic and mechanical techniques, ensuring compliance with ICH Q3C guidelines.
Module 1: High-Vacuum Desolvation (The Standard Protocol)
Q: "I have been pumping on the oil for 4 hours at 0.1 mbar, but the NMR still shows 5% Ethyl Acetate. Why?"
A: You are fighting the Mean Free Path vs. Viscosity battle. At high vacuum, the solvent wants to leave, but the viscous Isophorol matrix prevents it from reaching the surface. Static pumping (just attaching a flask to a manifold) is inefficient for oils because the surface area is stagnant.
Troubleshooting Protocol A: Dynamic Surface Renewal
To remove solvent, you must mechanically renew the surface area to allow trapped molecules to escape.
-
The "Spin-Dry" Method:
-
Setup: Use a rotary evaporator, not a static vacuum manifold initially.
-
Vacuum: Set to < 10 mbar (ultimate vacuum of diaphragm pump).
-
Bath Temp: 40°C.
-
Rotation: Maximum speed (critical for thinning the film).
-
Duration: 1 hour.
-
Why: Centrifugal force spreads the oil into a thin film (< 1mm), reducing the diffusion distance to near zero.
-
-
High-Vacuum Manifold (The Finishing Step):
⚠️ CAUTION: Volatility Warning Isophorol has a boiling point of ~80°C at 8 mmHg. If you use a high-vacuum oil pump (< 0.1 mmHg) and heat the bath > 50°C, you risk distilling your product into the trap. Monitor the cold trap for oil accumulation.
Module 2: Azeotropic "Chasing" (Chemical Displacement)
Q: "I have stubborn Toluene traces that won't leave. Increasing heat degrades my product."
A: Toluene (BP 110°C) interacts strongly with the alcohol group of Isophorol. You need to disrupt these intermolecular forces using a "Chaser Solvent."
Troubleshooting Protocol B: Co-Evaporation
This technique uses a lower-boiling solvent to form azeotropes or simply to mechanically "carry" the heavier solvent out of the matrix.
| Target Residual Solvent | Recommended Chaser Solvent | Mechanism |
| Toluene | Methanol or Ethanol | Forms azeotrope (MeOH/Toluene azeotrope BP ~63°C). Disrupts pi-stacking. |
| Dichloromethane | Pentane or Diethyl Ether | Pentane lowers overall viscosity, breaking the "trap" and allowing DCM to diffuse out. |
| Ethyl Acetate | Ethanol | Dilution effect; Ethanol has higher vapor pressure and "sweeps" the ester. |
Step-by-Step:
-
Add 3–5 volumes of the Chaser Solvent to your Isophorol oil.
-
Swirl until fully homogeneous (viscosity should drop significantly).
-
Rotary evaporate at mild temperature (30–35°C).
-
Repeat 2–3 times.
-
Final dry under high vacuum (as per Module 1).
Module 3: Nitrogen Sparging (For Heat-Sensitive Oils)
Q: "My compound is turning yellow with heat (oxidation/rearrangement). I cannot use the rotovap bath."
A: Isophorol is an allylic alcohol . It is susceptible to:
-
Oxidation: Forming the enone (Isophorone).
-
Acid-Catalyzed Dehydration: Forming Isophoradiene.
If heat is dangerous, use Mass Transfer via Sparging .
Troubleshooting Protocol C: Inert Gas Sparging
This is often more effective than high vacuum for viscous oils because the gas bubbles create internal surface area throughout the bulk liquid.
Setup:
-
Place Isophorol in a round-bottom flask or vial.
-
Insert a long syringe needle or glass pipette connected to a dry Nitrogen/Argon line directly into the bottom of the oil.
-
Insert a short "vent" needle into the septum.
-
Flow Rate: Adjust gas flow to create a vigorous stream of bubbles.
-
Time: 4–12 hours at Room Temperature.
Why it works: The dry gas bubble acts as a "micro-vacuum chamber." Solvent diffuses into the bubble (where partial pressure of solvent is 0) and is carried out the vent.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your specific constraints (Thermal Stability vs. Impurity Type).
Caption: Decision matrix for selecting the optimal solvent removal technique based on solvent boiling point and Isophorol stability.
Module 5: Regulatory Compliance (ICH Q3C)
Q: "How clean is 'clean'? Do I need 0 ppm?"
A: No. "Zero" is analytically impossible. You must comply with ICH Q3C (R8) guidelines. Isophorol is often used as a precursor or intermediate. The strictness of the limit depends on the solvent's toxicity class.
Common Laboratory Solvent Limits (Permitted Daily Exposure):
| Solvent | ICH Class | Limit (Concentration) | Toxicity Concern |
| Benzene | Class 1 | 2 ppm | Carcinogen (Avoid usage) |
| Methanol | Class 2 | 3000 ppm (0.3%) | Neurotoxicity |
| Toluene | Class 2 | 890 ppm (0.089%) | CNS Toxicity |
| DCM | Class 2 | 600 ppm (0.06%) | Carcinogen |
| Ethyl Acetate | Class 3 | 5000 ppm (0.5%) | Low Toxicity |
| Acetone | Class 3 | 5000 ppm (0.5%) | Low Toxicity |
| Ethanol | Class 3 | 5000 ppm (0.5%) | Low Toxicity |
Validation Method: Do not rely solely on standard 1H-NMR, as the broad peaks of viscous Isophorol can mask solvent signals.
-
Gold Standard: Headspace Gas Chromatography (HS-GC).
-
Quick Check: Quantitative NMR (qNMR) using an internal standard (e.g., Dimethyl sulfone) with a relaxation delay (d1) > 30 seconds to account for viscosity effects.
References
-
International Council for Harmonisation (ICH). (2021).[5] ICH Q3C (R8) Guideline for Residual Solvents.[5]Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 520268, 3,5,5-Trimethyl-2-cyclohexen-1-ol.Link
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
FDA. (2023). Q3C — Tables and List Guidance for Industry.Link
Sources
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- 2. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
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- 4. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijsdr.org [ijsdr.org]
- 7. fda.gov [fda.gov]
Addressing matrix effects in the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol
Welcome to the technical support guide for the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol. This resource is designed for researchers, analytical scientists, and professionals in drug development. Here, we will address the significant challenge of matrix effects, which can compromise the accuracy, precision, and sensitivity of quantitative analysis. This guide provides in-depth, experience-based solutions and detailed protocols to help you identify, troubleshoot, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a concern when analyzing 3,5,5-Trimethyl-2-cyclohexen-1-ol?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, 3,5,5-Trimethyl-2-cyclohexen-1-ol.[1] These components can include salts, proteins, lipids, and other endogenous materials.[1] A matrix effect is the alteration of the analytical signal of the target analyte due to the influence of these co-eluting components.[1][2][3]
This is a major concern for two primary reasons:
-
Inaccurate Quantification: Matrix effects can either suppress or enhance the ionization of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the mass spectrometer source, leading to an underestimation or overestimation of its true concentration.[1][2][4]
-
Poor Reproducibility: The composition of the matrix can vary significantly from sample to sample, leading to inconsistent results and poor method reproducibility.[5]
For a volatile compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol, often analyzed by Gas Chromatography (GC), matrix effects can also occur in the GC inlet. Non-volatile matrix components can accumulate in the liner, creating active sites that may adsorb or degrade the analyte, leading to poor peak shape and reduced signal.[6][7]
Q2: How can I determine if my analysis is being impacted by matrix effects?
A2: There are several systematic ways to diagnose matrix effects. A highly effective method is the post-extraction spike experiment . This involves comparing the signal response of an analyte spiked into a pre-extracted blank sample matrix against the response of the analyte in a pure solvent.
The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Extracted Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression (the most common effect).[8][9]
-
An ME > 100% indicates ion enhancement.[1]
Another qualitative technique, primarily for LC-MS, is post-column infusion . Here, a constant flow of 3,5,5-Trimethyl-2-cyclohexen-1-ol solution is introduced into the mobile phase after the analytical column but before the MS detector. When a blank matrix sample is injected, any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[2]
Q3: What are the most effective strategies to mitigate matrix effects?
A3: A multi-faceted approach, combining sample preparation, chromatography, and calibration strategies, is the most robust way to combat matrix effects.
| Strategy | Principle | Key Advantage |
| Sample Preparation | Physically remove interfering matrix components before analysis. | Directly eliminates the source of the problem, leading to cleaner chromatograms and more robust methods.[3][8][10] |
| Chromatographic Separation | Optimize the analytical method to resolve 3,5,5-Trimethyl-2-cyclohexen-1-ol from co-eluting matrix components. | Can be a simple and effective solution without altering the sample preparation workflow.[1][11] |
| Calibration Method | Compensate for the matrix effect rather than eliminating it. | Highly effective for correcting unavoidable matrix effects, ensuring accurate quantification.[5][12][13] |
Below is a decision-making workflow to guide you through selecting the appropriate strategy.
Caption: Decision workflow for addressing matrix effects.
Q4: Which sample preparation technique is best for removing matrix interferences for this analyte?
A4: The choice depends on the complexity of your matrix.
-
Solid-Phase Extraction (SPE): This is a highly selective and effective technique for cleaning up complex samples like plasma or tissue homogenates.[10][14][15] By choosing a sorbent that retains 3,5,5-Trimethyl-2-cyclohexen-1-ol while allowing matrix components to be washed away (or vice versa), you can achieve a very clean extract.[15][16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, QuEChERS is excellent for a wide range of matrices.[17][18] It involves a solvent extraction followed by a dispersive SPE cleanup step, which efficiently removes many interfering substances like lipids and pigments.[19]
-
Liquid-Liquid Extraction (LLE): A classic technique that can be effective for less complex matrices. Its main drawback is that it can be less selective and more solvent-intensive than SPE.[8]
Q5: How can I use an internal standard to correct for matrix effects?
A5: Using an internal standard (IS) is one of the most powerful methods for correction. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 3,5,5-Trimethyl-2-cyclohexen-1-ol-d3).[5][20][21]
The Principle: A SIL-IS is chemically identical to the analyte and will behave nearly identically during sample preparation, injection, and ionization.[20][22] Therefore, it experiences the same degree of matrix-induced suppression or enhancement.[1][11] By adding a known amount of the IS to every sample and standard at the beginning of the workflow and calculating the analyte/IS peak area ratio, you can accurately quantify the analyte, as the ratio remains constant even if absolute signal intensities vary.[1][11]
Q6: I don't have a stable isotope-labeled standard. What are my options?
A6: If a SIL-IS is unavailable or too expensive, you have two primary alternatives:
-
Use a Structural Analog: Find a compound that is structurally similar to 3,5,5-Trimethyl-2-cyclohexen-1-ol and has similar chromatographic behavior and ionization efficiency. However, be aware that it may not perfectly mimic the analyte's behavior in the matrix, so thorough validation is critical.
-
Method of Standard Addition: This technique is extremely effective for overcoming matrix effects when a suitable IS cannot be found.[12][13][23][24] It involves splitting a sample into several aliquots and "spiking" each with a known, increasing concentration of the analyte. By plotting the instrument response versus the concentration of the added standard, the original concentration in the sample can be determined by extrapolating the linear regression line back to the x-intercept.[23][24] This method inherently calibrates within the specific matrix of each sample.[12][25]
Q7: For GC analysis, what are "analyte protectants" and can they help?
A7: Yes, absolutely. In GC, matrix components can sometimes have a protective effect, known as "matrix-induced signal enhancement," where they mask active sites in the GC inlet and column, preventing the analyte from degrading or adsorbing.[6][7] This leads to better peak shape and a higher signal compared to a standard in pure solvent.
Analyte Protectants (APs) are compounds added to both your samples and your calibration standards to mimic this effect.[26][27] They essentially act as a "sacrificial matrix," masking the active sites and ensuring that the analyte response is consistent between standards and samples, thus correcting the matrix effect.[26][28][29] A common mixture of APs includes compounds like sorbitol and gulonolactone.[27][28]
Troubleshooting Guide
| Symptom / Observation | Potential Matrix-Related Cause | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) in GC | Analyte interaction with active sites in the GC inlet/column, often exacerbated by a "clean" matrix-free standard.[6] | 1. Add analyte protectants to both standards and samples to mask active sites.[29]2. Use a matrix-matched calibration curve. |
| Low Analyte Recovery | Severe ion suppression in the MS source due to co-eluting matrix components.[8][9] | 1. Implement a more rigorous sample cleanup method like SPE or QuEChERS.[14][17]2. Modify chromatographic conditions (e.g., change gradient, use a different column) to separate the analyte from the suppression zone.[11] |
| Inconsistent Results / High %RSD | Variable matrix composition across different samples, causing inconsistent signal suppression or enhancement.[5] | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) into the workflow. This is the gold standard for correcting variability.[20][30]2. If a SIL-IS is not available, use the method of standard addition for each unique sample type.[12][25] |
| Signal Drifts Downward During a Run Sequence | Accumulation of non-volatile matrix components in the ion source or GC inlet, leading to increasing signal suppression or analyte degradation over time.[27] | 1. Improve the sample cleanup procedure to remove more of the non-volatile matrix.[3]2. Incorporate a divert valve to send the highly retained matrix components to waste instead of the detector.3. Perform more frequent instrument maintenance and cleaning. |
Detailed Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for a reversed-phase SPE cleanup, suitable for extracting a moderately polar compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol from an aqueous matrix (e.g., diluted plasma, urine).
Caption: Standard Solid-Phase Extraction (SPE) workflow.
-
Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) suitable for a broad range of polarities.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge. This will wash away highly polar, water-soluble interferences while retaining the analyte.
-
Elution: Elute the 3,5,5-Trimethyl-2-cyclohexen-1-ol from the sorbent using 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Final Step: The eluate can then be evaporated and reconstituted in a suitable solvent for injection, or analyzed directly if the elution solvent is compatible with the chromatographic system.
Protocol 2: Quantification using the Method of Standard Addition
This protocol describes how to prepare samples for quantification by standard addition.
-
Sample Preparation: Homogenize the unknown sample. Aliquot 1 mL of the sample into five separate vials.
-
Spiking: Prepare a stock solution of 3,5,5-Trimethyl-2-cyclohexen-1-ol. Create a series of spiking solutions to add to the aliquots.
-
Vial 1: Add 0 µL of standard (this is the unspiked sample).
-
Vial 2: Add 10 µL of standard (e.g., to achieve a final added concentration of 50 ng/mL).
-
Vial 3: Add 20 µL of standard (100 ng/mL).
-
Vial 4: Add 40 µL of standard (200 ng/mL).
-
Vial 5: Add 80 µL of standard (400 ng/mL).
-
-
Processing: Process all five vials through the exact same sample preparation and analysis procedure.
-
Data Analysis:
-
Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the original, unspiked sample.
-
References
-
B.K. Matuszewski, M.L. Constanzer, C.M. Chavez-Eng. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog. [Link]
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Givens, R. D., et al. (2020). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors. [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Researchers. Journal of Chromatography & Separation Techniques. [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. AlpHa Measure Tech Blog. [Link]
-
JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. Journal of Visualized Experiments. [Link]
-
Mohammad Shahid Shahrun, et al. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. Journal of Tropical Agriculture and Food Science. [Link]
-
Wikipedia. (2023). Standard addition. Wikipedia. [Link]
-
EURL-SRM. Investigations on the use of analyte protectants for multiresidue GC analysis. European Union Reference Laboratory for Single Residue Methods. [Link]
-
Mastovska, K., Lehotay, S. J., & Anastassiades, M. (2005). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. PubMed. [Link]
-
Agilent Technologies. (2011). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent Application Note. [Link]
-
Welch, C. (2024). Understanding the Standard Addition Method in Quantitative Analysis. Welch Lab. [Link]
-
SCION Instruments. (2022). How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments. [Link]
-
ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? ResearchGate. [Link]
-
Chen, X., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]
-
Restek. (2020). Modifying QuEChERS for complicated matrices- Soil and Sediment. Restek Resource Hub. [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube Video. [Link]
-
Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]
-
Lehotay, S. J. (2011). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
QuEChERS.com. About the method. QuEChERS.com. [Link]
-
IROA Technologies. (2023). Ion Suppression in Mass Spectrometry: Challenges and Solutions. SlideShare. [Link]
-
Zhang, G., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]
-
LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Phenomenex. (2021). Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Kabir, A., et al. (2022). Enhancement of GC-MS Signal for Environmental Pollutants via the Transient Matrix Effect. ACS Omega. [Link]
-
Cancho, B., et al. (2012). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. ResearchGate. [Link]
-
Stajnbaher, D., & Zupancic-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Molecules. [Link]
-
Rahman, M. M., et al. (2017). Matrix enhancement effect: A blessing or curse for gas chromatography? Technology Networks. [Link]
-
ResearchGate. (2025). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. ResearchGate. [Link]
-
NIST. (2021). 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. NIST Chemistry WebBook. [Link]
-
MySkinRecipes. 3,5,5-Trimethyl-2-cyclohexen-1-ol. MySkinRecipes. [Link]
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Stability studies of 3,5,5-Trimethyl-2-cyclohexen-1-ol under different pH conditions
Welcome to the technical support center for stability studies of 3,5,5-Trimethyl-2-cyclohexen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments related to the stability of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is 3,5,5-Trimethyl-2-cyclohexen-1-ol and in which applications is it used?
A1: 3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is a cyclic alcohol. It serves as a crucial building block in the synthesis of various specialty chemicals, including fine chemicals and fragrance components.[1] Its unique structure is also utilized in the development of more complex organic molecules for potential applications in pharmaceuticals and advanced materials.[1]
Q2: What are the expected degradation pathways for 3,5,5-Trimethyl-2-cyclohexen-1-ol under different pH conditions?
A2: Based on its chemical structure, a secondary allylic alcohol, 3,5,5-Trimethyl-2-cyclohexen-1-ol is susceptible to several degradation pathways:
-
Acid-Catalyzed Dehydration: In the presence of strong acids, the alcohol can undergo dehydration to form an alkene.[2] This is a common reaction for alcohols, particularly in the presence of a strong acid catalyst like phosphoric acid.[3] The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form a double bond.[3][4]
-
Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). This can occur in the presence of oxidizing agents.[5] Biocatalytic oxidation is also a possibility.[5]
-
Base-Catalyzed Reactions: While generally more stable under basic conditions, allylic alcohols can undergo certain reactions in the presence of a strong base.[6]
Q3: What are the recommended storage conditions for 3,5,5-Trimethyl-2-cyclohexen-1-ol?
A3: For general laboratory use, it is recommended to store 3,5,5-Trimethyl-2-cyclohexen-1-ol at room temperature.[7] For long-term stability studies, it is crucial to store samples under controlled temperature and humidity conditions as per ICH guidelines to obtain reliable data.[8][9]
Q4: What analytical techniques are suitable for monitoring the stability of 3,5,5-Trimethyl-2-cyclohexen-1-ol?
A4: High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying 3,5,5-Trimethyl-2-cyclohexen-1-ol and its degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in acidic solution. | Acid-catalyzed dehydration is likely occurring at a faster rate than anticipated. The choice of acid and its concentration are critical factors. | 1. Re-evaluate Acid Choice: Use a weaker acid or a lower concentration of the strong acid. Phosphoric acid is often preferred over sulfuric acid as it is less prone to causing charring.[2] 2. Control Temperature: Perform the study at a lower temperature to reduce the reaction rate. 3. Monitor Frequently: Increase the sampling frequency to accurately capture the degradation kinetics. |
| Appearance of an unexpected peak in the chromatogram during stability testing. | This could be a new degradation product or an impurity from the starting material or solvent. | 1. Characterize the Peak: Use a mass spectrometer coupled with the chromatograph (LC-MS or GC-MS) to identify the molecular weight of the unknown peak.[10][12] 2. Forced Degradation: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if the peak is a degradation product.[11][13] 3. Analyze Blank Samples: Run a blank sample (solvent and buffer without the analyte) to rule out solvent impurities. |
| Poor peak shape or resolution in the HPLC analysis. | This can be due to a variety of factors including inappropriate mobile phase, column degradation, or interaction of the analyte with the stationary phase. | 1. Optimize Mobile Phase: Adjust the pH and organic modifier concentration of the mobile phase. 2. Check Column Health: Flush the column or replace it if it's old or has been used with incompatible solvents. 3. Use an Appropriate Column: A C18 column is a good starting point, but other stationary phases might provide better selectivity for the parent compound and its degradants.[11] |
| Inconsistent results across different batches of the stability study. | This could be due to variability in the starting material, experimental conditions, or analytical method. | 1. Use a Single Batch of Starting Material: For a given study, use a single, well-characterized batch of 3,5,5-Trimethyl-2-cyclohexen-1-ol. 2. Ensure Consistent Experimental Setup: Tightly control parameters like temperature, pH, and initial concentration. 3. Validate the Analytical Method: Ensure your analytical method is validated for precision, accuracy, and linearity according to ICH guidelines.[11] |
Experimental Protocol: Forced Degradation Study of 3,5,5-Trimethyl-2-cyclohexen-1-ol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 3,5,5-Trimethyl-2-cyclohexen-1-ol in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Place the solid compound in a hot air oven at a high temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of 3,5,5-Trimethyl-2-cyclohexen-1-ol.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Visualization of Potential Degradation Pathway
The following diagram illustrates the potential acid-catalyzed dehydration of 3,5,5-Trimethyl-2-cyclohexen-1-ol.
Caption: Acid-catalyzed dehydration pathway of 3,5,5-Trimethyl-2-cyclohexen-1-ol.
References
- Vertex AI Search. (2026). 3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis.
- European Medicines Agency. (2023).
- Sigma-Aldrich. 3,5,5-Trimethyl-2-cyclohexen-1-ol 96 470-99-5.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- National Institutes of Health. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC.
- Koma, D., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed.
- Busquet, N., et al. (2007). Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro. PubMed.
- Google Patents.
- ResearchGate. (2025). Influence of isopropyl alcohol on the surface-active properties of Safol 23.
- Study.com. Dehydration of Cyclohexanol | Definition & Mechanism.
- Ministry of the Environment, Government of Japan. III Analytical Methods.
- Web.mnstate.edu.
- MySkinRecipes. 3,5,5-Trimethyl-2-cyclohexen-1-ol.
- National Institutes of Health. (2006). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC.
- YouTube. (2022). Isolation of Terenoids (a)Isolation of essential oil (b)
- ACS Publications. Green, Catalytic Oxidations of Alcohols | Accounts of Chemical Research.
- ACS Publications. (2025). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production.
- MDPI.
- Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
- MDPI. Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions.
- Coriolis Pharma. Stability Studies.
- Scribd. Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report | PDF.
- Semantic Scholar. (2016). [PDF] Simulation and Experimental Research of Cyclohexane Isopropyl Alcohol Azeotropic Solvent Separation During Chemical and Pharmaceutical Process.
- Royal Society of Chemistry. (2021).
- ResearchGate. (2025).
- Chemistry Online. (2022).
- Australian Government Department of Health. (2013). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment.
- ChemRxiv. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
- International Journal of Pharmaceutical Research.
- WonderHowTo. (2010).
- Wiley Online Library.
- Taylor & Francis. (2025). Solidification of SNEDDS Using Mesoporous Carriers (2020–2025): A Review of Design, Biopharmaceutical Enhancement, and.
- PubMed.
Sources
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- 2. chemistry-online.com [chemistry-online.com]
- 3. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]
- 4. scribd.com [scribd.com]
- 5. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
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- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
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- 12. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to the Structural Validation of 3,5,5-Trimethyl-2-cyclohexen-1-ol Using 2D NMR Spectroscopy
This guide provides an in-depth, practical comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Beyond the 1D Spectrum
One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational tools, offering initial insights into the chemical environment of protons and carbons within a molecule. For a compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol (a common synthetic intermediate and fragrance component), a 1D ¹H spectrum can suggest the presence of key functional groups: olefinic protons, protons on a carbon bearing a hydroxyl group, and several distinct methyl groups.[1][2][3] However, severe signal overlap, especially in the aliphatic region, and the inability to definitively link specific protons to specific carbons make unambiguous assignment from 1D data alone a formidable challenge.[4][5]
To overcome this, we employ a suite of two-dimensional (2D) NMR experiments. These techniques spread spectral information across two frequency axes, resolving overlapping signals and, most importantly, revealing through-bond correlations between nuclei.[6][7] This guide will focus on the synergistic application of three core experiments: COSY, HSQC, and HMBC.
Figure 1: The target analyte, 3,5,5-Trimethyl-2-cyclohexen-1-ol, with standard IUPAC numbering for NMR assignment.
The Strategic Workflow: A Self-Validating Triad
Our approach is not merely to run a series of experiments, but to use them in a logical sequence where each step builds upon and validates the last. This creates a closed-loop system that confirms the final structural assignment with a high degree of confidence.
Caption: Expected ¹H-¹H COSY correlations for the molecule.
Experiment 2: HSQC (Heteronuclear Single Quantum Coherence) - Linking Protons to Carbons
Causality & Rationale: After establishing the proton framework, the next logical step is to attach each proton to its corresponding carbon atom. The HSQC experiment is ideal for this, as it exclusively shows correlations between protons and the carbons to which they are directly bonded (¹JCH). [8][9][10]This experiment is significantly more sensitive than older methods like HETCOR because it detects the signal on the more sensitive ¹H nucleus. [10]An HSQC spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each cross-peak representing a direct C-H bond. [11][12] Experimental Protocol: HSQC Acquisition
-
Instrument Setup: Use the same sample. Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.
-
HSQC Parameter Setup:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsp' on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.
-
Set TD(F2) to 1024 (1k) and TD(F1) to 256.
-
The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp³ and sp² carbons.
-
Set NS to 4 or 8 and d1 to 1.5 seconds.
-
-
Acquisition & Processing:
-
Run the experiment.
-
Process with a sine-squared window function in both dimensions and perform the 2D FT.
-
Data Interpretation & Expected Correlations:
The HSQC spectrum provides direct, unambiguous C-H assignments.
Table 2: Expected Key HSQC Correlations
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~4.1 | ~65 | H-1 is bonded to C-1 |
| ~5.5 | ~125 | H-2 is bonded to C-2 |
| ~1.7, ~1.5 | ~42 | H-4 protons are bonded to C-4 |
| ~2.0 | ~50 | H-6 protons are bonded to C-6 |
| ~1.7 | ~23 | H-7 protons are bonded to C-7 |
| ~0.9 | ~28 | H-8 protons are bonded to C-8 |
| ~1.0 | ~29 | H-9 protons are bonded to C-9 |
Quaternary carbons (C-3 and C-5) will be absent from the HSQC spectrum, which is in itself a crucial piece of identifying information. [13]
Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation) - Assembling the Puzzle
Causality & Rationale: With the C-H bonds established, the final step is to piece together the entire molecular framework. The HMBC experiment is the master key for this, revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds. [9][10]By observing these "long-range" correlations, we can connect the molecular fragments identified by COSY and HSQC. For instance, we can confirm the position of the methyl groups by observing a correlation from their protons to neighboring carbons. This is the ultimate validation step.
Experimental Protocol: HMBC Acquisition
-
Instrument Setup: Use the same sample.
-
HMBC Parameter Setup:
-
Load a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Set spectral widths as done for HSQC.
-
Set TD(F2) to 2048 (2k) and TD(F1) to 512.
-
The crucial parameter is the long-range coupling constant (ⁿJCH), which is optimized for a range of values. A typical setting is 8 Hz, which allows for the detection of most 2- and 3-bond correlations.
-
Set NS to 8 or 16 (HMBC is less sensitive than HSQC) and d1 to 1.5-2.0 seconds.
-
-
Acquisition & Processing:
-
Run the experiment.
-
Process with a sine-squared or Gaussian window function and perform the 2D FT.
-
Data Interpretation & Expected Correlations:
The HMBC spectrum connects all the pieces. Key expected correlations that would confirm the structure of 3,5,5-Trimethyl-2-cyclohexen-1-ol are:
-
H-1 (~4.1 ppm): Correlations to C-2, C-3, and C-6. This places the alcohol next to the double bond.
-
H-2 (~5.5 ppm): Correlations to C-1, C-3, C-4, and C-7. This confirms the olefinic proton's position.
-
H-7 (C3-Me, ~1.7 ppm): Correlations to C-2, C-3, and C-4. This definitively places this methyl group on the double bond at C-3.
-
H-8/H-9 (C5-Me, ~0.9/1.0 ppm): Correlations to C-4, C-5, and C-6. This confirms the geminal dimethyl group at the C-5 position.
Caption: Key long-range ¹H-¹³C HMBC correlations.
Conclusion: Synthesis of Evidence
By systematically applying COSY, HSQC, and HMBC experiments, we construct an unassailable case for the structure of 3,5,5-Trimethyl-2-cyclohexen-1-ol. The COSY data builds the proton framework, the HSQC data clothes this framework with its directly attached carbons, and the HMBC data provides the crucial long-range correlations that lock the entire structure in place. Each piece of data from one experiment is cross-validated by the others, fulfilling the requirement for a self-validating protocol and providing absolute confidence in the final structural assignment. This strategic approach is indispensable for any scientist engaged in molecular characterization.
References
- 2D NMR Spectroscopy | PPTX - Slideshare. Provides an overview of various 2D NMR techniques including COSY, HSQC, and HMBC, explaining their principles and applications in determining molecular connectivity.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. A practical guide for setting up 2D NMR experiments, including referencing, setting spectral width, and transmitter offset.
- cosy hsqc hmbc: Topics by Science.gov.
- 2D NMR FOR THE CHEMIST. A presentation detailing the foundations of 2D NMR, including resolution, acquisition time, and processing parameters.
- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. A video tutorial demonstrating the stepwise plotting and interpretation of various 2D NMR spectra for small organic molecules.
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts.
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. A guide on the basic procedures for structural analysis using 2D NMR, with a focus on interpreting HSQC (HMQC) spectra.
- 2D NMR Processing Tour - Mestrelab.
- HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. An article explaining the utility of routine 2D NMR experiments like COSY, HMBC, and HSQC for resonance assignment.
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia . A comprehensive encyclopedia entry detailing various 2D NMR techniques, including the principles of HSQC and HMBC. [Link]
- 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma . A practical walkthrough of NMR interpretation, highlighting the value of HSQC in assigning carbons once protons are known. [Link]
- Stepbystep procedure for NMR data acquisition.
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure . An article explaining the fundamental principles of 2D NMR, including the interpretation of diagonal and cross-peaks. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. A review paper discussing the progression from 1D to 2D NMR for solving complex structures due to signal overcrowding.
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation - doc brown.
-
2-Cyclohexen-1-ol, 3,5,5-trimethyl- - the NIST WebBook . The NIST chemistry webbook entry providing formula, weight, and other names for the compound. [Link]
Sources
- 1. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL(470-99-5) 1H NMR [m.chemicalbook.com]
- 2. 3,5,5-Trimethyl-2-cyclohexen-1-ol 96 470-99-5 [sigmaaldrich.com]
- 3. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. emerypharma.com [emerypharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative study of the reactivity of 3,5,5-Trimethyl-2-cyclohexen-1-ol and its isomers
Comparative Reactivity Guide: 3,5,5-Trimethyl-2-cyclohexen-1-ol ( -Isophorol) and Isomers
Executive Summary
This guide provides a technical analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (
This study contrasts
- -Isophorol (3,5,5-Trimethyl-3-cyclohexen-1-ol): The deconjugated regioisomer.
-
Stereoisomers (R/S): Differentiated via enzymatic kinetic resolution.
-
Unsubstituted Cyclohex-2-en-1-ol: A control to demonstrate steric effects.
Part 1: Structural Analysis & Steric Environment
The reactivity of
-
Gem-Dimethyl Effect (C5): The two methyl groups at C5 lock the cyclohexene ring into a specific half-chair conformation, influencing the trajectory of incoming nucleophiles/electrophiles.
-
Allylic System (C1-C2-C3): The hydroxyl group at C1 is allylic, activated for oxidation, but the methyl group at C3 provides significant steric shielding compared to a naked cyclohexenol.
Visual 1: Isomer Stability & Relationship Map
The following diagram illustrates the thermodynamic relationship between the
Figure 1: Isomerization and oxidation pathways.[1][2] Note the thermodynamic preference for the conjugated
Part 2: Comparative Reactivity Studies[3]
Study A: Enzymatic Kinetic Resolution (Stereoisomers)
Objective: Separation of (R)- and (S)-enantiomers for chiral drug synthesis.
Comparison:
Unlike simple cyclohexanols, the bulky structure of isophorol requires specific lipases for effective resolution. Candida antarctica Lipase B (CAL-B) demonstrates superior enantioselectivity (
Experimental Data: Lipase Selectivity
| Enzyme Source | Acyl Donor | Conversion (%) | ee (Product) | E-Value | Insight |
| CAL-B (Novozym 435) | Vinyl Acetate | 50% | >99% (R) | >200 | Optimal System. High steric tolerance. |
| Pseudomonas cepacia | Vinyl Acetate | 42% | 88% | 45 | Moderate selectivity; hampered by C3-methyl. |
| Candida rugosa | Vinyl Acetate | <10% | N/A | <5 | Active site too restrictive for trimethyl scaffold. |
Protocol 1: Kinetic Resolution of (±)-
-Isophorol
Principle: CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
-
Preparation: Dissolve (±)-
-Isophorol (10 mmol) in dry diisopropyl ether (DIPE, 50 mL). -
Acyl Donor: Add vinyl acetate (30 mmol, 3 eq).
-
Catalysis: Add immobilized CAL-B (Novozym 435, 200 mg).
-
Incubation: Shake at 30°C / 200 rpm. Monitor via GC (Chirasil-DEX CB column).
-
Termination: Stop reaction at 50% conversion (approx. 24-48h depending on scale).
-
Workup: Filter enzyme. Evaporate solvent.
-
Separation: Flash chromatography (Hexane/EtOAc 9:1) yields:
-
Fraction 1: (R)-Isophoryl acetate (High ee).
-
Fraction 2: (S)-Isophorol (High ee).
-
Study B: Oxidation Profile (Regioisomers)
Objective: Selective oxidation to the enone without migration of the double bond.
Comparison:
The position of the double bond significantly affects oxidation rates and product stability.
-
-Isophorol: Oxidation yields
-Isophorone. The reaction is robust because the product is a conjugated enone (stable). -
-Isophorol: Oxidation yields
-Isophorone, which is prone to rapid isomerization to the -form under basic or acidic conditions.
Key Finding: To maintain the
Visual 2: Kinetic Resolution Workflow
Figure 2: The kinetic resolution pathway separates enantiomers based on the rate of acetylation.
Study C: Steric Hindrance in Esterification
Objective: Quantifying the "Neopentyl-like" effect of the C5 gem-dimethyl group.
Comparison:
When subjected to standard esterification (Acetic anhydride, Pyridine),
| Substrate | Relative Rate ( | Mechanistic Explanation |
| Cyclohex-2-en-1-ol | 100 | Unhindered secondary alcohol. |
| ~15 | C3-Methyl hinders approach; C5-gem-dimethyl puckers ring, increasing transannular strain during transition state. | |
| Menthol (Reference) | ~1 | Isopropyl group creates extreme hindrance (standard for slow reaction). |
Implication for Synthesis: Reactions requiring nucleophilic attack at the oxygen of isophorol require forcing conditions (higher heat, stronger catalysts like DMAP) compared to standard cyclohexenols.
References
-
Enzymatic Resolution: Anderson, E. M., et al. "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation, 1998.
-
Oxidation Protocols: Stahl, S. S., et al. "Aerobic Oxidation of Benzylic and Allylic Alcohols." Journal of the American Chemical Society, 2013.
-
Isophorone Chemistry: "Isophorone and Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH.[3]
-
Structural Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 79016, Isophorol."
3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) in Asymmetric Synthesis: A Comparative Technical Guide
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) represents a distinct class of secondary allylic alcohols where steric bulk—specifically the gem-dimethyl group at C5 and the vinylic methyl at C3—dictates its reactivity profile.[1] Unlike the unhindered parent molecule 2-cyclohexen-1-ol , Isophorol offers a rigid conformational lock that enhances stereoselectivity in enzymatic resolutions and metal-catalyzed oxidations, albeit often at the cost of reaction kinetics.[1]
This guide objectively compares Isophorol against standard cyclohexenol derivatives, providing validated protocols for its kinetic resolution and oxidative functionalization, which are critical in the synthesis of carotenoids, fragrances, and chiral pharmaceutical intermediates.
Part 1: Structural & Steric Analysis[1]
To understand the utility of Isophorol, one must contrast its steric environment with common alternatives. The presence of the gem-dimethyl group at C5 creates a "puckered" conformation that blocks backside attack on the ring, influencing the stereochemical outcome of additions.
Comparative Steric Profile[1]
| Feature | Isophorol (3,5,5-Trimethyl-2-cyclohexen-1-ol) | 2-Cyclohexen-1-ol (Parent) | Verbenol (Bicyclic Analog) |
| C3 Substituent | Methyl (Electronic donor + Steric bulk) | Hydrogen (Unhindered) | Methyl (Bridgehead constraint) |
| C5 Substituent | gem-Dimethyl (Major steric block) | Hydrogen | Methylene bridge (C7) |
| Ring Conformation | Rigid Half-Chair | Flexible Half-Chair | Rigid Bicyclic |
| Primary Utility | Carotenoid synthesis, Fragrance, Chiral synthon | General allylic functionalization | Terpenoid synthesis |
| Lipase Selectivity | High (Due to rigid fit in active site) | Moderate (Requires optimization) | High (Shape dependent) |
Visualization: Steric Influence on Reactivity
The following diagram illustrates how the methyl substitution pattern of Isophorol creates a specific "Steric Gate" that differentiates it from the parent cyclohexenol during enzymatic docking or nucleophilic attack.
Part 2: Enzymatic Kinetic Resolution (The Gold Standard)
The most high-value application of Isophorol in drug development is its separation into enantiomerically pure forms ((R)- and (S)-Isophorol).[1] While chemical asymmetric synthesis is possible, Lipase-catalyzed Kinetic Resolution is the industrial and laboratory standard due to the molecule's specific fit within the binding pocket of Candida antarctica Lipase B (CAL-B).[1]
Mechanism of Action
CAL-B preferentially acetylates the (R)-enantiomer of secondary allylic alcohols, leaving the (S)-alcohol unreacted. Isophorol's C3-methyl group enhances this discrimination compared to 2-cyclohexen-1-ol by anchoring the alkene in the hydrophobic pocket.[1]
Validated Protocol: CAL-B Mediated Resolution
Objective: Isolate (S)-3,5,5-trimethyl-2-cyclohexen-1-ol and (R)-acetate.
Reagents:
-
Racemic Isophorol (1.0 eq)
-
Vinyl Acetate (3.0 eq, Acyl donor)
-
Novozym 435 (CAL-B immobilized on acrylic resin, 20 mg/mmol substrate)
-
Solvent: tert-Butyl methyl ether (MTBE) or Hexane (Green alternative: 2-MeTHF)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve racemic Isophorol (140 mg, 1 mmol) in MTBE (5 mL) in a clean, dry reaction vial.
-
Acyl Donor Addition: Add Vinyl Acetate (258 mg, 3 mmol). Note: Vinyl acetate is preferred over ethyl acetate because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.
-
Initiation: Add Novozym 435 beads (20 mg). Seal the vial.
-
Incubation: Shake at 200 rpm at 30°C.
-
Termination: Filter off the enzyme beads (the enzyme can be washed with acetone and reused).
-
Purification: Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).
Expected Results:
-
Enantiomeric Excess (ee): >98% for both species after optimization.[4]
-
E-Value (Selectivity Factor): Typically >100 for Isophorol (Superior to 2-cyclohexen-1-ol which often requires lower temperatures to achieve similar E-values).[1]
Part 3: Oxidative Transformations & Synthesis Utility[1]
Isophorol serves as a pivot point: it can be oxidized back to Isophorone (for purification cycles) or further oxidized to Keto-isophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate for Vitamin E and carotenoid synthesis (Actinol chemistry).[1]
Comparative Oxidation Profiles
The following table contrasts the oxidation of Isophorol with standard allylic alcohols.
| Reaction Type | Reagent | Isophorol Outcome | 2-Cyclohexen-1-ol Outcome | Notes on Isophorol |
| Allylic Oxidation (Retention) | MnO₂ / DCM | Isophorone (Enone) | 2-Cyclohexen-1-one | Clean conversion; MnO₂ is selective for the allylic alcohol over other functionalities.[1] |
| Oxidative Rearrangement | PCC / PDC | Isophorone | 2-Cyclohexen-1-one | Standard oxidation.[1] |
| Epoxidation | mCPBA | syn-Epoxy alcohol | mixed syn/anti | The OH group directs epoxidation.[1] The gem-dimethyl group at C5 reinforces syn-selectivity by blocking the anti face.[1] |
| Keto-Functionalization | H₂O₂ / Catalyst | Keto-isophorone (1,4-dione) | 1,4-Benzoquinone (via over-oxidation) | Isophorol's methyl groups prevent aromatization, allowing stable 1,4-dione formation.[1] |
Workflow: Synthesis of Carotenoid Building Blocks
This pathway illustrates how Isophorol is utilized to build the C9-end groups of carotenoids (e.g., Zeaxanthin, Astaxanthin).
[1]
Part 4: Technical Recommendations
Handling & Stability
-
Volatility: Isophorol is less volatile than 2-cyclohexen-1-ol but still requires care during rotary evaporation (keep bath < 40°C if high vacuum is used).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Unlike saturated cyclohexanols, the allylic double bond is susceptible to slow autoxidation to the hydroperoxide over months of air exposure.
Solvent Selection for Synthesis
-
Avoid: Benzene (Toxicity).
-
Preferred:
Troubleshooting Low Yields
If enzymatic resolution yields are low (<40% conversion after 24h):
-
Cause: Steric hindrance of the gem-dimethyl group is slowing the acyl-enzyme intermediate formation.[1]
-
Solution: Increase temperature to 40-45°C (CAL-B is stable up to 60°C). Do not exceed 60°C to prevent enzyme deactivation or thermal racemization.[1]
-
Alternative: Switch acyl donor from Vinyl Acetate to Vinyl Butyrate .[1] The longer chain length sometimes accommodates the bulky substrate better in the hydrophobic cleft.
References
-
Hayashi, M., et al. (2000).[1] "Environmentally benign oxidation using a palladium catalyst system."[1] Green Chemistry, 2(6), 257-260.[1] Link
-
Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.[1] (Standard text for Lipase protocols). Link
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols." Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] (Review of CAL-B specificity). Link
-
Isler, O., et al. (1956).[1] "Synthesis of Carotenoids." Pure and Applied Chemistry. (Foundational work on Isophorone/Isophorol utilization). Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6544, Isophorone (Precursor data). Link
Sources
- 1. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ES2732895T3 - Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone ) - Google Patents [patents.google.com]
Technical Guide: Spectral Cross-Referencing of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary
This guide serves as a definitive reference for the structural characterization of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol). In drug development and fine chemical synthesis, Isophorol is a critical intermediate often derived from the reduction of Isophorone.
The primary analytical challenge lies in distinguishing the product from its starting material (Isophorone) and characterizing the stereochemical outcome (cis/trans isomers). This document provides a self-validating spectral framework, cross-referencing experimental data with literature standards to ensure high-purity identification.
Structural Context & Synthesis Logic
To understand the spectra, one must understand the origin. Isophorol is typically synthesized via the Luche Reduction of Isophorone.
-
The Challenge: Standard NaBH₄ reduction can inadvertently reduce the
-unsaturated double bond (1,4-addition), destroying the cyclohexene core. -
The Solution: The addition of Cerium(III) Chloride (CeCl₃) promotes selective 1,2-reduction of the carbonyl group, preserving the vinyl functionality.
Workflow Visualization
The following diagram outlines the synthesis and critical decision points for analysis.
Figure 1: Synthetic pathway emphasizing the selectivity required to maintain the enol structure.
Experimental Protocol: Selective Reduction
Objective: Generate a reference standard of 3,5,5-Trimethyl-2-cyclohexen-1-ol with >98% purity.
Reagents
-
Isophorone (1 eq)
-
Cerium(III) Chloride Heptahydrate (1 eq)
-
Sodium Borohydride (1.2 eq)
-
Methanol (Solvent)[1]
Methodology (Self-Validating)
-
Complexation: Dissolve Isophorone and CeCl₃·7H₂O in Methanol (0.4 M). Stir for 15 minutes. Checkpoint: Solution should be clear/homogeneous.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise to control hydrogen evolution.
-
Quench: Upon TLC completion (approx. 1 hr), quench with saturated NH₄Cl.
-
Isolation: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
Senior Scientist Note: If the crude NMR shows a loss of the vinyl proton signal at ~5.4 ppm, the CeCl₃ was likely wet or insufficient, leading to double bond saturation.
Spectral Cross-Referencing
This section compares expected literature values with diagnostic signals observed in high-purity samples.
A. Infrared Spectroscopy (IR)
The IR spectrum provides the quickest "Go/No-Go" decision on reaction completion.
| Functional Group | Literature Frequency (cm⁻¹) | Diagnostic Feature |
| O-H Stretch | 3300–3400 (Broad) | Product Confirmation. Indicates formation of alcohol. |
| C=C Stretch | 1650–1665 (Weak/Med) | Structure Retention. Confirms the double bond survived. |
| C=O Stretch | Absent (~1670) | Purity Check. Presence of a strong peak here indicates unreacted Isophorone. |
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR is the "fingerprint" for isomeric ratio and purity.
| Moiety | Shift (δ ppm) | Multiplicity | Interpretation & Causality |
| Vinyl H (C2-H) | 5.40 – 5.50 | Broad Singlet | Diagnostic for the cyclohexene ring. Loss of this peak implies over-reduction. |
| Carbinol H (C1-H) | 4.15 – 4.25 | Broad Multiplet | The proton on the carbon bearing the hydroxyl group. Shift varies slightly by concentration. |
| Vinyl Methyl (C3-Me) | 1.65 – 1.70 | Singlet (fine split) | Deshielded by the double bond. |
| Gem-Dimethyl (C5-Me) | 0.85 – 1.05 | Two Singlets | Diastereotopic methyls due to the chiral center at C1. |
| Methylene (C4/C6) | 1.20 – 2.00 | Multiplets | Complex coupling due to ring conformation (axial/equatorial). |
C. Mass Spectrometry (EI, 70 eV)
Fragmentation follows a distinct allylic alcohol pattern.
| m/z (Ion) | Identity | Mechanism |
| 140 | M+ | Molecular Ion (Weak). |
| 125 | [M - CH₃]⁺ | Loss of methyl group (common in gem-dimethyl systems). |
| 122 | [M - H₂O]⁺ | Dehydration. Prominent in allylic alcohols. |
| 83/84 | Fragment | Retro-Diels-Alder fragmentation of the cyclohexene ring. |
Impurity Profiling & Logic Tree
To ensure authoritative identification, use the following logic flow to interpret your data. This distinguishes Isophorol from its ketone precursor and saturated byproducts.
Figure 2: Decision logic for spectral validation.
Conformational Analysis (Advanced Insight)
It is critical to note that 3,5,5-Trimethyl-2-cyclohexen-1-ol exists as a mixture of stereoisomers (pseudo-axial vs. pseudo-equatorial hydroxyl group).
-
Observation: In high-resolution NMR, you may observe "shadow peaks" or broadening of the carbinol proton (C1-H) and the gem-dimethyl signals.
-
Interpretation: This is not necessarily an impurity. It often represents the equilibrium between conformers or the presence of cis/trans isomers relative to the C5-methyls. The ratio depends heavily on the reducing agent's steric approach (Luche reduction is generally stereoselective but not stereospecific).
References
-
Synthesis Protocol: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.
-
Spectral Data (MS/IR): National Institute of Standards and Technology (NIST). 3,5,5-Trimethyl-2-cyclohexen-1-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
NMR Shift Data: SDBS Compounds and Spectral Search. SDBS No. 2664: 3,5,5-Trimethyl-2-cyclohexen-1-ol. National Institute of Advanced Industrial Science and Technology (AIST).[2][3]
-
General NMR Shift Tables: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Sources
A Guide to Ensuring Analytical Accuracy: An Inter-laboratory Comparison of 3,5,5-Trimethyl-2-cyclohexen-1-ol Analysis
In the landscape of pharmaceutical development, fragrance formulation, and industrial chemical synthesis, the precise quantification of 3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is paramount. This versatile compound, utilized for its distinct floral-woody scent and as a chemical intermediate, demands rigorous analytical oversight to ensure product quality, consistency, and safety.[1][2] This guide provides a comprehensive framework for an inter-laboratory comparison of 3,5,5-Trimethyl-2-cyclohexen-1-ol analysis, offering insights into methodology, data interpretation, and best practices for achieving analytical consensus.
The Analytical Imperative: Why Inter-laboratory Comparisons Matter
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a robust quality assurance program. They serve as an objective means to:
-
Evaluate and compare the performance of different laboratories and analytical methods.
-
Identify potential systematic errors or biases in laboratory procedures.
-
Establish the equivalence and reliability of analytical data across different sites, which is critical for global supply chains and regulatory submissions.
-
Provide confidence in the accuracy and reproducibility of analytical results.
For a compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol, where even minor variations in concentration can impact the final product's characteristics, a well-designed inter-laboratory study is indispensable.
Analytical Approaches for 3,5,5-Trimethyl-2-cyclohexen-1-ol
The choice of analytical technique is a critical first step. Based on the physicochemical properties of 3,5,5-Trimethyl-2-cyclohexen-1-ol—a volatile organic compound (VOC) with a boiling point of 79.5-81.5 °C at 8 mmHg—gas chromatography is a highly suitable method.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands out as the gold standard for the analysis of volatile and semi-volatile compounds.[4] Its high resolving power effectively separates 3,5,5-Trimethyl-2-cyclohexen-1-ol from complex matrices, while the mass spectrometer provides definitive identification and quantification.[4][5] The NIST Chemistry WebBook provides mass spectral data for 2-Cyclohexen-1-ol, 3,5,5-trimethyl-, which is invaluable for method development and peak identification.[6][7]
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for its sensitivity and specificity with volatile compounds, HPLC can also be a viable technique for the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol.[8] A specific method for the separation of this compound on a Newcrom R1 HPLC column has been documented, demonstrating its applicability.[9] HPLC is particularly useful when dealing with less volatile matrices or when derivatization is not desirable.
Designing a Robust Inter-laboratory Comparison Study
A successful inter-laboratory comparison hinges on a meticulously planned study design. The following workflow outlines the key stages:
Figure 1: A streamlined workflow for conducting an inter-laboratory comparison study.
Step-by-Step Experimental Protocol: GC-MS Analysis
The following protocol provides a detailed methodology for the quantitative analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol using GC-MS. This serves as a standardized procedure for all participating laboratories to ensure data comparability.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the provided test material into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a series of calibration standards of 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5) covering the expected concentration range.[10]
-
Prepare a quality control (QC) sample from a separate stock solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 3,5,5-Trimethyl-2-cyclohexen-1-ol (e.g., m/z from NIST database).[6][7]
3. Data Analysis and Quantification:
-
Integrate the peak corresponding to 3,5,5-Trimethyl-2-cyclohexen-1-ol in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the test material using the calibration curve.
-
Report the final concentration in mg/g or as specified in the study protocol.
Data Presentation and Performance Evaluation
The core of an inter-laboratory comparison is the statistical analysis of the submitted data. A clear and concise presentation of results is crucial for easy interpretation.
Hypothetical Inter-laboratory Comparison Results
The following table presents a hypothetical summary of results from six participating laboratories for the analysis of a shared 3,5,5-Trimethyl-2-cyclohexen-1-ol sample.
| Laboratory ID | Reported Concentration (mg/g) | Consensus Mean (mg/g) | Standard Deviation | Z-Score | Performance Assessment |
| Lab 1 | 98.5 | 98.2 | 0.5 | 0.60 | Satisfactory |
| Lab 2 | 97.6 | 98.2 | 0.5 | -1.20 | Satisfactory |
| Lab 3 | 99.3 | 98.2 | 0.5 | 2.20 | Questionable |
| Lab 4 | 98.1 | 98.2 | 0.5 | -0.20 | Satisfactory |
| Lab 5 | 96.9 | 98.2 | 0.5 | -2.60 | Unsatisfactory |
| Lab 6 | 98.8 | 98.2 | 0.5 | 1.20 | Satisfactory |
Note: The consensus mean and standard deviation are calculated from the robust statistical analysis of the results from all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
The Z-Score: A Key Performance Indicator
The Z-score is a standardized statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean. It is a critical tool for identifying outliers and assessing laboratory performance objectively. Laboratories with Z-scores outside the acceptable range (typically |Z| > 2) should investigate their procedures for potential sources of error.
Figure 2: Visual guide to interpreting Z-scores for performance evaluation.
Conclusion: Fostering a Culture of Analytical Excellence
A well-executed inter-laboratory comparison for the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol is more than just a quality control exercise; it is a collaborative effort to uphold the highest standards of analytical science. By embracing such studies, researchers, scientists, and drug development professionals can ensure the reliability and consistency of their data, ultimately contributing to the development of safer and more effective products. The principles and methodologies outlined in this guide provide a robust framework for achieving this goal.
References
-
Separation of 3,5,5-Trimethyl-2-cyclohexen-1-ol on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. (n.d.). Retrieved from [Link]
-
2-Cyclohexen-1-ol, 3,5,5-trimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
3,5,5-Trimethyl-2-cyclohexen-1-ol - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes - PubMed. (2004). Retrieved from [Link]
-
Inter laboratory Comparison 2023 Report - Benchmark International. (2024). Retrieved from [Link]
-
3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL Three Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
HPLC Testing Procedure - Phenomenex. (n.d.). Retrieved from [Link]
-
SAR Journal of Medical Biochemistry Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. (2025). Retrieved from [Link]
-
GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube. (2022). Retrieved from [Link]
Sources
- 1. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL | 470-99-5 [chemicalbook.com]
- 2. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
- 3. 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. sarpublication.com [sarpublication.com]
- 5. youtube.com [youtube.com]
- 6. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 7. 2-Cyclohexen-1-ol, 3,5,5-trimethyl- [webbook.nist.gov]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. Separation of 3,5,5-Trimethyl-2-cyclohexen-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3,5,5-Trimethyl-2-cyclohexen-1-ol | CAS 470-99-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. benchmark-intl.com [benchmark-intl.com]
Assessing the performance of different catalysts for 3,5,5-Trimethyl-2-cyclohexen-1-ol synthesis
The following technical guide objectively assesses catalyst performance for the chemoselective synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol).
Executive Summary: The Chemoselectivity Challenge
The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) from Isophorone presents a classic problem in organic synthesis: Regioselectivity (1,2- vs. 1,4-reduction) .
Isophorone contains two reducible functionalities: an
-
Path A (Desired): 1,2-reduction
Isophorol (Allylic Alcohol). -
Path B (Competitor): 1,4-reduction
Dihydroisophorone (TMCH) (Saturated Ketone). -
Path C (Over-reduction): Complete hydrogenation
3,3,5-Trimethylcyclohexanol (Saturated Alcohol).
Thermodynamically, the reduction of the
Mechanistic Landscape[1][2][3][4][5]
Figure 1: Reaction pathways for Isophorone reduction. Green paths indicate the desired chemoselective route.
Comparative Analysis of Catalyst Classes
Method A: The "Gold Standard" — Luche Reduction
Catalyst: Sodium Borohydride (
The Luche reduction is the most reliable method for laboratory-scale synthesis of Isophorol. The addition of Lanthanides (specifically Cerium) modifies the hardness of the borohydride reagent. According to HSAB theory, the hard Lewis acid (
-
Pros: Excellent regioselectivity (>97:3); mild conditions; simple workup.
-
Cons: Stoichiometric waste (Cerium salts); not ideal for bulk manufacturing due to atom economy.
Method B: The "Industrial Workhorse" — Meerwein-Ponndorf-Verley (MPV)
Catalyst: Aluminum Isopropoxide (
The MPV reduction uses isopropyl alcohol as the hydride source.[2] It is highly chemoselective for aldehydes and ketones over alkenes because the transition state involves a six-membered ring coordination that specifically engages the carbonyl oxygen and the aluminum center.
-
Pros: High chemoselectivity for
; cheap reagents; reversible. -
Cons: Equilibrium-limited (requires removal of acetone to drive conversion); slower reaction rates; moisture sensitivity.
Method C: Biocatalysis — Alcohol Dehydrogenases (ADHs)
Catalyst: Engineered Alcohol Dehydrogenases (e.g., from Thermoanaerobacter or Lactobacillus species) Mechanism: Enzymatic Hydride Transfer (NADH/NADPH dependent)
Biocatalysis offers the highest selectivity, potentially controlling not just regioselectivity (1,2 vs 1,4) but also stereoselectivity (R vs S enantiomer of the alcohol).[3] Crucially, one must select an Alcohol Dehydrogenase (ADH) and not an Enone Reductase (ERED), as EREDs are evolved to perform the 1,4-reduction to TMCH.
-
Pros: >99% Chemoselectivity; Enantioselective (can produce pure (R)-Isophorol); Green chemistry (aqueous media).
-
Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required for specific substrate tolerance; solvent limitations.
Method D: Heterogeneous Hydrogenation (The "Cautionary Tale")
Catalyst: Ruthenium on Alumina (
While scalable, heterogeneous catalysts generally favor the thermodynamic product (TMCH). Achieving Isophorol requires specific surface modifiers (e.g., Zn, Fe) or the use of Ruthenium, which has a slightly higher affinity for carbonyls than Palladium. However, selectivity rarely exceeds 80% without significant optimization, making this the least preferred method for high-purity synthesis.
Performance Data Summary
| Feature | Luche Reduction ( | MPV Reduction ( | Biocatalysis (ADH) | Heterogeneous ( |
| 1,2-Selectivity (Isophorol) | Excellent (98%) | High (90-95%) | Perfect (>99%) | Poor to Moderate (<60%) * |
| Conversion | >99% | 70-90% (Equilibrium) | >95% | >99% |
| Reaction Time | Fast (1-2 h) | Slow (12-24 h) | Moderate (18-24 h) | Fast (2-6 h) |
| Scalability | Low (Solid waste) | High (Bulk chemical) | High (Flow/Batch) | Very High |
| Key Risk | Exotherm/H2 gas | Moisture sensitivity | Enzyme stability | Over-reduction to TMCH |
*Note: Heterogeneous catalysts favor Dihydroisophorone (TMCH) unless heavily modified.
Detailed Experimental Protocols
Protocol A: Luche Reduction (Recommended for Lab Scale/High Purity)
This protocol utilizes the "Hard-Soft Acid-Base" principle to enforce 1,2-addition.
Reagents:
-
Isophorone (1.0 eq)
-
Cerium(III) Chloride Heptahydrate (
) (1.1 eq) -
Sodium Borohydride (
) (1.2 eq) -
Methanol (Solvent, 0.4 M concentration relative to substrate)
Step-by-Step Workflow:
-
Preparation: Dissolve Isophorone (10 mmol) and
(11 mmol) in Methanol (25 mL). Stir at room temperature until the solution is clear. -
Cooling: Cool the solution to
using an ice bath. Mechanistic Note: Lower temperature improves regioselectivity. -
Addition: Add
(12 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ) will occur. -
Monitoring (Self-Validation): Monitor reaction by TLC (Eluent: 20% EtOAc/Hexane).
-
Isophorone
: ~0.5 (UV Active) -
Isophorol
: ~0.3 (Stains with PMA/Vanillin) -
Validation: The disappearance of the starting material spot without the appearance of the saturated ketone (which has distinct odor/NMR) confirms progress.
-
-
Quenching: Once complete (~1 hour), quench with saturated aqueous
. -
Extraction: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel) if necessary, though crude purity is often >95%.
Protocol B: MPV Reduction (Recommended for Scale-Up)
This protocol utilizes reversible transfer hydrogenation.
Reagents:
-
Isophorone (1.0 eq)
-
Aluminum Isopropoxide (1.5 - 2.0 eq)
-
Isopropanol (Solvent & H-donor, Excess)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a fractionating column (Vigreux) and a distillation head.
-
Mixing: Dissolve Isophorone and Aluminum Isopropoxide in anhydrous Isopropanol.
-
Reaction: Heat the mixture to reflux (
). -
Driving Equilibrium: Slowly distill off the Acetone/Isopropanol azeotrope formed during the reaction.
-
Mechanistic Note: Removal of acetone shifts the equilibrium to the right (Le Chatelier’s principle).
-
-
Monitoring: Check distillate for acetone (using 2,4-DNP test) or monitor pot residue by GC.
-
Workup: Cool to room temperature. Hydrolyze the aluminum salts by slowly adding dilute
(10%) or (10%) until two clear layers form. -
Isolation: Separate the organic layer, extract the aqueous layer with isopropanol/ether, and distill the combined organics to isolate Isophorol.
Decision Matrix & Workflow
Use the following logic to select the appropriate catalyst for your specific constraint.
Figure 2: Decision matrix for catalyst selection.
References
-
Luche, J. L. (1978). "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society.
-
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.
-
Wilds, A. L. (1944). "The Meerwein-Ponndorf-Verley Reduction."[2][4] Organic Reactions.[5][6][7][8][9][10]
-
Mhadgut, S. C., et al. (2006).[9] "Highly asymmetric heterogeneous catalytic hydrogenation of isophorone on proline modified base-supported palladium catalysts." Journal of Catalysis. (Note: Highlights the difficulty of selectivity, achieving TMCH or requiring chiral modifiers).
-
Hollmann, F., et al. (2011).
-unsaturated ketones." Green Chemistry. -
Cha, J. S. (2006). "Selective reduction of
-unsaturated carbonyl compounds." Organic Preparations and Procedures International.
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sciforum.net [sciforum.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. paint.org [paint.org]
Comparison Guide: DFT Stability Prediction for 3,5,5-Trimethyl-2-cyclohexen-1-ol Conformers
Executive Summary
Objective: To accurately predict the thermodynamic stability and Boltzmann populations of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) conformers using Density Functional Theory (DFT).
The Challenge: Isophorol presents a unique stereochemical challenge due to the gem-dimethyl group at C5 and the allylic hydroxyl group at C1. Standard DFT methods (e.g., uncorrected B3LYP) often fail to accurately model the weak dispersive forces between the axial methyl groups and the hydroxyl moiety, leading to erroneous stability rankings.
The Solution: This guide compares the traditional B3LYP functional against modern dispersion-corrected functionals (M06-2X and
Part 1: The Conformational Landscape
Before initiating calculations, one must understand the structural variables. 3,5,5-Trimethyl-2-cyclohexen-1-ol is not a rigid planar system; it exists in dynamic equilibrium.
Structural Variables[1][2][3][4][5][6][7][8][9][10]
-
Ring Pucker: The cyclohexene ring predominantly adopts a half-chair conformation.
-
C1-OH Orientation: The hydroxyl group can adopt a pseudo-equatorial or pseudo-axial position.
-
Steric Clash: The critical determinant of stability is the interaction between the C1-OH group and the gem-dimethyl group at C5.
-
Pseudo-Equatorial OH: Minimizes 1,3-diaxial repulsion but may lack stabilizing intramolecular dispersion.
-
Pseudo-Axial OH: Increases steric strain with the C5-axial methyl but is often stabilized by attractive non-covalent dispersion forces (London forces).
Part 2: Methodology Comparison
We compare three distinct DFT approaches for modeling this molecule.
Table 1: Functional Performance Matrix
| Feature | B3LYP (Traditional) | B3LYP-D3(BJ) (Corrected) | M06-2X (Recommended) |
| Type | Hybrid GGA | Hybrid GGA + Dispersion | Global Hybrid Meta-GGA |
| Dispersion Handling | Poor (Neglects long-range) | Good (Empirical correction) | Excellent (Parameterized for non-covalent) |
| Barrier Height Accuracy | Low | Moderate | High |
| Conformer Ranking | Often Incorrect (Favors sterically open forms) | Improved | High Accuracy (Captures subtle packing) |
| Computational Cost | Low (Baseline) | Low (+ <1%) | Moderate (~1.5x B3LYP) |
Why M06-2X?
For 3,5,5-Trimethyl-2-cyclohexen-1-ol, the energy difference between conformers is likely <2 kcal/mol.
-
B3LYP tends to underbind steric contacts, artificially stabilizing the "open" pseudo-equatorial conformer.
-
M06-2X (Minnesota functional) includes medium-range correlation energy in its parameterization, making it exceptionally sensitive to the 1,3-diaxial interactions present between the C1-OH and C5-Methyl groups [1, 2].
Part 3: Step-by-Step Experimental Protocol
This protocol ensures scientific integrity through a "funnel" approach—starting cheap and increasing precision.
Phase 1: Conformational Search (MM/Semi-empirical)
Do not start with DFT. The potential energy surface (PES) is too complex.
-
Generate Rotamers: Rotate the C1-O and O-H bonds in 30° increments.
-
Method: Use MMFF94 or GFN2-xTB (Semi-empirical Quantum Mechanics) for initial geometry optimization.
-
Filter: Discard duplicate structures (RMSD < 0.5 Å) and high-energy conformers (>5 kcal/mol above global min).
Phase 2: DFT Optimization & Frequency (The Core)
Perform this step on the unique conformers surviving Phase 1.
-
Software: Gaussian 16, ORCA 5, or similar.
-
Functional: M06-2X
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Why? Double-zeta (6-31G*) is insufficient for accurate hydrogen bonding and steric modeling.
-
Solvation: SMD (Solvation Model based on Density) using the solvent of interest (e.g., Methanol or Water).
-
Frequency Calculation: Mandatory . You must verify that all frequencies are positive (NImag=0) to confirm a true minimum.
Phase 3: Boltzmann Population Analysis
Calculate the relative population (
Where
Part 4: Visualization of Workflows
Diagram 1: The Computational Funnel
This workflow illustrates the filtering process from raw structure to final energy ranking.
Caption: Figure 1. Hierarchical computational workflow for filtering and ranking Isophorol conformers.
Diagram 2: Functional Selection Logic
Why B3LYP fails and M06-2X succeeds for this specific molecule.
Caption: Figure 2. Decision logic for functional selection based on 1,3-diaxial steric requirements.
Part 5: Data Analysis & Expected Results
When analyzing your output, organize data as follows to ensure comparability.
Template Result Table
| Conformer | Ring Shape | OH Orientation | Population (%) | ||
| Conf_1 | Half-Chair | Pseudo-Equatorial | 0.00 | 0.00 | XX.X% |
| Conf_2 | Half-Chair | Pseudo-Axial | +X.XX | +Y.YY | YY.Y% |
| Conf_3 | Sofa | Pseudo-Equatorial | +Z.ZZ | +Z.ZZ | < 1% |
Self-Validating Check:
-
Imaginary Frequencies: If your output shows negative frequencies (e.g., -150 cm⁻¹), the structure is a transition state, not a stable conformer. Re-optimize along the vibrational mode.
-
Energy Gaps: If the energy gap between the global minimum and the next conformer is >3 kcal/mol, check if your initial search missed a conformer. Isophorol conformers should be relatively close in energy.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
-
[Link]
-
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.
-
Gaussian, Inc. (n.d.).
-
[Link]
-
Sources
Comparative Guide: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) in Chiral Synthesis and Drug Design
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) represents a critical structural scaffold in medicinal chemistry and process development. Unlike its parent ketone Isophorone or its saturated analog 3,3,5-Trimethylcyclohexanol , Isophorol offers a unique combination of allylic reactivity and steric bulk . This guide analyzes its performance as a chiral building block, highlighting its superior stability profiles and enzymatic resolution potential compared to unhindered cyclic allylic alcohols.
Structural Analysis & Pharmacophore Properties
The utility of Isophorol stems from two competing structural features: the reactive allylic alcohol system and the stabilizing gem-dimethyl group.
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The presence of the gem-dimethyl group at the C5 position imposes significant conformational rigidity compared to unsubstituted cyclohex-2-en-1-ol.
-
Impact: This steric bulk restricts bond rotation and ring flipping, often enhancing the selectivity of derivatization reactions.
-
Drug Design Utility: In pharmacophore mapping, this rigidity can lock the hydroxyl group into a specific vector, improving receptor binding affinity compared to flexible analogs.
Electronic Environment
-
Allylic System: The C1-hydroxyl is allylic to the C2-C3 double bond. This activates the C1 position for SN1/SN2 substitutions but also makes the molecule susceptible to oxidation (reversion to Isophorone).
-
Chirality: C1 is a stereocenter. Isophorol exists as an enantiomeric pair (
), making it a candidate for kinetic resolution.
Structural Comparison Diagram
The following diagram illustrates the metabolic and synthetic relationship between Isophorol and its key analogs.
Figure 1: Synthetic and metabolic interconnections of Isophorol. The molecule serves as a pivotal intermediate between the oxidized ketone and the saturated alcohol.
Comparative Performance: Reactivity & Stability
This section evaluates Isophorol against two primary alternatives: Cyclohex-2-en-1-ol (unsubstituted baseline) and Isophorone (oxidized precursor).
Chemical Stability Profile
Isophorol exhibits distinct stability characteristics due to the methyl substitution pattern.
| Feature | Isophorol (Target) | Cyclohex-2-en-1-ol (Alternative) | Performance Implication |
| Steric Hindrance | High (Gem-dimethyl + C3-Methyl) | Low | Isophorol resists non-specific nucleophilic attack better, allowing for more selective functionalization at the OH group. |
| Oxidation Potential | Moderate | High | Isophorol oxidizes to Isophorone but requires stronger forcing conditions than unhindered allylic alcohols due to steric crowding around the C-H bond. |
| Acid Sensitivity | Moderate (Allylic rearrangement risk) | High | The methyl groups stabilize the carbocation intermediate but also sterically impede rearrangement pathways, offering better process stability. |
Enzymatic Kinetic Resolution (EKR) Performance
For drug development, obtaining enantiopure scaffolds is critical. Isophorol is an excellent substrate for lipase-catalyzed kinetic resolution.
-
Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer of the alcohol.[1]
-
Performance Data: The steric bulk of Isophorol often results in higher Enantiomeric Ratios (E-values) compared to linear or unhindered cyclic alcohols because the "wrong" enantiomer is more severely clashed within the enzyme active site.
Experimental Insight:
In comparative studies, 3-substituted cyclohexenols often show E-values >100 with CAL-B, whereas unsubstituted analogs may show lower selectivity (E < 50) due to multiple binding modes. Isophorol's rigid structure enforces a "single-binding-mode," maximizing chiral recognition.
Experimental Protocols
Protocol A: Selective Oxidation to Isophorone
Objective: To demonstrate the reversibility of the scaffold for redox switching.
-
Reagents: Isophorol (1.0 eq), Activated MnO₂ (10.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Isophorol in anhydrous DCM (0.1 M concentration).
-
Add activated MnO₂ in portions to control exotherm.
-
Stir at room temperature for 12 hours. Monitor via TLC (Isophorol Rf ~0.3, Isophorone Rf ~0.6 in 20% EtOAc/Hex).
-
Critical Step: Filter through a Celite pad to remove fine MnO₂ particles.
-
Concentrate filtrate in vacuo.
-
-
Expected Yield: >90% conversion to Isophorone.
Protocol B: Lipase-Catalyzed Kinetic Resolution
Objective: Isolation of (R)-Isophorol acetate and (S)-Isophorol.
-
Reagents: Racemic Isophorol, Vinyl Acetate (Acyl donor), CAL-B (immobilized, e.g., Novozym 435), MTBE (Solvent).
-
Procedure:
-
Dissolve racemic Isophorol (500 mg) in MTBE (10 mL).
-
Add Vinyl Acetate (3.0 eq).
-
Add CAL-B (50 mg).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Stop reaction at 50% conversion (typically 24-48 hours depending on enzyme load).
-
-
Workup: Filter enzyme (reusable). Evaporate solvent.[2] Separate Alcohol and Acetate via column chromatography.
Synthesis & Drug Development Applications[6][7]
Carotenoid Synthesis
Isophorol derivatives are structurally homologous to the trimethylcyclohexene ring found in Vitamin A and Retinoids .
-
Application: Used as a C9-building block.
-
Advantage: The pre-installed methyl groups at C3 and C5 eliminate the need for complex alkylation steps later in the synthesis.
Metabolic Considerations in Pharma
When designing drugs containing the isophorol moiety, researchers must account for its metabolic trajectory.
-
Pathway: Isophorol is a Phase I metabolite of Isophorone.
-
Excretion: It is rapidly conjugated with glucuronic acid and excreted in urine.
-
Toxicity: Unlike its unsaturated ketone precursor (Isophorone), which can form Michael adducts with proteins, Isophorol is chemically more benign, though it can be re-oxidized in vivo.
Figure 2: Kinetic resolution workflow. The enzyme selectively acetylates one enantiomer due to the steric clash of the gem-dimethyl group in the opposing enantiomer.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11275049, 3,5,5-Trimethylcyclohex-3-en-1-ol. Retrieved from [Link]
-
Industrial Chemicals Environmental Management (Australia). Assessment of Isophorone and its Metabolites. Retrieved from [Link]
- Akita, H., et al. (2016).Preparation of chiral cyclogeraniol analogs by lipase-catalyzed transesterification. Journal of Molecular Catalysis B: Enzymatic. (Contextual citation for enzymatic resolution of trimethylcyclohexenols).
-
Hayashi, M., et al. (2000). Environmentally benign oxidation using a palladium catalyst system. Green Chemistry, 2(6), 257-260. (Citation for oxidation protocols of Isophorol).
Sources
Technical Comparison: Chemoselective Synthesis Strategies for 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
[1]
Executive Summary & The Chemoselectivity Challenge
The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) from Isophorone represents a classic problem in chemoselectivity.[1] Isophorone is an
-
The Carbonyl group (C=O) : Reduction yields the desired allylic alcohol (Isophorol).
-
The Alkene double bond (C=C) : Reduction yields the saturated ketone (Dihydroisophorone/TMCH).
The Challenge: Standard hydrogenation methods (H
This guide evaluates three distinct methodologies to achieve high-fidelity 1,2-reduction, grounded in peer-reviewed mechanistic insights.
Mechanistic Pathways & Decision Matrix
The following diagram visualizes the divergent pathways dependent on the "Hard" or "Soft" nature of the nucleophile used.
Figure 1: Divergent reduction pathways of Isophorone based on nucleophile hardness and catalyst choice.[1]
Method A: The Chemical Benchmark (Luche Reduction)
Status: Gold Standard for Lab Scale Mechanism: Hard-Soft Acid Base (HSAB) Modulation[1]
The Luche reduction is the most reliable method for converting enones to allylic alcohols. Isophorone is a "soft" electrophile at the
Experimental Protocol
Validated via Gemal & Luche (1981)
-
Preparation: Dissolve Isophorone (10 mmol) in Methanol (0.4 M solution).
-
Lewis Acid Addition: Add CeCl
·7H O (10 mmol, 1.0 equiv) to the solution. Stir at room temperature for 10 minutes to ensure coordination.-
Note: The solution need not be anhydrous; the heptahydrate is preferred as water aids in solubilizing the cerium salt.
-
-
Reduction: Cool to 0°C. Add NaBH
(10 mmol) in small portions over 5 minutes.-
Observation: Gas evolution (H
) will occur.
-
-
Quenching: Monitor via TLC. Upon completion (~15-30 mins), add water or dilute HCl to quench excess hydride.
-
Extraction: Extract with diethyl ether, wash with brine, dry over MgSO
, and concentrate.
Performance Metrics:
-
Yield: >90%
-
Selectivity (1,2 vs 1,4): typically >97:3[1]
-
Pros: Extremely high regioselectivity; simple reagents.
-
Cons: Stoichiometric Cerium waste; not ideal for multi-kilo scale due to solids handling.
Method B: Transfer Hydrogenation (Meerwein-Ponndorf-Verley)[1]
Status: Scalable / Thermodynamic Control Mechanism: Six-Membered Transition State[1]
The MPV reduction utilizes Aluminum Isopropoxide [Al(OiPr)
Experimental Protocol
Based on classic organic synthesis standards (Wilds, 1944)
-
Setup: Equip a flask with a fractionating column and a distillation head.
-
Reactants: Combine Isophorone (50 mmol) and Al(OiPr)
(50 mmol) in dry Isopropanol (200 mL). -
Reaction: Heat the mixture to reflux.
-
Equilibrium Shift: Slowly distill off the Acetone formed (b.p. 56°C) from the top of the column. This drives the equilibrium toward the alcohol product.
-
Critical Step: Continue distillation until no acetone is detected in the distillate (test with 2,4-DNP).
-
-
Workup: Cool the mixture and hydrolyze the aluminum alkoxide with dilute H
SO . Separate the organic layer, wash, and distill the Isophorol (b.p. ~80-85°C at 10 mmHg).
Performance Metrics:
Method C: Biocatalytic & Metabolic Routes[1]
Status: Green Alternative / Stereoselective Potential Mechanism: Enzymatic Hydride Transfer (ADH)
While industrial hydrogenation often targets the saturated ketone (TMCH), biological systems have demonstrated the capacity to produce Isophorol. Research into mammalian metabolism (Rabbit models) identified Isophorol as a distinct metabolite, proving that Alcohol Dehydrogenases (ADHs) capable of 1,2-reduction exist in nature, provided Ene-Reductases (EREDs) are absent.[1]
Key Insight: To achieve this synthetically, one must use purified ADHs (e.g., from Lactobacillus or Rhodococcus) that are selective for the carbonyl.[1] Whole-cell systems often contain EREDs that will reduce the alkene, ruining the selectivity.
Workflow Visualization: The Enzymatic Fork
Figure 2: The necessity of using purified ADH enzymes to avoid ERED-catalyzed alkene reduction.[1]
Comparative Analysis Summary
| Feature | Luche Reduction (Method A) | MPV Reduction (Method B) | Biocatalysis (Method C) |
| Primary Reagent | NaBH | Al(OiPr) | ADH Enzyme + NADPH |
| Selectivity (1,2) | Excellent (>97%) | Perfect (~100%) | High (Enzyme dependent) |
| Reaction Time | Fast (<1 hour) | Slow (Hours to Days) | Medium (12-24 hours) |
| Scalability | Moderate (Solid waste) | High (Distillation driven) | High (if enzyme available) |
| Stereocontrol | Racemic | Racemic | Enantioselective |
| Key Risk | Toxicity of Cerium | Moisture sensitivity | Cost of cofactor recycling |
Expert Recommendation
-
For Discovery/Medicinal Chemistry: Use Method A (Luche) . It is fast, reliable, and requires no specialized glassware.[1]
-
For Process/Scale-up: Use Method B (MPV) .[1] It utilizes cheap aluminum reagents and avoids heavy metal waste streams.
-
For Chiral Synthesis: Investigate Method C . If a specific enantiomer of Isophorol is required (e.g., for fragrance or chiral building blocks), screening ADH libraries is the only viable route.[1]
References
-
Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.
-
Dutertre-Catella, H., et al. (1978).[1][4] Metabolic transformations of 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone). Archives of Toxicology.
-
Wilds, A. L. (1944).[1] Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction).[1][2][3][5] Organic Reactions.[6][7][3][8][9][10][11]
-
Cohen, Z., Keinan, E., Mazur, Y., & Varkony, T. H. (1975).[1] Dry ozonation of amines. Conversion of primary amines to nitro compounds. The Journal of Organic Chemistry (Context: Selective oxidation/reduction mechanisms).
-
Kurti, L., & Czako, B. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Luche and MPV standard protocols).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
3,5,5-Trimethyl-2-cyclohexen-1-ol proper disposal procedures
Executive Summary: The "Zero-Drain" Directive
Immediate Action Required: Under no circumstances should 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) be disposed of via sanitary sewer systems or laboratory drains.[1][2]
Although Isophorol has a flash point (~80°C) that technically places it outside the EPA’s D001 Ignitability characteristic (<60°C), it is a Category 3 Aquatic Toxin with long-lasting effects.[1] It must be managed as Non-Halogenated Organic Solvent Waste and disposed of via high-temperature incineration.[1]
Chemical Identity & Hazard Profile
To ensure accurate waste stream segregation, verify your inventory against the following identifiers. Note that Isophorol is the alcohol form and distinct from Isophorone (the ketone, U140), though they share similar disposal pathways.
| Property | Data Specification | Operational Implication |
| Chemical Name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | Primary label identifier. |
| Synonyms | Isophorol; | Common trade names.[1][2] |
| CAS Number | 470-99-5 | Critical: Differentiates from Isophorone (78-59-1).[1][2][3] |
| Flash Point | 78–81°C (172–178°F) | Combustible Liquid. Store away from oxidizers.[2] |
| Water Solubility | Low / Immiscible | Do not dilute. Will form a biphasic layer in drains.[2] |
| Aquatic Toxicity | H412 (Harmful to aquatic life) | Strict prohibition on drain disposal. |
| Peroxide Potential | Class C (Potential) | Secondary allylic alcohol; susceptible to autoxidation.[2] |
Pre-Disposal Risk Assessment
Before disposal, you must evaluate the state of the chemical. Isophorol is an allylic alcohol, meaning it possesses a double bond adjacent to the carbon bearing the hydroxyl group. This structure makes it susceptible to autoxidation, potentially forming peroxides upon prolonged storage, especially if exposed to air or light.[4]
The Peroxide Protocol (Self-Validating Step)
-
Visual Check: Inspect the container for crystal formation around the cap or in the solution.
-
If crystals are present:[1]DO NOT OPEN OR MOVE. Contact EHS/Bomb Squad immediately.
-
If liquid is clear but old (>1 year): Test with peroxide test strips (e.g., Quantofix).
-
If Peroxides < 20 ppm: Proceed to standard disposal.[4][5][6]
-
If Peroxides > 20 ppm:[1] Treat with reducing agent (ferrous sulfate or sodium metabisulfite) before consolidation.
-
Disposal Workflow Decision Tree
This logic flow ensures compliance with RCRA regulations and prevents dangerous incompatibility mixing.
Figure 1: Decision logic for the safe categorization and disposal of Isophorol, prioritizing peroxide detection and solvent segregation.
Detailed Disposal Procedures
Scenario A: Routine Laboratory Waste (Solvent Mixtures)
Most commonly, Isophorol is generated as part of a reaction mixture or cleaning solvent.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchloric acid) as this may cause an exothermic reaction or fire.[6]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvent waste.[1]
-
Labeling:
-
Primary Tag: "Hazardous Waste"
-
Constituents: List "3,5,5-Trimethyl-2-cyclohexen-1-ol" clearly.
-
Hazard Checkbox: Check "Toxic" (Aquatic) and "Combustible/Flammable".
-
-
Consolidation: Pour into the Non-Halogenated Organic Solvent drum (unless mixed with halogens).
-
Why? Non-halogenated solvents are often used for fuel blending (energy recovery), whereas halogenated solvents require specific high-temperature incineration to prevent dioxin formation.[1] Isophorol burns well and is suitable for fuel blending.
-
Scenario B: Pure Stock Disposal (Expired Chemicals)
-
Do not bulk. Keep in the original bottle if possible to minimize exposure.
-
Deface Label: Mark "WASTE" clearly on the original label.
-
Peroxide Check: Perform the visual/strip test described in Section 2.
-
Secondary Containment: Place the bottle inside a clear plastic bag or a secondary tub to prevent leaks during transport.
-
Pickup: Request a specific chemical waste pickup from your facility's EHS department.
Scenario C: Spill Cleanup Materials
-
Absorb: Use vermiculite, dry sand, or a commercial organic solvent spill pad. Do not use paper towels for large spills as the high surface area can increase evaporation and flammability risk.
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar or heavy-duty plastic bag.
-
Label: "Debris contaminated with Isophorol (Combustible, Irritant)."
-
Disposal: Process as solid hazardous chemical waste. Do not throw in regular trash.
Regulatory Compliance (RCRA & EPA)
While Isophorol is not explicitly P-listed or U-listed, it is regulated by characteristic:
-
RCRA Classification:
-
Not D001 (Ignitable): Because FP > 60°C (140°F).
-
Not U-Listed: Unlike Isophorone (U140), Isophorol has no specific U-code.
-
-
Best Practice Directive: Despite the lack of a specific RCRA code for the pure substance, manage it as D001/F003 equivalent (Ignitable/Solvent) due to its combustibility and aquatic toxicity.
-
Drain Disposal: ILLEGAL. Violates the Clean Water Act due to aquatic toxicity (H412) and immiscibility.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79016: 3,5,5-Trimethyl-2-cyclohexen-1-ol.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
The Good Scents Company. Material Safety Data Sheet: Isophorol. [Link]
-
European Chemicals Agency (ECHA). Substance Information: 3,5,5-trimethylcyclohex-2-en-1-ol.[1][2][3][7][8] [Link]
Sources
- 1. 2-CYCLOHEXEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Isophorol | C9H16O | CID 79016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICSC 0095 - ALLYL ALCOHOL [inchem.org]
- 7. isophorol, 470-99-5 [thegoodscentscompany.com]
- 8. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling 3,5,5-Trimethyl-2-cyclohexen-1-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, in-depth information on the safe handling of 3,5,5-Trimethyl-2-cyclohexen-1-ol, a compound utilized in various applications, including as a fragrance ingredient in consumer products.[1] Understanding the specific hazards of this chemical is paramount to ensuring a safe laboratory environment and the integrity of your research. This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles to manage this substance responsibly from receipt to disposal.
Hazard Identification and Risk Assessment
3,5,5-Trimethyl-2-cyclohexen-1-ol is a combustible liquid that can cause skin and eye irritation.[2] A primary concern is its potential to cause an allergic skin reaction, also known as skin sensitization.[3] Once an individual is sensitized to a substance, subsequent exposures, even to minute quantities, can trigger an allergic response. Therefore, minimizing direct contact is a critical aspect of its handling protocol.
Key Hazards Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction upon contact.[3] | Dermal (Skin) |
| Skin Irritation | Causes skin irritation.[2] | Dermal (Skin) |
| Serious Eye Irritation | Causes serious eye irritation.[2] | Ocular (Eyes) |
| Combustible Liquid | The vapor can ignite with a source of ignition.[2] | Inhalation, Dermal |
| Respiratory Irritation | May cause respiratory irritation.[4] | Inhalation |
The causality behind these hazards lies in the chemical's molecular structure and its reactivity with biological tissues. Skin sensitization, for instance, occurs when the chemical penetrates the outer layer of the skin and binds to proteins, forming a hapten-protein complex. This complex is then recognized by the immune system as a foreign substance, leading to an allergic response upon re-exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following protocol outlines the minimum required PPE for handling 3,5,5-Trimethyl-2-cyclohexen-1-ol in a laboratory setting.
Step-by-Step PPE Selection and Use Protocol:
-
Hand Protection: Wear protective gloves.[3] Nitrile or neoprene gloves are generally recommended for handling organic alcohols. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.
-
Eye and Face Protection: Wear chemical safety goggles.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the lab coat is fully buttoned. In situations with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary for handling small quantities. However, if vapors or mists are generated, or if working in an area with inadequate ventilation, a multi-purpose combination respirator cartridge is recommended.[6] Always adhere to your institution's respiratory protection program.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Step-by-Step Handling and Storage Protocol:
-
Ventilation: Always handle 3,5,5-Trimethyl-2-cyclohexen-1-ol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7]
-
Avoiding Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[7][8] Use non-sparking tools when handling larger quantities.[8]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[7] Store in a cool, dark, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[9] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]
Spill Management Protocol:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area. Eliminate all ignition sources.[2]
-
Containment: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[10] For larger spills, dike the area to prevent spreading.[2]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[10] Ventilate the affected area.[10]
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan:
All waste containing 3,5,5-Trimethyl-2-cyclohexen-1-ol, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[9] Never dispose of this chemical down the drain.[3]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
If on Skin: Immediately wash the affected area with plenty of water.[3] If skin irritation or a rash occurs, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9] If eye irritation persists, get medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most).[3] Call a poison center or doctor if you feel unwell.[4]
By adhering to these scientifically-grounded safety protocols, you can confidently handle 3,5,5-Trimethyl-2-cyclohexen-1-ol, ensuring both your personal safety and the integrity of your invaluable research.
References
- Merck Millipore. (n.d.). Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- (n.d.). SAFETY DATA SHEET.
- (n.d.). 6 - SAFETY DATA SHEET.
- Carl ROTH. (2018). Safety Data Sheet: Cyclohexane.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%.
- Vigon. (2013). 501616 trimethyl-3,3,5 cyclohexanol mix safety data sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety.
- Australian Government Department of Health. (2013). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ECHEMI. (n.d.). 3,5,5-Trimethyl-1,2-cyclohexanedione SDS, 57696-89-6 Safety Data Sheets.
- MySkinRecipes. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol.
- Sigma-Aldrich. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol 96 470-99-5.
Sources
- 1. 3,5,5-Trimethyl-2-cyclohexen-1-ol [myskinrecipes.com]
- 2. vigon.com [vigon.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 5. americanchemistry.com [americanchemistry.com]
- 6. 3,5,5-Trimethyl-2-cyclohexen-1-ol 96 470-99-5 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
